Product packaging for 4-Chloro-2,3-dimethylpyridine(Cat. No.:CAS No. 315496-27-6)

4-Chloro-2,3-dimethylpyridine

Cat. No.: B1603871
CAS No.: 315496-27-6
M. Wt: 141.6 g/mol
InChI Key: WJWLNMWPSHIDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-2,3-dimethylpyridine (CAS 315496-27-6) is a valuable chlorinated pyridine derivative that serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. With the molecular formula C7H8ClN and a molecular weight of 141.60 g/mol, this compound is characterized by its reactive chloro and methyl substituents on the pyridine ring, making it a crucial precursor for constructing more complex heterocyclic systems . A primary application of this compound is as a direct precursor in the synthesis of this compound N-Oxide (CAS 59886-90-7), a molecule of significant importance in the development of proton pump inhibitors such as Rabeprazole . Researchers utilize this chemical for its utility in nucleophilic substitution reactions, where the chloro group can be displaced to introduce new functional groups, and in metal-catalyzed cross-coupling reactions to form carbon-carbon bonds . It is offered at a high purity level to ensure consistency and reliability in sensitive synthetic workflows. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, and the material must be stored in a cool, dry place.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClN B1603871 4-Chloro-2,3-dimethylpyridine CAS No. 315496-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,3-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-6(2)9-4-3-7(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWLNMWPSHIDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627348
Record name 4-Chloro-2,3-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315496-27-6
Record name 4-Chloro-2,3-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315496-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,3-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2,3-dimethylpyridine, a key heterocyclic building block, is of significant interest to researchers and professionals in the pharmaceutical and agrochemical industries. Its unique substitution pattern makes it a valuable precursor for the synthesis of a range of complex molecules, including active pharmaceutical ingredients (APIs) and novel crop protection agents. The strategic introduction of a chlorine atom at the 4-position of the 2,3-dimethylpyridine (2,3-lutidine) scaffold provides a reactive handle for further functionalization through nucleophilic aromatic substitution reactions. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methodologies.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. This guide will focus on three primary and field-proven synthetic routes:

  • Synthesis via Chlorination of 2,3-Dimethylpyridine N-oxide: A robust and widely employed method that proceeds through the initial activation of the pyridine ring by N-oxidation.

  • Synthesis from 4-Nitro-2,3-dimethylpyridine N-oxide: An alternative pathway that leverages the displacement of a nitro group, offering a different strategic approach to the target molecule.

  • Synthesis via Sandmeyer Reaction of 4-Amino-2,3-dimethylpyridine: A classic transformation in aromatic chemistry, providing a route from an amino-substituted precursor.

Pathway 1: Synthesis via Chlorination of 2,3-Dimethylpyridine N-oxide

This is arguably the most common and versatile route for the preparation of this compound. The initial N-oxidation of 2,3-dimethylpyridine enhances the reactivity of the pyridine ring, facilitating subsequent chlorination at the 4-position. The final step involves the deoxygenation of the resulting N-oxide to yield the target compound.

Conceptual Workflow

A 2,3-Dimethylpyridine B 2,3-Dimethylpyridine N-oxide A->B N-Oxidation C This compound N-oxide B->C Chlorination D This compound C->D Deoxygenation

Caption: Workflow for the synthesis of this compound from 2,3-Dimethylpyridine.

Step 1: N-Oxidation of 2,3-Dimethylpyridine

The activation of the pyridine ring is achieved through the formation of the N-oxide. This transformation alters the electronic properties of the ring, making the 4-position more susceptible to electrophilic attack and subsequent nucleophilic substitution.

Experimental Protocol:

  • To a solution of 2,3-dimethylpyridine (100 mmol) in glacial acetic acid (100 mL), add 30% hydrogen peroxide (110 mmol) dropwise at a temperature maintained between 70-80°C.

  • After the addition is complete, continue stirring the reaction mixture at this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dimethylpyridine N-oxide as a solid.

Step 2: Chlorination of 2,3-Dimethylpyridine N-oxide

The introduction of the chlorine atom at the 4-position is a critical step. Several chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) being a common choice.

Experimental Protocol:

  • Carefully add 2,3-dimethylpyridine N-oxide (100 mmol) in portions to an excess of phosphorus oxychloride (300 mmol) with stirring in a flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Neutralize the acidic solution with a cold, concentrated solution of sodium hydroxide or sodium carbonate to a pH of 8-9.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound N-oxide.

For a more environmentally benign and scalable approach, solvent-free chlorination using equimolar POCl₃ in a sealed reactor can be employed, which simplifies workup and reduces waste.[1]

Step 3: Deoxygenation of this compound N-oxide

The final step is the removal of the N-oxide to furnish the target this compound. This reduction can be accomplished using various reagents, with phosphorus trichloride (PCl₃) being effective.

Experimental Protocol:

  • Dissolve this compound N-oxide (100 mmol) in a suitable solvent such as chloroform or dichloromethane (200 mL).

  • Cool the solution in an ice bath and add phosphorus trichloride (110 mmol) dropwise, maintaining the temperature below 10°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Step Starting Material Reagents Typical Yield Key Considerations
N-Oxidation2,3-DimethylpyridineH₂O₂, Acetic Acid85-95%Temperature control is crucial to prevent runaway reactions.
Chlorination2,3-Dimethylpyridine N-oxidePOCl₃70-85%Use of excess POCl₃ ensures complete conversion but requires careful quenching.
DeoxygenationThis compound N-oxidePCl₃80-90%The reaction is exothermic; slow addition of PCl₃ at low temperature is recommended.

Pathway 2: Synthesis from 4-Nitro-2,3-dimethylpyridine N-oxide

This pathway offers an alternative route where a nitro group at the 4-position is displaced by a chloride ion. This can be advantageous if the 4-nitro derivative is readily available or if the direct chlorination of the N-oxide proves to be problematic.

Conceptual Workflow

A 2,3-Dimethylpyridine N-oxide B 4-Nitro-2,3-dimethylpyridine N-oxide A->B Nitration C This compound N-oxide B->C Chloro-denitration D This compound C->D Deoxygenation

Caption: Workflow for the synthesis of this compound from 4-Nitro-2,3-dimethylpyridine N-oxide.

Step 1: Nitration of 2,3-Dimethylpyridine N-oxide

The introduction of a nitro group at the 4-position is achieved using standard nitrating conditions.

Experimental Protocol:

  • To a mixture of concentrated sulfuric acid and fuming nitric acid (a "nitrating mixture") cooled to 0°C, slowly add 2,3-dimethylpyridine N-oxide with stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, the reaction mixture is heated to 90-100°C for several hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a base, such as sodium hydroxide or ammonium hydroxide, which will precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-nitro-2,3-dimethylpyridine N-oxide.[2]

Step 2: Chloro-denitration of 4-Nitro-2,3-dimethylpyridine N-oxide

The displacement of the nitro group with a chloride ion can be achieved using various chlorinating agents. A common method involves the use of acetyl chloride.

Experimental Protocol:

  • Suspend 4-nitro-2,3-dimethylpyridine N-oxide (100 mmol) in a suitable solvent like chloroform or neat acetyl chloride.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully add it to a cold saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to give this compound N-oxide.[3]

Alternatively, a mixture of sodium chloride and hydrochloric acid in acetonitrile with a phase transfer catalyst can also be effective for this transformation.[3]

Step 3: Deoxygenation of this compound N-oxide

This step is identical to that described in Pathway 1.

Step Starting Material Reagents Typical Yield Key Considerations
Nitration2,3-Dimethylpyridine N-oxideH₂SO₄, HNO₃80-90%Careful control of temperature during addition and heating is essential for safety and yield.
Chloro-denitration4-Nitro-2,3-dimethylpyridine N-oxideAcetyl Chloride75-85%The reaction may produce corrosive byproducts; ensure proper ventilation.

Pathway 3: Synthesis via Sandmeyer Reaction of 4-Amino-2,3-dimethylpyridine

The Sandmeyer reaction is a powerful tool for the conversion of an amino group on an aromatic ring into a variety of functional groups, including halogens.[4][5] This pathway involves the diazotization of 4-amino-2,3-dimethylpyridine followed by the copper(I) chloride-catalyzed displacement of the diazonium group.

Conceptual Workflow

A 4-Amino-2,3-dimethylpyridine B 2,3-Dimethylpyridine-4-diazonium salt A->B Diazotization C This compound B->C Sandmeyer Reaction

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Step 1: Diazotization of 4-Amino-2,3-dimethylpyridine

The formation of the diazonium salt is a critical first step and must be carried out at low temperatures to prevent its decomposition.[6][7]

Experimental Protocol:

  • Dissolve 4-amino-2,3-dimethylpyridine (100 mmol) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (105 mmol) dropwise, keeping the temperature of the reaction mixture below 5°C.

  • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Step 2: Sandmeyer Reaction

The displacement of the diazonium group with chloride is catalyzed by copper(I) chloride.[8]

Experimental Protocol:

  • In a separate flask, prepare a solution of copper(I) chloride (120 mmol) in concentrated hydrochloric acid.

  • Cool this solution to 0-5°C.

  • Slowly add the freshly prepared cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • A vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C until the gas evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

  • Wash the organic extract with water, followed by a dilute sodium hydroxide solution to remove any acidic impurities, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Step Starting Material Reagents Typical Yield Key Considerations
Diazotization4-Amino-2,3-dimethylpyridineNaNO₂, HCl(Used in situ)Strict temperature control is paramount to prevent premature decomposition of the diazonium salt.
Sandmeyer Reaction2,3-Dimethylpyridine-4-diazonium saltCuCl, HCl60-75%The efficiency of the reaction is highly dependent on the quality of the diazonium salt solution and the activity of the copper catalyst.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established pathways. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and available starting materials. The route via chlorination of 2,3-dimethylpyridine N-oxide is often favored for its reliability and high yields. The Sandmeyer reaction provides a classic alternative, particularly when the corresponding amino-substituted pyridine is readily accessible. A thorough understanding of the reaction mechanisms and careful control of the experimental parameters are crucial for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 4-Chloro-2,3-dimethylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 59886-90-7

Abstract: This document provides a comprehensive technical overview of 4-Chloro-2,3-dimethylpyridine N-oxide, a pivotal heterocyclic building block in modern synthetic chemistry. With a focus on practical application and mechanistic understanding, this guide is intended for researchers, chemists, and process development scientists. We will delve into its synthesis, structural characterization, critical applications in drug discovery, and essential safety and handling protocols. The insights provided are grounded in established chemical principles to empower users to confidently and effectively utilize this versatile intermediate.

Introduction and Strategic Importance

This compound N-oxide is a substituted pyridine derivative whose true value lies in the strategic activation of the pyridine ring. The N-oxide functionality serves a dual purpose: it modulates the electronic properties of the ring and acts as a synthetic handle for further transformations.[1] While pyridine itself is often resistant to certain substitution patterns, the N-oxide is more amenable to both nucleophilic and electrophilic attack, making it a cornerstone intermediate.[1][2]

Its most prominent role is as a key precursor in the synthesis of proton pump inhibitors (PPIs), a class of drugs that have revolutionized the treatment of acid-related gastrointestinal disorders.[3][4][5] This guide will elucidate the chemical properties and synthetic methodologies that make it indispensable for such applications.

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is the first step toward its successful application. This compound N-oxide is typically a stable, crystalline solid at room temperature.

PropertyValueSource(s)
CAS Number 59886-90-7[6]
Molecular Formula C₇H₈ClNO[6][7]
Molecular Weight 157.60 g/mol [6][7]
Appearance White to light yellow crystalline powder[6][8]
Melting Point 101-107 °C[6][9][10]
IUPAC Name 4-chloro-2,3-dimethyl-1-oxidopyridin-1-ium[3]
Solubility Slightly soluble in Chloroform and Methanol[10]
Storage Store at 2-8°C[6][11]

Below is a 2D structural representation of the molecule.

Caption: 2D Structure of this compound N-oxide.

Synthesis and Mechanistic Considerations

The preparation of this compound N-oxide can be approached from several routes. A common and reliable method involves the chlorination of a 4-nitro precursor. This approach is favored because the nitro group is an excellent leaving group in nucleophilic aromatic substitution on an electron-deficient pyridine N-oxide ring.

Protocol: Synthesis from 4-Nitro-2,3-dimethylpyridine N-oxide

This protocol details a robust laboratory-scale synthesis. The rationale behind this choice is the high yield and purity often achieved.[12][13]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitro-2,3-dimethylpyridine N-oxide (1.0 eq).

  • Add acetonitrile (CH₃CN) as the solvent, typically at a concentration of 0.3-0.5 M. Acetonitrile is chosen for its suitable boiling point and ability to dissolve the reactants.

  • Add sodium chloride (NaCl, ~3 eq) and benzyltributylammonium chloride (~0.05 eq) as a phase-transfer catalyst.

  • Finally, add concentrated hydrochloric acid (HCl, ~36%, ~1.2 volumes relative to acetonitrile).

Step 2: Reflux and Reaction Monitoring

  • Heat the suspension to reflux with vigorous stirring. The reaction is typically complete within 12-16 hours.

  • Causality: The high temperature provides the activation energy for the nucleophilic aromatic substitution. The phase-transfer catalyst facilitates the interaction between the aqueous HCl and the organic-soluble reactants.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexanes (1:1).[14] The disappearance of the starting material spot (4-nitro-2,3-dimethylpyridine N-oxide) indicates reaction completion.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH to ~9 using a 20% aqueous solution of sodium hydroxide (NaOH). This step neutralizes the excess acid and quenches the reaction.

  • The resulting mixture is extracted with dichloromethane (DCM). Perform the extraction three times to ensure complete recovery of the product.

  • Combine the organic phases and wash with brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude solid obtained is purified by recrystallization. Acetone or ethanol are effective solvents.[15]

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the white to pale yellow crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified product under vacuum. A typical yield for this procedure is >85%.[12][13]

synthesis_workflow start Reactants: 4-Nitro-2,3-dimethylpyridine N-oxide NaCl, HCl, Catalyst Solvent: Acetonitrile reflux Reflux at ~82°C for 12-16h start->reflux tlc Monitor by TLC (EtOAc/Hexanes) reflux->tlc workup Aqueous Work-up: 1. Cool to RT 2. Adjust pH to 9 (NaOH) 3. Extract with DCM tlc->workup Reaction Complete purify Purification: 1. Dry organic layer (Na2SO4) 2. Concentrate in vacuo 3. Recrystallize (Acetone/Ethanol) workup->purify product Final Product: This compound N-oxide purify->product

Caption: Workflow for the synthesis of this compound N-oxide.

Structural Elucidation and Spectroscopic Profile

Confirming the structure and purity of the synthesized compound is paramount. The following are the expected spectroscopic characteristics for this compound N-oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.

NucleusPredicted Chemical Shift (δ, ppm)Rationale & Key Features
¹H NMR ~8.1-8.3 (d, 1H)H6 proton, deshielded by adjacent N-oxide.
~7.2-7.4 (d, 1H)H5 proton.
~2.5 (s, 3H)C2-Methyl group protons.
~2.3 (s, 3H)C3-Methyl group protons.
¹³C NMR ~148-150C2 carbon, attached to methyl and N-oxide.
~140-142C4 carbon, attached to chlorine.
~138-140C6 carbon.
~125-127C5 carbon.
~123-125C3 carbon, attached to methyl.
~17-19C2-Methyl carbon.
~12-14C3-Methyl carbon.

Note: Predicted shifts are based on data for analogous substituted pyridine N-oxides and may vary slightly depending on the solvent used (e.g., CDCl₃, DMSO-d₆).[9][16][17]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations.

  • ~1250-1300 cm⁻¹: A strong, characteristic N-O stretching band. This peak is a key diagnostic feature for pyridine N-oxides.[7][12]

  • ~800-850 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Expected [M+H]⁺: 158.03 (for C₇H₉ClNO⁺).

  • Key Fragmentation: A characteristic and diagnostic fragmentation pathway for N-oxides is the loss of the oxygen atom ([M-16]).[15][18][19] This "deoxygenation" can often be observed in the mass spectrum, providing strong evidence for the N-oxide functionality.

Applications in Pharmaceutical Synthesis: The Gateway to Proton Pump Inhibitors

The primary industrial application of this compound N-oxide is as a crucial intermediate in the synthesis of rabeprazole, a widely prescribed proton pump inhibitor.[3][4][20] The chloro-substituent at the 4-position is readily displaced by nucleophiles, which is the key step in building the final drug molecule.

The following diagram illustrates the initial steps in the synthesis of Rabeprazole, highlighting the role of our title compound.

rabeprazole_synthesis start This compound N-oxide C₇H₈ClNO intermediate1 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide start->intermediate1 SNAr reagent1 {3-Methoxypropanol | + NaOH, DMSO} reagent1->intermediate1 intermediate2 2-(Acetoxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine intermediate1->intermediate2 reagent2 {Acetic Anhydride | (Rearrangement)} reagent2->intermediate2 next_steps {Further Steps... 1. Hydrolysis 2. Chlorination 3. Condensation with Thiol 4. Oxidation} intermediate2->next_steps

Caption: Role of this compound N-oxide in Rabeprazole synthesis.

In this pathway, the chloro group is first displaced by 3-methoxypropanol in a nucleophilic aromatic substitution (SNAr) reaction.[20] Subsequently, the N-oxide is used to introduce a functional group at the 2-methyl position via a rearrangement reaction (e.g., with acetic anhydride), which is then converted to a chloromethyl group for coupling with the benzimidazole core.[3][4] This elegant synthetic strategy underscores the importance of the specific substitution pattern of this compound N-oxide.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety. This compound N-oxide is considered hazardous.

Hazard Identification: [18][21]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions: [18][22][23]

  • P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area, such as a fume hood.

  • P280: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Recommended storage temperature is between 2-8°C to ensure long-term stability.[11]

Conclusion

This compound N-oxide is more than a simple chlorinated heterocycle; it is a strategically designed building block that enables complex molecular architecture. Its unique reactivity, conferred by the interplay between the N-oxide, chloro, and methyl substituents, has made it a valuable and indispensable intermediate in the pharmaceutical industry. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is crucial for any scientist aiming to leverage its synthetic potential.

References

4-Chloro-2,3-dimethylpyridine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Reactivity of 4-Chloro-2,3-dimethylpyridine

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its core structural features, predictive spectroscopic signature, synthesis, and the fundamental reactivity that underpins its utility as a versatile chemical intermediate.

This compound is a substituted pyridine derivative. The pyridine ring, an aromatic heterocycle, is rendered electron-deficient by the electronegative nitrogen atom. This intrinsic electronic property is further modulated by the substituents: a chloro group at the 4-position and two methyl groups at the 2- and 3-positions.

The structural arrangement of these groups dictates the molecule's overall reactivity and physical properties. The chlorine atom at the C4 position is a key functional handle, serving as an excellent leaving group in nucleophilic aromatic substitution reactions. The adjacent methyl groups at C2 and C3 introduce steric bulk and have a modest electron-donating effect, which can influence reaction kinetics and the conformational preferences of downstream products.

Table 1: Physicochemical Properties of this compound and its N-Oxide Precursor

PropertyThis compound (Predicted/Calculated)This compound N-Oxide (Experimental)
Molecular Formula C₇H₈ClNC₇H₈ClNO[1][2]
Molecular Weight 141.60 g/mol 157.60 g/mol [1][2]
CAS Number Not consistently available; often referenced by its N-oxide.59886-90-7[1][2][3][4]
Appearance Predicted to be a solid or oil at room temperature.White to light yellow crystalline powder.
Melting Point Not widely reported.101-107 °C.[2]

Note: The deoxygenated form, this compound, is less common commercially than its N-oxide precursor, and thus its experimental physical data is not as widely documented.

Spectroscopic Signature: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C6, being ortho to the nitrogen, will be the most deshielded. The proton at C5 will appear slightly more upfield. They will show coupling to each other.

  • Methyl Protons: Two singlets in the aliphatic region (typically δ 2.0-2.5 ppm), corresponding to the two non-equivalent methyl groups at C2 and C3.

¹³C NMR: The carbon NMR spectrum should display seven signals:

  • Aromatic Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbons directly attached to the electronegative nitrogen (C2, C6) and chlorine (C4) will be significantly shifted.

  • Methyl Carbons: Two signals in the upfield region (δ 15-25 ppm).

Caption: Annotated structure of this compound.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecule will exhibit a distinct molecular ion peak (M⁺) at m/z 141. A characteristic isotopic peak (M+2) will appear at m/z 143 with approximately one-third the intensity of the M⁺ peak, which is definitive for a monochlorinated compound. Common fragmentation pathways would include the loss of a chlorine radical (Cl•) or a methyl radical (CH₃•).

Synthesis Pathway: From N-Oxide to Final Product

The most practical and literature-supported route to this compound is via the deoxygenation of its corresponding N-oxide, which is a more readily available commercial starting material.[5][6] The N-oxide itself is typically synthesized from 2,3-dimethylpyridine (2,3-lutidine).

G start 2,3-Dimethylpyridine n_oxide 2,3-Dimethylpyridine N-Oxide start->n_oxide Oxidation (e.g., m-CPBA) chloro_n_oxide This compound N-Oxide n_oxide->chloro_n_oxide Chlorination (e.g., POCl₃) final_product This compound chloro_n_oxide->final_product Deoxygenation (e.g., Pd(OAc)₂/dppf)

Caption: General synthesis workflow for this compound.

Experimental Protocol: Catalytic Deoxygenation

The following protocol is a representative method adapted from modern catalytic procedures for the deoxygenation of pyridine N-oxides.[7][8] This method is favored for its chemoselectivity and avoidance of harsh stoichiometric reagents.

Objective: To synthesize this compound from this compound N-oxide.

Materials:

  • This compound N-oxide (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene [dppf] (0.03 eq)

  • Triethylamine [Et₃N] (3.0 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Inert Atmosphere: To a flame-dried reaction vessel (e.g., a microwave vial), add this compound N-oxide, Pd(OAc)₂, and dppf.

  • Seal and Purge: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous acetonitrile followed by triethylamine via syringe.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 140-160 °C), either using a conventional oil bath or a microwave reactor, until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Causality: The palladium/dppf system forms a catalytically active species. The N-oxide coordinates to the palladium center, and triethylamine acts as both a base and the terminal reductant (oxygen acceptor), facilitating the removal of the oxygen atom and regenerating the catalyst. This catalytic cycle avoids the over-reduction of the pyridine ring that can occur with harsher reducing agents.[7]

Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary utility of this compound in drug development stems from its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom polarizes the ring, creating electron-deficient carbons at the C2, C4, and C6 positions. This makes the C4 position, bearing a good leaving group (Cl), an excellent electrophilic site for attack by nucleophiles.[9][10][11]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: A nucleophile attacks the C4 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

This mechanism is highly favorable at the C4 (para) position because the negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization.[12][13]

G cluster_mech SNAr Mechanism at C4 Position Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Step 1: Addition (Rate-Determining) Products 4-Substituted-2,3-dimethylpyridine + Chloride (Cl⁻) Intermediate->Products Step 2: Elimination

Caption: The two-step addition-elimination mechanism of SNAr.

This predictable and efficient reactivity makes this compound a valuable precursor for introducing diverse functionalities, such as alkoxy, amino, and thioether groups, onto the pyridine scaffold. This is precisely the strategy employed in the synthesis of proton pump inhibitors like Rabeprazole, where the chlorine atom is displaced by an alkoxide nucleophile in an early step of the synthesis.[5][14][15]

Conclusion

This compound is a structurally important heterocyclic compound whose value is defined by its electronic properties. While less common than its N-oxide derivative, its synthesis is straightforward via modern catalytic deoxygenation methods. Its molecular structure, characterized by an electron-deficient pyridine ring activated at the C4 position, makes it an ideal substrate for nucleophilic aromatic substitution. A thorough understanding of this structure and its resultant reactivity provides researchers and drug development professionals with a powerful tool for the rational design and synthesis of complex, biologically active molecules.

References

Spectroscopic Characterization of 4-Chloro-2,3-dimethylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-2,3-dimethylpyridine, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for obtaining and interpreting key spectroscopic data.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic aromatic compound. The arrangement of a chlorine atom at the 4-position and two methyl groups at the 2- and 3-positions of the pyridine ring creates a unique electronic and steric environment. This substitution pattern can significantly influence the molecule's reactivity, binding affinity to biological targets, and overall physicochemical properties.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound. This guide will detail the application of four critical analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent, as well as the electron-donating effect of the methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.0 - 7.3Doublet~5 - 6
H-6~8.0 - 8.3Doublet~5 - 6
2-CH₃~2.3 - 2.6SingletN/A
3-CH₃~2.1 - 2.4SingletN/A

Causality Behind Predicted Shifts:

  • Aromatic Protons (H-5 and H-6): The protons on the pyridine ring resonate in the aromatic region. H-6 is expected to be the most downfield signal due to its proximity to the electron-withdrawing nitrogen atom. H-5 will be upfield relative to H-6. The ortho-coupling between these two protons will result in a doublet for each signal.[1]

  • Methyl Protons (2-CH₃ and 3-CH₃): The two methyl groups will appear as singlets in the upfield region of the spectrum. The 2-CH₃ group, being closer to the nitrogen, may experience a slight downfield shift compared to the 3-CH₃ group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~155 - 160
C-3~130 - 135
C-4~145 - 150
C-5~120 - 125
C-6~148 - 152
2-CH₃~20 - 25
3-CH₃~15 - 20

Interpretation of Carbon Environments:

  • Aromatic Carbons: The carbons of the pyridine ring will resonate in the downfield region. C-2, C-4, and C-6 are expected to be the most downfield due to their direct attachment to or proximity to the electronegative nitrogen and chlorine atoms.

  • Quaternary Carbons (C-2, C-3, C-4): These carbons, which do not bear any protons, can be definitively assigned using 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds.[1]

  • Methyl Carbons: The methyl carbons will appear at the most upfield positions in the spectrum.

Experimental Protocol for NMR Spectroscopy

A robust and self-validating protocol is crucial for acquiring high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • The following parameters are recommended for a 400 MHz NMR spectrometer.

    • ¹H NMR:

      • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

      • Use a spectral width of approximately 12-15 ppm.

      • Employ a relaxation delay of 1-2 seconds.

    • ¹³C NMR:

      • Utilize proton decoupling to simplify the spectrum.

      • Acquire a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.

      • Use a wider spectral width of approximately 200-220 ppm.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

    • Analyze the coupling patterns to establish proton connectivity.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Insert into NMR Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Fourier Transform E->G F->G H Phasing & Calibration G->H I Integration & Coupling Analysis H->I J Structure Elucidation I->J

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-H bonds, and the C-Cl bond.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3000 - 3100Stretching
Methyl C-H2850 - 3000Stretching
Aromatic C=C & C=N1400 - 1600Ring Stretching
C-Cl600 - 800Stretching

Interpretation of Key Absorptions:

  • Aromatic C-H Stretch: The presence of the pyridine ring will be indicated by weak to medium absorption bands just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: The methyl groups will give rise to absorptions in the 2850-3000 cm⁻¹ region.

  • Ring Vibrations: The characteristic stretching vibrations of the pyridine ring (both C=C and C=N) will appear in the 1400-1600 cm⁻¹ region. The substitution pattern will influence the exact position and number of these bands.

  • C-Cl Stretch: A strong absorption band in the fingerprint region (600-800 cm⁻¹) is indicative of the carbon-chlorine bond.

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

For solid samples like this compound, the thin solid film method is a rapid and reliable technique.[3][4]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[4]

    • Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[3]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify and label the major absorption peaks in the spectrum.

    • Correlate the observed absorption frequencies with known functional group vibrations to confirm the presence of the expected structural features.

Diagram: IR Sample Preparation (Thin Film)

IR_Sample_Prep A Dissolve Solid Sample in Volatile Solvent B Apply a Drop of Solution to Salt Plate A->B C Evaporate Solvent B->C D Thin Film of Sample on Salt Plate C->D

Caption: Thin film sample preparation for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum

Ionm/z (for ³⁵Cl)m/z (for ³⁷Cl)Interpretation
[M]⁺141143Molecular Ion
[M-CH₃]⁺126128Loss of a methyl radical
[M-Cl]⁺106-Loss of a chlorine radical

Analysis of the Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a pair of peaks at m/z 141 and 143, corresponding to the two naturally occurring isotopes of chlorine (³⁵Cl and ³⁷Cl). The relative intensity of these peaks will be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.[5]

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for substituted pyridines include the loss of substituents. The loss of a methyl group (-15 amu) would result in fragment ions at m/z 126 and 128. The loss of a chlorine atom (-35 or -37 amu) would lead to a fragment ion at m/z 106.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound, as it combines the separation power of GC with the detection capabilities of MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

  • GC-MS Instrument Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating pyridine derivatives.

      • Oven Program: A temperature gradient program is typically used to ensure good separation and peak shape. For example, start at 50-70°C, hold for 1-2 minutes, then ramp up to 250-280°C at a rate of 10-20°C/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

      • Mass Analyzer: Quadrupole or ion trap analyzers are commonly used.

      • Scan Range: A mass range of m/z 40-300 is typically sufficient to observe the molecular ion and key fragments.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and confirm the isotopic pattern for chlorine.

    • Analyze the fragmentation pattern and compare it to predicted fragmentation pathways to support the structural assignment.

Diagram: GC-MS Logical Relationship

GCMS_Logic cluster_gc Gas Chromatography (Separation) cluster_ms Mass Spectrometry (Detection) A Sample Injection B Separation in Capillary Column A->B C Ionization (EI) B->C Transfer of Separated Analytes D Mass Analysis C->D E Detection D->E F Total Ion Chromatogram & Mass Spectra E->F Data Output

Caption: Logical flow of a GC-MS experiment.

Conclusion and Summary of Spectroscopic Data

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. The combination of these techniques allows for the unambiguous determination of the connectivity of atoms, the nature of functional groups, and the overall molecular formula. The methodologies and predicted data presented in this guide offer a robust framework for researchers working with this and structurally related compounds.

References

4-Chloro-2,3-dimethylpyridine: A Comprehensive Technical Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-2,3-dimethylpyridine

This compound is a substituted pyridine derivative that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its strategic value lies in the versatile reactivity of the chlorine atom at the 4-position of the pyridine ring. This position is activated towards both nucleophilic substitution and various transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of functional groups.

The pyridine core is a privileged scaffold in medicinal chemistry, and the specific 2,3-dimethyl substitution pattern, combined with the reactive C4-chloro handle, makes this molecule a key intermediate in the synthesis of high-value compounds, including proton pump inhibitors like Rabeprazole.[1] This guide provides an in-depth exploration of the chemical reactivity and stability of this compound, offering field-proven insights and detailed protocols to aid researchers in its effective utilization.

Physicochemical and Safety Data

A foundational understanding of a reagent's properties is paramount for its safe and effective use in experimental design.

PropertyValueSource(s)
CAS Number 59886-90-7 (for N-Oxide)[2][3]
Molecular Formula C₇H₈ClNO[2][3]
Molecular Weight 157.60 g/mol [2][4]
Appearance White to Pale Yellow Crystalline Solid/Powder[1][2][5]
Melting Point 101-107 °C[2][5]
Boiling Point 338.5 °C (Predicted)[1][5]
Storage Conditions Store at 0-8°C[2]

Safety Profile: this compound and its N-oxide are classified as hazardous. Researchers must consult the full Safety Data Sheet (SDS) before use. Key GHS hazard statements include:

  • Harmful if swallowed (H302)[1][4]

  • Causes skin irritation (H315)[4]

  • Causes serious eye damage (H318)[4]

  • May cause respiratory irritation (H335)[4]

Synthesis of the Core Scaffold

The most common route to this compound involves the synthesis and subsequent deoxygenation of its N-oxide precursor, this compound N-oxide. The N-oxide is a crucial intermediate itself and is often prepared from 2,3-dimethylpyridine (2,3-Lutidine).[2][6]

Workflow for Synthesis of this compound N-Oxide

The synthesis typically involves two key steps: N-oxidation of 2,3-dimethylpyridine, followed by nitration and then chlorination. An alternative, more direct chlorination of the N-oxide is also possible.

Synthesis_Workflow General Synthetic Pathway to this compound N-Oxide cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination A 2,3-Dimethylpyridine B 2,3-Dimethylpyridine N-Oxide A->B H₂O₂ or m-CPBA C 2,3-Dimethylpyridine N-Oxide D 4-Nitro-2,3-dimethylpyridine N-Oxide C->D HNO₃/H₂SO₄ E 4-Nitro-2,3-dimethylpyridine N-Oxide F This compound N-Oxide E->F aq. HCl, NaCl, Benzyltributylammonium chloride Reactivity_Pathways Primary Reactivity Pathways cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Pd-Catalyzed Cross-Coupling A This compound B Addition of Nucleophile (Nu⁻) A->B Nu⁻ F Oxidative Addition (Pd(0) insertion) A->F Pd(0) C Meisenheimer Complex (Anionic Intermediate) B->C D Elimination of Cl⁻ C->D E 4-Substituted Product D->E G Transmetalation (with R-M) F->G H Reductive Elimination G->H I 4-Coupled Product H->I Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Cl)L₂ Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)(R)L₂ OA_Complex->Trans_Complex Transmetalation Boronate R-B(OR)₂ Boronate->OA_Complex Base Trans_Complex->Pd0 Reductive Elimination Product Ar-R Trans_Complex->Product ArCl 4-Cl-Pyridine ArCl->OA_Complex

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,3-dimethylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Chloro-2,3-dimethylpyridine N-oxide in Medicinal Chemistry

This compound N-oxide is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to proton pump inhibitors (PPIs) like rabeprazole, which are widely used in the treatment of acid-related gastrointestinal disorders.[1][2] The strategic placement of the chloro and N-oxide functionalities on the pyridine ring renders it a versatile building block for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of the synthesis of this compound N-oxide, with a focus on a robust and widely applicable laboratory-scale methodology. We will delve into the mechanistic underpinnings of the key transformation, provide a detailed experimental protocol, and discuss the critical aspects of purification and characterization.

Synthetic Strategy: Direct Oxidation of this compound

The most direct and efficient route for the preparation of this compound N-oxide is the direct oxidation of the corresponding pyridine precursor, this compound. This transformation is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent due to its commercial availability and relatively good stability.[3][4]

The overall synthetic workflow can be visualized as follows:

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start This compound (Starting Material) Reaction N-Oxidation with m-CPBA in an inert solvent (e.g., DCM) Start->Reaction Step 1 Workup Aqueous Workup (Removal of m-chlorobenzoic acid) Reaction->Workup Step 2 Purification Column Chromatography or Recrystallization Workup->Purification Step 3 Analysis Characterization (NMR, MS, IR) Purification->Analysis Step 4 FinalProduct This compound N-oxide (Final Product) Analysis->FinalProduct

Caption: A schematic overview of the synthesis, workup, purification, and analysis of this compound N-oxide.

Mechanistic Insights: The N-Oxidation of Pyridines

The N-oxidation of a pyridine ring with a peroxy acid like m-CPBA is a classic example of an electrophilic attack on the nitrogen atom. The lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.[3] The reaction is believed to proceed through a concerted mechanism, where the oxygen atom is transferred to the nitrogen in a single step, forming the N-oxide and meta-chlorobenzoic acid as a byproduct.[3]

The transition state of this reaction involves a five-membered ring-like structure, which facilitates the transfer of the oxygen atom.

Mechanism cluster_reactants Reactants cluster_products Products reactant1 Pyridine Derivative transition_state [Transition State]* reactant1->transition_state reactant2 m-CPBA reactant2->transition_state product1 Pyridine N-oxide transition_state->product1 product2 m-Chlorobenzoic acid transition_state->product2

Caption: The concerted mechanism of pyridine N-oxidation by m-CPBA.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound N-oxide from this compound using m-CPBA.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
This compoundC₇H₈ClN141.60≥98%Commercially Available
m-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.57~77% (remainder is m-chlorobenzoic acid and water)Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Commercially Available
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--Laboratory Prepared
Saturated Sodium Thiosulfate SolutionNa₂S₂O₃(aq)--Laboratory Prepared
Brine (Saturated NaCl solution)NaCl(aq)--Laboratory Prepared
Anhydrous Magnesium SulfateMgSO₄120.37-Commercially Available
Silica GelSiO₂-60 Å, 230-400 meshCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of m-CPBA: Slowly add solid m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 10 °C. The exact equivalence of m-CPBA may need to be adjusted based on its purity.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The starting material and product can be visualized under UV light.

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2-3 times) to remove the m-chlorobenzoic acid byproduct, followed by brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound N-oxide can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or acetone).[2]

Characterization of this compound N-oxide

The identity and purity of the synthesized this compound N-oxide should be confirmed using standard analytical techniques.

Physical Properties:

PropertyValue
Molecular FormulaC₇H₈ClNO
Molecular Weight157.60 g/mol [6]
AppearancePale yellow to white solid[2]
Melting Point101-107 °C[7]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro group and the N-oxide functionality.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The exact mass can be used to confirm the elemental composition.[1]

  • IR (Infrared Spectroscopy): The IR spectrum should show characteristic absorption bands for the C-Cl bond and the N-O stretching vibration.

Safety Considerations

  • m-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. It is important to handle it with care in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis, including the use of appropriate PPE and working in a well-ventilated area.

Conclusion

The synthesis of this compound N-oxide via direct oxidation of the corresponding pyridine is a reliable and efficient method for obtaining this valuable pharmaceutical intermediate. By understanding the underlying reaction mechanism and adhering to a carefully designed experimental protocol, researchers can consistently produce high-purity material. The characterization techniques outlined in this guide provide the necessary tools to validate the structure and purity of the final product, ensuring its suitability for downstream applications in drug discovery and development.

References

An In-depth Technical Guide to the Starting Materials and Synthetic Pathways for 4-Chloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2,3-dimethylpyridine is a pivotal intermediate in the synthesis of several high-value active pharmaceutical ingredients (APIs), most notably proton pump inhibitors such as Rabeprazole and Lansoprazole.[1][2] Its molecular architecture makes it an essential building block, and the efficiency of its synthesis directly impacts the production of these critical medicines. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials, the causality behind key experimental choices, and detailed, field-proven protocols. We will explore the predominant pathway commencing from 2,3-dimethylpyridine (2,3-lutidine) and an alternative strategy employing the Sandmeyer reaction, offering researchers and drug development professionals a comprehensive resource for process optimization and scale-up.

The Principal Synthetic Route: A Multi-Step Pathway from 2,3-Lutidine

The most established and industrially scalable synthesis of this compound begins with the readily available starting material, 2,3-dimethylpyridine, also known as 2,3-lutidine. This pathway is a logical sequence of reactions designed to functionalize the pyridine ring at the desired position with high selectivity.

Core Starting Material: 2,3-Dimethylpyridine (2,3-Lutidine)

2,3-Lutidine serves as the foundational scaffold for the target molecule. It is a heterocyclic compound, naturally occurring in coal tar, but is also produced synthetically.[3]

  • Chemical Identity:

    • CAS Number: 583-61-9[4]

    • Molecular Formula: C₇H₉N[5]

    • Appearance: Colorless to slightly yellow liquid with a characteristic pyridine-like odor.[3][6]

  • Procurement and Synthesis: Commercially available from numerous chemical suppliers.[7] One synthetic method involves the catalytic cyclization of propylene glycol, butanone, and ammonia over a transition metal chloride catalyst.[3]

  • Causality of Selection: The selection of 2,3-lutidine is strategic. Its two methyl groups are precursors to the final structure, and the pyridine ring provides the necessary nitrogen heterocycle. The initial challenge, however, is to selectively introduce a functional group at the C-4 position, which is not inherently the most reactive site for electrophilic substitution. The subsequent steps in the synthesis are designed to overcome this challenge.

The overall workflow from 2,3-Lutidine is a four-step process involving oxidation, nitration, chlorination, and a final deoxygenation step (if the non-N-oxide is the final target).

Synthesis_Pathway_from_Lutidine Lutidine 2,3-Dimethylpyridine (2,3-Lutidine) N_Oxide 2,3-Dimethylpyridine-N-oxide Lutidine->N_Oxide Step 1: N-Oxidation (H₂O₂, Catalyst) Nitro_N_Oxide 2,3-Dimethyl-4-nitropyridine-N-oxide N_Oxide->Nitro_N_Oxide Step 2: Nitration (KNO₃, H₂SO₄) Chloro_N_Oxide This compound-N-oxide Nitro_N_Oxide->Chloro_N_Oxide Step 3: Chlorination (e.g., HCl, NaCl) Final_Product This compound Chloro_N_Oxide->Final_Product Step 4: Deoxygenation (e.g., PCl₃)

Caption: Primary synthetic pathway for this compound.

Step 1: N-Oxidation to 2,3-Dimethylpyridine-N-oxide

Expertise & Causality: Direct electrophilic substitution on the pyridine ring is often difficult and can lead to a mixture of products. The N-oxidation of the pyridine nitrogen is a critical activating step. The resulting N-oxide group is electron-donating, which significantly enhances the electron density of the ring, particularly at the 2, 4, and 6 positions, thereby facilitating subsequent electrophilic attack.

Experimental Protocol:

  • To a 1000 mL four-necked flask, add 50 g (467 mmol) of 2,3-dimethylpyridine and 2 g (0.35 mmol) of phosphotungstic acid.[8]

  • Heat the mixture to 45°C.

  • Slowly add 49.9 g (514 mmol) of 35% hydrogen peroxide over a period of 3 hours, maintaining the temperature at 45°C.[8]

  • After the addition is complete, raise the temperature to 85°C and maintain for 5 hours.[8]

  • Monitor the reaction for completion using HPLC or TLC.

  • Cool the reaction mixture to 50°C and perform vacuum distillation to yield 2,3-dimethylpyridine-N-oxide. A typical yield is approximately 99.8% with a purity of 96%.[8]

Step 2: Nitration to 2,3-Dimethyl-4-nitropyridine-N-oxide

Expertise & Causality: With the ring activated by the N-oxide group, nitration can proceed with high regioselectivity. The N-oxide directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C-4 position. While classic nitrating mixtures of nitric and sulfuric acid are effective, modern protocols often favor safer and more environmentally benign reagents.

A patented method utilizes potassium nitrate in sulfuric acid, which avoids the generation of brown nitrogen oxide fumes and shortens reaction times compared to using nitric acid.[9][10]

Experimental Protocol (Potassium Nitrate Method):

  • In a suitable reaction vessel, dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 65 g of concentrated sulfuric acid (98%).[10]

  • Prepare a separate solution of potassium nitrate (10.11 g) in concentrated sulfuric acid (60 g).[10]

  • Cool the N-oxide solution to between -10°C and 20°C.[9]

  • Slowly add the potassium nitrate solution dropwise to the N-oxide solution.

  • After the addition is complete, heat the reaction mixture to 85-90°C for 1 hour.[10]

  • Monitor the reaction for completion via HPLC.

  • Cool the mixture to room temperature and carefully pour it into water with stirring, which will cause the product to precipitate.[10]

  • Filter the precipitate. The filtrate can be further extracted with dichloromethane (3x) to recover any dissolved product.[9]

  • Combine the solid and the concentrated organic extracts to obtain 2,3-dimethyl-4-nitropyridine-N-oxide. Yields are reported to be as high as 91.1% with 99% purity.[10]

ParameterClassical Method (HNO₃/H₂SO₄)Modern Method (KNO₃/H₂SO₄)
Nitrating Agent Concentrated Nitric AcidPotassium Nitrate
Reaction Time ~12 hours[11]~1 hour[10]
Typical Yield ~60%[11]>90%[9][10]
Safety/Environment Generates brown NO₂ fumesNo brown fumes, friendlier operating environment[9]

Table 1: Comparison of nitration methodologies for 2,3-dimethylpyridine-N-oxide.

Step 3: Chlorination to this compound-N-oxide

Expertise & Causality: This step involves a nucleophilic aromatic substitution, where the nitro group at the C-4 position is displaced by a chloride ion. The electron-withdrawing nature of the N-oxide group facilitates this substitution by stabilizing the intermediate Meisenheimer complex. Several chlorinating systems can be employed.

Experimental Protocol (Using HCl/NaCl):

  • Combine 83.0 g (0.49 mol) of 4-nitro-2,3-dimethylpyridine N-oxide, 90 g (1.54 mol) of NaCl, 1350 mL of acetonitrile (CH₃CN), 180 mL of aqueous HCl (36%), and 16.6 g of benzyltributylammonium chloride (as a phase-transfer catalyst) in a reaction flask.[12][13]

  • Heat the resulting suspension to reflux and stir for 12 hours.[12][13]

  • Monitor the reaction for completion.

  • Cool the reaction mixture and adjust the pH to ~9 using a 20% NaOH solution.[12][13]

  • Separate the organic phase. Extract the aqueous phase with dichloromethane.

  • Combine all organic phases and remove the solvent under reduced pressure to obtain the product. A high yield of 98.5% has been reported for this method.[12][13]

Alternative Chlorination Reagents:

  • Acetyl Chloride: Reaction of the nitro-intermediate with acetyl chloride can also yield the desired product.[14]

  • Chlorine Gas: Direct chlorination of 2,3-dimethylpyridine-N-oxide with chlorine gas is another patented approach.[15]

Alternative Synthetic Route: The Sandmeyer Reaction

An alternative strategy to access chloro-substituted pyridines involves the Sandmeyer reaction. This powerful transformation converts a primary aromatic amine into a halide via a diazonium salt intermediate.[16][17] This route would begin with a different starting material: 4-amino-2,3-dimethylpyridine .

Alternative Starting Material: 4-Amino-2,3-dimethylpyridine

While less common as a starting point for this specific target, its synthesis and use demonstrate a different strategic approach to functionalizing the pyridine ring.

Expertise & Causality: The Sandmeyer reaction provides a robust method for introducing halides onto an aromatic ring where direct halogenation or substitution may be difficult.[18] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[16] It requires the in-situ formation of nitrous acid and the diazonium salt, which is then catalytically decomposed by a copper(I) salt.[19]

Sandmeyer_Mechanism cluster_0 Part 1: Diazotization cluster_1 Part 2: Sandmeyer Reaction Amino Ar-NH₂ (4-Amino-2,3-dimethylpyridine) Diazonium Ar-N₂⁺ (Diazonium Salt) Amino->Diazonium NaNO₂, HCl (0-5 °C) ArylRadical Ar• (Aryl Radical) Diazonium->ArylRadical CuCl (catalyst) - N₂ Product Ar-Cl (this compound) ArylRadical->Product CuCl₂

Caption: Generalized mechanism of the Sandmeyer reaction pathway.

General Experimental Protocol (Illustrative):

  • Diazotization:

    • Suspend 4-amino-2,3-dimethylpyridine in an aqueous solution of hydrochloric acid.

    • Cool the suspension to 0-5°C in an ice bath with vigorous stirring.[18]

    • Prepare a solution of sodium nitrite (NaNO₂) in cold water.

    • Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5°C.[18]

    • Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl and cool it to 0°C.[18]

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed.[19]

    • Allow the reaction to warm to room temperature or gently heat to ensure completion.

  • Work-up and Purification:

    • Extract the product from the reaction mixture using an organic solvent (e.g., dichloromethane or ether).

    • Wash the organic layer to remove impurities.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

    • Purify the crude product via distillation or chromatography.

Conclusion

The synthesis of this compound is a well-optimized process crucial for the pharmaceutical industry. The primary and most commercially viable route begins with 2,3-dimethylpyridine (2,3-lutidine) , proceeding through a logical sequence of N-oxidation, nitration, and chlorination. Each step is designed to precisely control the regioselectivity of the functionalization. Key intermediates in this pathway are 2,3-dimethylpyridine-N-oxide and 2,3-dimethyl-4-nitropyridine-N-oxide . While alternative pathways such as the Sandmeyer reaction starting from 4-amino-2,3-dimethylpyridine exist and are mechanistically elegant, the lutidine-based route remains dominant due to its high yields, scalability, and the relative accessibility of the initial starting material. Understanding the causality behind each transformation—from ring activation via N-oxidation to the choice of modern, safer nitrating agents—is paramount for researchers aiming to optimize this critical industrial synthesis.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-Chloro-2,3-dimethylpyridine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 4-Chloro-2,3-dimethylpyridine, a pivotal heterocyclic building block in contemporary pharmaceutical synthesis. We explore its physicochemical properties, critical safety protocols, and its application in the construction of high-value active pharmaceutical ingredients (APIs), with a particular focus on kinase inhibitors and proton pump inhibitors. Detailed, field-proven protocols for key transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, are presented. The causality behind experimental design, troubleshooting, and optimization strategies are discussed to empower researchers, scientists, and drug development professionals in leveraging this versatile reagent for accelerated drug discovery and process development.

Introduction and Strategic Importance

This compound is a substituted pyridine that has emerged as a valuable scaffold in medicinal chemistry. Its structure is distinguished by a pyridine core functionalized with two methyl groups and a chlorine atom at the C4-position. This specific arrangement offers a unique combination of features for synthetic chemists: the pyridine core is a prevalent motif in a vast number of biologically active compounds, and the chloro-substituent serves as a highly effective leaving group for palladium-catalyzed cross-coupling reactions.[1][2]

The strategic placement of the chlorine atom, activated by the electron-withdrawing nature of the nitrogen-containing ring, makes this compound an excellent substrate for C-C and C-N bond formation. This reactivity is central to its role in the synthesis of complex molecules, most notably in the development of targeted therapies like cyclin-dependent kinase (CDK) inhibitors.[3][4] Furthermore, its corresponding N-oxide derivative, this compound 1-Oxide, is an indispensable intermediate in the manufacturing of proton pump inhibitors (PPIs) such as Rabeprazole, used to treat acid-related gastrointestinal conditions.[5][6][7]

Physicochemical Data and Safety Protocols

Compound Properties

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in the laboratory.

PropertyValueReference(s)
CAS Number 59886-90-7[8][9][10]
Molecular Formula C₇H₈ClNO[8][9][10]
Molecular Weight 157.60 g/mol [9]
Appearance Off-white to light yellow crystalline powder[5]
Melting Point 101-107 °C[8]
Purity (Typical) ≥98.0%[5][8]
Mandatory Safety and Handling Protocols

This compound and its derivatives must be handled with appropriate care, adhering to established laboratory safety standards.[11] The following protocols are mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles conforming to EN166 or OSHA standards, a lab coat, and nitrile or neoprene gloves to prevent skin and eye contact.[12][13][14]

  • Ventilation: All handling of solid material and preparation of solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12] The compound may cause respiratory irritation.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Keep away from strong oxidizing agents and incompatible metals.

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[12][13]

    • Skin: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[12][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12][13]

    • Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth.[12][13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Application Focus: Synthesis of Kinase Inhibitors

The pyridine scaffold is a privileged structure in the design of protein kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][15] this compound serves as a key building block for several potent inhibitors, including Abemaciclib, an FDA-approved inhibitor of CDK4 and CDK6.[3] The primary synthetic strategy involves a palladium-catalyzed cross-coupling reaction to link the pyridine core to other heterocyclic fragments.

Core Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, valued for its functional group tolerance and relatively mild conditions.[16][17] In this context, it is used to couple this compound with an appropriate boronic acid or boronate ester.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_reagents Weigh Reagents: - this compound - Boronic Acid/Ester - Pd Catalyst & Ligand - Base (e.g., K2CO3) prep_glass Dry Glassware (Schlenk Flask) setup Assemble under Inert Gas (N2 or Ar) prep_glass->setup add_solvent Add Degassed Solvent (e.g., Dioxane/H2O) setup->add_solvent heat Heat to Reaction Temp (e.g., 80-100 °C) add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench & Dilute cool->quench extract Liquid-Liquid Extraction quench->extract purify Purify via Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 3.1: Synthesis of a 4-Aryl-2,3-dimethylpyridine Intermediate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Causality and Rationale:

  • Catalyst System: A Pd(0) source, such as Pd(PPh₃)₄, is used to initiate the catalytic cycle. For challenging substrates like aryl chlorides, a combination of a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often more effective as it promotes the rate-limiting oxidative addition step.[18]

  • Base and Solvent: An aqueous base like K₂CO₃ or Na₂CO₃ is required for the transmetalation step. A mixed solvent system, such as 1,4-dioxane and water, ensures the solubility of both the organic substrates and the inorganic base.[19]

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) because the Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and formation of undesired side products.[20]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Deionized Water (degassed)

  • Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water via syringe (typical solvent ratio of 4:1 to 5:1 dioxane:water).

  • Stir the reaction mixture at 90-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-2,3-dimethylpyridine product.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl(Ln) Pd0->PdII_Aryl + Aryl-Cl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupled Aryl-Pd(II)-Ar'(Ln) PdII_Aryl->PdII_Coupled + Ar'B(OH)2 (Base) PdII_Coupled->Pd0 - Aryl-Ar' RedElim Reductive Elimination PdII_Coupled->RedElim

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application Focus: Synthesis of Proton Pump Inhibitors

The N-oxide of this compound is a critical precursor for widely used PPIs.[5] The N-oxide functionality activates the pyridine ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of other key fragments.

Protocol 4.1: Synthesis of this compound 1-Oxide

This protocol details the oxidation of 2,3-dimethyl-4-nitropyridine N-oxide, followed by substitution to yield the chloro-derivative. An alternative common route involves direct oxidation of 2,3-dimethylpyridine and subsequent chlorination.[6]

Materials:

  • 4-Nitro-2,3-dimethylpyridine N-oxide (1.0 equiv)

  • Sodium Chloride (NaCl) (3.1 equiv)

  • Concentrated Hydrochloric Acid (HCl) (36%)

  • Acetonitrile (CH₃CN)

  • Benzyltributylammonium chloride (catalyst)

  • Sodium Hydroxide (NaOH) solution (20%)

  • Dichloromethane (DCM)

Procedure: [21]

  • Combine 4-nitro-2,3-dimethylpyridine N-oxide, NaCl, and benzyltributylammonium chloride in acetonitrile.

  • Add concentrated HCl and heat the suspension to reflux with stirring for 12 hours.

  • Cool the reaction mixture and carefully adjust the pH to ~9 using a 20% NaOH solution.

  • Separate the organic phase. Extract the aqueous phase with dichloromethane (3x).

  • Combine the organic phases and remove the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization if necessary.

Application Focus: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[22] It is particularly useful for coupling aryl halides like this compound with a wide range of primary and secondary amines, which is a frequent requirement in the synthesis of pharmaceutical libraries.[23][24]

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd_BH Oxidative Addition Pd0->OxAdd_BH PdII_Aryl_BH Aryl-Pd(II)-Cl(Ln) Pd0->PdII_Aryl_BH + Aryl-Cl AmineCoord Amine Coordination PdII_Aryl_BH->AmineCoord PdII_Amine [Aryl-Pd(II)-N(H)R'R'']+ PdII_Aryl_BH->PdII_Amine + HNR'R'' - Base-H+ PdII_Amine->Pd0 - Aryl-NR'R'' RedElim_BH Reductive Elimination PdII_Amine->RedElim_BH

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 5.1: Synthesis of a 4-Amino-2,3-dimethylpyridine Derivative

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Causality and Rationale:

  • Catalyst System: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are critical. They accelerate the reductive elimination step, which is often rate-limiting, and stabilize the active Pd(0) species. A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is commonly used.

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine or the intermediate palladium-amine complex without competing in the coupling. Sodium tert-butoxide (NaOt-Bu) is the most common choice.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can protonate the base and deactivate the catalyst. Therefore, anhydrous solvents and strict inert atmosphere techniques are required.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.015 equiv) or similar Pd source

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.5-2.0 equiv)

  • Anhydrous Toluene or Dioxane (degassed)

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add the Pd source, the XPhos ligand, and sodium tert-butoxide.

  • Add anhydrous, degassed toluene and stir the mixture for 5-10 minutes at room temperature.

  • Add this compound followed by the amine coupling partner.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS (typically 6-24 hours).

  • Cool the reaction to room temperature and quench carefully with water.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd, degraded ligand). 2. Insufficiently anhydrous/anaerobic conditions. 3. Base is not strong enough or has degraded. 4. Reaction temperature is too low.1. Use a fresh catalyst/ligand or a more robust pre-catalyst. 2. Ensure glassware is oven-dried and solvents are freshly distilled/anhydrous. Thoroughly degas all reagents. 3. Use fresh, high-purity base (e.g., NaOt-Bu from a new bottle). 4. Incrementally increase the reaction temperature.
Dehalogenation Side Product 1. Presence of water or protic impurities. 2. Certain ligand/base combinations can promote this pathway.1. Re-verify anhydrous conditions for all reagents and solvents. 2. Screen alternative ligands or use a milder base if the reaction allows.
Homo-coupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Catalyst system promotes self-coupling.1. Improve degassing procedure of solvents and inert atmosphere technique. 2. Screen different palladium sources and ligands. Sometimes adjusting the stoichiometry can help.[18]

Conclusion

This compound is a demonstrably valuable and versatile building block for pharmaceutical synthesis. Its utility is primarily realized through its efficient participation in robust and scalable palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These transformations provide reliable access to complex molecular architectures, enabling the synthesis of important therapeutics, including kinase inhibitors and proton pump inhibitors. The protocols and insights provided herein are intended to serve as a practical guide for chemists to effectively incorporate this key intermediate into their synthetic programs.

References

Application Notes & Protocols: 4-Chloro-2,3-dimethylpyridine N-oxide as a Pivotal Intermediate in the Synthesis of Rabeprazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Rabeprazole, a prominent proton pump inhibitor (PPI), is a cornerstone in the management of acid-related gastrointestinal disorders. Its efficacy is intrinsically linked to its unique chemical structure, the synthesis of which relies on a series of precise chemical transformations. This document provides a detailed technical guide on the synthesis and application of a critical building block, 4-Chloro-2,3-dimethylpyridine N-oxide. We will explore its synthesis from foundational precursors, its crucial role in forming the core pyridine structure of Rabeprazole, and the subsequent steps leading to the final active pharmaceutical ingredient (API). This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and analytical considerations to ensure a robust and efficient synthetic strategy.

Introduction: The Role of Rabeprazole and its Synthetic Precursors

Rabeprazole exerts its therapeutic effect by irreversibly inhibiting the gastric H+/K+-ATPase (the proton pump) in parietal cells, thereby blocking the final step of gastric acid secretion.[1][2] This mechanism of action makes it highly effective for treating conditions like gastroesophageal reflux disease (GERD) and stomach ulcers. The chemical architecture of Rabeprazole consists of a substituted benzimidazole moiety linked to a pyridine ring through a methylsulfinyl bridge.

The synthesis of Rabeprazole is a multi-step process where the precise construction of the substituted pyridine ring is paramount.[3] this compound N-oxide emerges as a key intermediate in this pathway.[3][4][5][6] Its strategic importance lies in the reactivity of the chlorine atom at the 4-position, which allows for the facile introduction of the 3-methoxypropoxy side chain, a defining feature of the Rabeprazole molecule. The N-oxide functionality, on the other hand, facilitates subsequent reactions on the pyridine ring's methyl groups. This guide delineates the synthesis of this intermediate and its conversion into the core structure of Rabeprazole.

Physicochemical Properties and Analytical Data

Accurate identification and quality control of intermediates are fundamental to pharmaceutical manufacturing. Below are the key properties of this compound N-oxide.

PropertyValueReference(s)
CAS Number 59886-90-7[5][6]
Molecular Formula C₇H₈ClNO[5][6]
Molecular Weight 157.60 g/mol [5][6]
Appearance White crystalline powder[5]
Melting Point 101-107 °C[5]
Storage Conditions Store at 0-8°C, under inert gas, protected from air and moisture.[5]

Table 1: Physicochemical Properties of this compound N-oxide.

Analytical MethodTypical SpecificationsReference(s)
Purity (by GC/HPLC) ≥ 98%[5]
¹H-NMR Spectra should be consistent with the structure, showing characteristic peaks for the two methyl groups and the aromatic protons on the pyridine ring.[6]
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight.[6]

Table 2: Typical Analytical Specifications.

Synthetic Pathway Overview

The journey from simple starting materials to Rabeprazole involves several key stages. The formation of this compound N-oxide is an early and critical phase of this process. A common industrial route starts with 2,3-dimethylpyridine.

G cluster_0 Stage 1: Pyridine Core Synthesis cluster_1 Stage 2: Side-Chain Introduction cluster_2 Stage 3: Final Assembly & Oxidation A 2,3-Dimethylpyridine B 2,3-Dimethylpyridine N-oxide A->B Oxidation (e.g., H₂O₂) C 4-Nitro-2,3-dimethylpyridine N-oxide B->C Nitration (H₂SO₄/HNO₃) D This compound N-oxide (Key Intermediate) C->D Chlorination (e.g., POCl₃) E 4-(3-methoxypropoxy)-2,3- dimethylpyridine N-oxide D->E Etherification (3-Methoxypropanol, Base) F 2-Chloromethyl-3-methyl-4- (3-methoxypropoxy)pyridine E->F Rearrangement & Chlorination (e.g., p-TsCl or SOCl₂) G Rabeprazole Sulfide F->G Condensation (2-Mercaptobenzimidazole, Base) H Rabeprazole G->H Oxidation (e.g., m-CPBA) I Rabeprazole Sodium H->I Salt Formation (NaOH)

Diagram 1: Overall Synthetic Pathway for Rabeprazole Sodium.

Experimental Protocols

The following protocols are derived from established synthetic methods reported in the literature and patents.[3][7][8][9]

Protocol 1: Synthesis of this compound N-oxide (5)

This protocol details the chlorination of 4-nitro-2,3-dimethylpyridine-1-oxide. The nitration of 2,3-dimethylpyridine-N-oxide is a prerequisite step.[9] The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.[8]

Materials:

  • 4-Nitro-2,3-dimethylpyridine-1-oxide (4)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF, catalytic amount)

  • Sodium carbonate solution (aqueous, saturated)

  • Sodium hydroxide solution (aqueous)

Procedure:

  • Charge a clean, dry, nitrogen-purged reactor with 4-Nitro-2,3-dimethylpyridine-1-oxide (1.0 eq) and Dichloromethane (DCM, ~10 volumes).

  • Add a catalytic amount of Dimethylformamide (DMF, ~0.1 eq).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add Phosphorus oxychloride (POCl₃, ~1.2 eq) dropwise to the stirred suspension, ensuring the internal temperature does not exceed 10 °C. The causality here is that POCl₃ reacts with the N-oxide to form a reactive intermediate which then facilitates the nucleophilic substitution of the nitro group by a chloride ion.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).

  • Stir the reaction for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully quench the mixture by slowly adding it to a cooled, stirred solution of aqueous sodium carbonate. Caution: This is an exothermic process and may release HCl gas. Perform in a well-ventilated fume hood.

  • Adjust the pH of the aqueous layer to 7-8 using a sodium hydroxide solution.

  • Separate the organic (DCM) layer. Extract the aqueous layer two more times with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound N-oxide as a light yellow or white solid.[8][9]

Protocol 2: Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide (Intermediate 2)

This step involves a nucleophilic aromatic substitution where the chloride on the pyridine ring is displaced by the alkoxide of 3-methoxypropanol. A strong base is required to deprotonate the alcohol, creating the necessary nucleophile.

G reagents {Reagents| - this compound N-oxide - 3-Methoxypropanol - Potassium Hydroxide (KOH) - Dimethyl Sulfoxide (DMSO) } step1 Step 1: Alkoxide Formation Charge DMSO and KOH flakes to reactor. Slowly add 3-methoxypropanol at 30-35 °C. Heat to 50-55 °C for 1 hour to form potassium 3-methoxypropoxide. reagents->step1 step2 Step 2: Nucleophilic Substitution Cool reaction mass to 40 °C. Charge this compound N-oxide. Raise temperature to 75-80 °C and hold for 3 hours. Monitor by TLC for disappearance of starting material. step1->step2 step3 Step 3: Work-up & Isolation Cool reaction to 25-30 °C. Quench with distilled water. Extract product with a suitable organic solvent (e.g., Dichloromethane). Wash, dry, and concentrate the organic phase to obtain the crude product. step2->step3 product {Product|4-(3-methoxypropoxy)-2,3- dimethylpyridine N-oxide} step3->product

Diagram 2: Workflow for the Etherification Reaction.

Materials:

  • This compound N-oxide (1.0 eq)

  • 3-Methoxypropanol (~2.8 eq)

  • Potassium Hydroxide (KOH, flakes, ~4.2 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Distilled Water

  • Dichloromethane (DCM) or other suitable extraction solvent

Procedure:

  • In a suitable reactor, charge DMSO (~5 volumes) and KOH flakes (~4.2 eq).

  • Under stirring, slowly add 3-methoxypropanol (~2.8 eq) while maintaining the temperature between 30-36 °C.

  • Raise the temperature to 50-55 °C and maintain for 1 hour to ensure complete formation of the potassium alkoxide.

  • Cool the reaction mass to 40-42 °C.

  • Charge the this compound N-oxide (1.0 eq) to the reaction mixture.

  • Raise the temperature to 75-80 °C and maintain for approximately 3 hours.

  • Monitor the reaction by TLC until the chloro-intermediate is consumed.[3]

  • After completion, cool the mixture to 25-30 °C and quench by adding distilled water (~10 volumes).

  • Extract the aqueous mixture with DCM (3 x volumes).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide, typically as an oil or low-melting solid.[3]

Protocol 3: Conversion to Rabeprazole and Salt Formation

The intermediate formed in Protocol 2 undergoes a series of transformations to yield Rabeprazole.[3]

  • Rearrangement and Chlorination: The N-oxide is reacted with an agent like p-toluenesulfonyl chloride (p-TsCl) or thionyl chloride (SOCl₂) in the presence of a base (e.g., triethylamine).[3][7] This step deoxygenates the N-oxide and chlorinates the 2-methyl group, yielding 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride.[3][7]

  • Condensation: The resulting chloromethyl pyridine derivative is condensed with 2-mercaptobenzimidazole in the presence of a base (e.g., NaOH) in a solvent like methanol or ethanol. This forms the thioether linkage, resulting in Rabeprazole sulfide.[1]

  • Oxidation: The sulfide is then selectively oxidized to the sulfoxide (Rabeprazole) using a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite.[2][3][4]

  • Salt Formation: Finally, Rabeprazole base is converted to its more stable and soluble sodium salt by treatment with an aqueous solution of sodium hydroxide, followed by purification and isolation, often through crystallization or precipitation with an anti-solvent.[2][10]

Conclusion

This compound N-oxide is a non-negotiable intermediate in the modern synthesis of Rabeprazole. Its preparation, while requiring careful control of reaction conditions, is well-established. The protocols outlined in this guide provide a robust framework for its synthesis and subsequent utilization. Mastery of these steps is essential for any organization aiming for the efficient and high-purity production of Rabeprazole, a vital medication in global healthcare.

References

The Versatile Role of 4-Chloro-2,3-dimethylpyridine in Agrochemical Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of agrochemical research, the discovery of novel active ingredients with improved efficacy, selectivity, and environmental profiles is paramount. Substituted pyridines represent a cornerstone in the synthesis of a wide array of commercial pesticides and herbicides. Among these, 4-Chloro-2,3-dimethylpyridine and its N-oxide derivative have emerged as valuable and versatile intermediates for the development of new agrochemicals.[1][2] This guide provides an in-depth look at the applications of this compound in agrochemical research, complete with detailed protocols and insights into its synthetic utility.

Introduction: The Significance of the Chloropyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal and agrochemical chemistry due to its ability to engage in various biological interactions. The introduction of a chlorine atom, as in this compound, provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. The methyl substituents on the pyridine ring can influence the molecule's steric and electronic properties, which in turn can modulate its biological activity and selectivity.

This compound N-oxide, in particular, is a key compound in both agrochemical and pharmaceutical synthesis, valued for its reactivity and stability.[1][2] It serves as a versatile reagent and intermediate in organic synthesis.[1][2]

Application in the Synthesis of Novel Agrochemical Candidates

While direct synthetic routes from this compound to major commercial agrochemicals are not widely documented in publicly available literature, its utility shines in the exploration and synthesis of novel molecules with potential pesticidal and herbicidal properties. Researchers leverage the reactivity of the 4-chloro position to build libraries of compounds for high-throughput screening.

General Synthetic Strategy: Nucleophilic Aromatic Substitution

The primary application of this compound in agrochemical research is as an electrophilic partner in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen activates the chlorine at the 4-position towards displacement by a variety of nucleophiles.

A general workflow for the utilization of this compound N-oxide in the synthesis of potential agrochemicals is depicted below:

G cluster_0 Synthesis of this compound N-oxide cluster_1 Derivatization for Agrochemical Discovery 2,3-dimethylpyridine 2,3-dimethylpyridine Oxidation Oxidation 2,3-dimethylpyridine->Oxidation [O] 2,3-dimethylpyridine N-oxide 2,3-dimethylpyridine N-oxide Oxidation->2,3-dimethylpyridine N-oxide Chlorination Chlorination 2,3-dimethylpyridine N-oxide->Chlorination Cl+ This compound N-oxide This compound N-oxide Chlorination->this compound N-oxide SnAr Reaction SnAr Reaction This compound N-oxide->SnAr Reaction Nu- Library of Pyridine Derivatives Library of Pyridine Derivatives SnAr Reaction->Library of Pyridine Derivatives Biological Screening Biological Screening Library of Pyridine Derivatives->Biological Screening Herbicidal, Fungicidal, Insecticidal Assays Lead Compound Identification Lead Compound Identification Biological Screening->Lead Compound Identification Optimization Optimization Lead Compound Identification->Optimization Structure-Activity Relationship Studies

Caption: General workflow for synthesizing and screening agrochemical candidates from this compound N-oxide.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments involving this compound and its derivatives. These protocols are designed to be self-validating systems, with clear explanations for each step.

Protocol 1: Synthesis of this compound 1-oxide

This protocol details the synthesis of the activated N-oxide intermediate from a commercially available starting material.

Objective: To synthesize this compound 1-oxide from 4-Nitro-2,3-dimethylpyridine N-oxide.

Causality: The nitro group at the 4-position is an excellent leaving group, which can be displaced by a chloride ion in a nucleophilic aromatic substitution reaction. The use of a phase-transfer catalyst (benzyltributylammonium chloride) is crucial for facilitating the reaction between the aqueous and organic phases.

Materials:

  • 4-Nitro-2,3-dimethylpyridine N-oxide

  • Sodium chloride (NaCl)

  • Acetonitrile (CH3CN)

  • Concentrated Hydrochloric Acid (HCl, 36%)

  • Benzyltributylammonium chloride

  • Sodium hydroxide (NaOH, 20% aqueous solution)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Combine 83.0 g (0.49 mol) of 4-nitro-2,3-dimethylpyridine N-oxide, 90 g (1.54 mol) of NaCl, 1350 ml of CH3CN, 180 ml of aqueous HCl (36%), and 16.6 g of benzyltributylammonium chloride in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.[3]

  • Heat the resulting suspension to reflux with vigorous stirring for 12 hours.[3]

  • After the reaction is complete, cool the mixture and adjust the pH to 9 using a 20% NaOH solution (approximately 350 ml). This will cause the majority of any precipitate to dissolve.[3]

  • Separate the organic phase. Add water to the aqueous phase until any remaining precipitate has completely dissolved, and then extract the aqueous phase with dichloromethane.[3]

  • Combine all organic phases and remove the solvent under reduced pressure to yield the final product, this compound 1-oxide.[3]

Expected Yield: Approximately 76.6 g (98.5%) of this compound 1-oxide.[3]

ParameterValue
Starting Material4-Nitro-2,3-dimethylpyridine N-oxide
Key ReagentsNaCl, HCl, Benzyltributylammonium chloride
SolventAcetonitrile
Reaction Time12 hours
Reaction TemperatureReflux
Yield~98.5%
Protocol 2: General Procedure for Nucleophilic Substitution

This protocol provides a general framework for the derivatization of this compound N-oxide with various nucleophiles to generate a library of compounds for biological screening.

Objective: To synthesize a diverse library of 4-substituted-2,3-dimethylpyridine N-oxides for agrochemical research.

Causality: The electron-deficient nature of the pyridine N-oxide ring system facilitates the displacement of the chloride at the 4-position by a range of O-, N-, and S-nucleophiles. The choice of base and solvent is critical for achieving optimal reaction conditions and yields.

Materials:

  • This compound 1-oxide

  • A diverse set of nucleophiles (e.g., substituted phenols, anilines, thiophenols)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • An appropriate solvent (e.g., dimethylformamide, acetonitrile)

Procedure:

  • In a clean, dry reaction flask, dissolve 1 equivalent of this compound 1-oxide in the chosen solvent.

  • Add 1.1 to 1.5 equivalents of the selected nucleophile to the solution.

  • Add 1.5 to 2.0 equivalents of the base.

  • Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-2,3-dimethylpyridine N-oxide.

Data Presentation: The results of such a synthetic effort are best summarized in a table to correlate the structure of the nucleophile with the yield of the product and its biological activity.

Nucleophile (Nu-H)Product StructureYield (%)Herbicidal Activity (IC50, µM)Fungicidal Activity (MIC, µg/mL)
4-methoxyphenol4-(4-methoxyphenoxy)-2,3-dimethylpyridine 1-oxideData to be filled from experimental resultsData to be filled from experimental resultsData to be filled from experimental results
3-chloroaniline4-(3-chloroanilino)-2,3-dimethylpyridine 1-oxideData to be filled from experimental resultsData to be filled from experimental resultsData to be filled from experimental results
4-fluorothiophenol4-(4-fluorophenylthio)-2,3-dimethylpyridine 1-oxideData to be filled from experimental resultsData to be filled from experimental resultsData to be filled from experimental results

Conclusion and Future Outlook

This compound and its N-oxide are valuable and highly reactive intermediates in the field of agrochemical research. While their direct application in the synthesis of currently marketed blockbuster pesticides is not prominently documented, their utility as a scaffold for the discovery of novel active ingredients is clear. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this versatile building block in the ongoing quest for new and improved crop protection solutions. The ability to readily introduce a wide range of functionalities at the 4-position allows for the systematic exploration of structure-activity relationships, a critical step in the design of next-generation agrochemicals.

References

Application Notes & Protocols: 4-Chloro-2,3-dimethylpyridine as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic applications of 4-Chloro-2,3-dimethylpyridine. As a functionalized heterocyclic building block, its unique electronic and steric properties make it an invaluable precursor in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. We will explore its reactivity, provide field-tested protocols for key transformations, and explain the underlying chemical principles that govern its utility. The protocols are designed to be self-validating, with clear causality for each experimental choice, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Introduction: The Strategic Value of this compound

This compound (also known as 4-chloro-2,3-lutidine) is a substituted pyridine derivative whose synthetic importance is anchored in the reactivity of its C4-chloro substituent. The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards certain transformations.[1] The nitrogen atom's electron-withdrawing effect is most pronounced at the C2 and C4 positions, rendering the C4-Cl bond susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition in metal-catalyzed cross-coupling reactions.[2]

The presence of the two methyl groups at the C2 and C3 positions introduces additional steric and electronic effects. They can influence the conformation of reaction intermediates and modulate the electronic nature of the pyridine ring, offering a unique reactivity profile compared to simpler chloropyridines. This compound and its N-oxide variant are key intermediates in the synthesis of various high-value molecules, including proton pump inhibitors and other biologically active compounds.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₈ClN
Molecular Weight 141.60 g/mol
CAS Number 13035-26-8
Appearance Off-white to light yellow solid
Boiling Point ~215 °C
Primary Application Heterocyclic building block
Visualization: Reactivity Overview

This diagram illustrates the primary reaction pathways available for the functionalization of this compound, highlighting its versatility as a synthetic intermediate.

G cluster_0 C-C Bond Formation cluster_1 C-N Bond Formation cluster_2 C-O / C-S Bond Formation main This compound suzuki Aryl/Vinyl Boronic Acid (Suzuki-Miyaura Coupling) main->suzuki Pd Catalyst, Ligand, Base buchwald Primary/Secondary Amine (Buchwald-Hartwig Amination) main->buchwald Pd Catalyst, Ligand, Base snar Alkoxide / Thiolate (Nucleophilic Aromatic Substitution) main->snar Base product_cc product_cc suzuki->product_cc 4-Aryl-2,3-dimethylpyridine product_cn product_cn buchwald->product_cn 4-Amino-2,3-dimethylpyridine product_co product_co snar->product_co 4-Alkoxy/Thio-2,3-dimethylpyridine Suzuki_Cycle cluster_inputs Inputs pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)(Ar')L₂ transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide This compound (Ar-Cl) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation Buchwald_Workflow start Start: Oven-dried Schlenk Tube add_solids 1. Add Solids: - this compound - NaOtBu - RuPhos Pd G3 Precatalyst start->add_solids inert 2. Establish Inert Atmosphere (Argon/Nitrogen) add_solids->inert add_liquids 3. Add Liquids: - Anhydrous Toluene - Amine (e.g., Benzylamine) inert->add_liquids heat 4. Heat Reaction (100-110 °C, 16-24h) add_liquids->heat monitor 5. Monitor Progress (LC-MS / TLC) heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify 7. Purify (Flash Chromatography) workup->purify end End: Pure Aryl Amine Product purify->end

References

Cross-coupling reactions involving 4-Chloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of the 2,3-Dimethylpyridine Scaffold

The 2,3-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide range of biologically active compounds and functional materials.[1][2] Molecules incorporating this core structure have been identified as potent inhibitors for targets such as phosphodiesterase 4 (PDE4) and cyclin-dependent kinases (CDK2), highlighting their therapeutic potential.[3][4] this compound serves as a versatile and cost-effective building block for accessing a diverse chemical space. Its functionalization via modern cross-coupling reactions allows for the strategic introduction of aryl, heteroaryl, alkyl, amino, and alkynyl groups at the C4 position, enabling the systematic exploration of structure-activity relationships (SAR).[5]

This guide provides an in-depth analysis and detailed protocols for the most pertinent palladium-catalyzed cross-coupling reactions involving this compound. It is designed to equip researchers with the foundational knowledge and practical insights required to successfully employ this valuable synthetic intermediate.

Challenges and Strategic Considerations

While indispensable, the use of chloropyridines like this compound in cross-coupling reactions presents specific challenges compared to their bromide or iodide counterparts. The primary obstacle is the inherent strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle kinetically less favorable.[6] Furthermore, the pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.

Overcoming these hurdles requires a carefully considered approach to catalyst system selection. Modern catalyst systems, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, are essential. These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species, which is necessary to cleave the robust C-Cl bond and drive the catalytic cycle forward efficiently.[7][8][9]

The Palladium Catalytic Cycle: A Unifying Mechanism

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle.[10][11] Understanding this fundamental pathway is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is typically the rate-limiting step for chloro-heteroarenes.

  • Transmetalation / Amine Coordination:

    • In C-C coupling reactions (e.g., Suzuki, Sonogashira), the organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide.[12][13]

    • In C-N coupling (Buchwald-Hartwig), the amine coordinates to the palladium, and subsequent deprotonation by a base forms a palladium-amido complex.[14]

  • Reductive Elimination: The two organic fragments (the pyridine and the newly introduced group) are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[11][15]

Palladium Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd Ar-Cl (this compound) PdII_Aryl L₂Pdᴵᴵ(Aryl)(Cl) OxAdd->PdII_Aryl Transmetal Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII_Aryl->Transmetal R'-M (Suzuki) or R₂NH / Base (Buchwald) PdII_Both L₂Pdᴵᴵ(Aryl)(R') Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim Product Formation (Aryl-R') RedElim->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerhouse for constructing biaryl and heteroaryl-aryl structures by coupling an organohalide with a boronic acid or ester.[12][16]

Application Notes & Causality
  • Catalyst Selection: For the less reactive this compound, traditional catalysts like Pd(PPh₃)₄ can be effective but may require higher temperatures and longer reaction times.[7] More advanced systems utilizing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are often superior, enabling lower catalyst loadings and milder conditions.[8][17] Pre-formed Pd/NHC complexes like Pd(PEPPSI)-IPr have shown high efficacy for C4-selective couplings in dichloropyridines.[8]

  • Base Selection: The base plays a critical role in activating the boronic acid to facilitate transmetalation.[17] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[6][7] The choice of base can significantly impact yield, and screening may be necessary. Stronger bases are often required for less reactive coupling partners.

  • Solvent System: A mixture of an organic solvent and water is typical, as water is often necessary to dissolve the inorganic base. Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O.[7][18] Rigorous degassing of the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Data Summary: Typical Suzuki-Miyaura Conditions
Catalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical Yield (%)Reference(s)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9570-90[7]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)~80[7]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50-RTModerate-Good[17]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-100Good[18]
Pd(PEPPSI)-IPrK₃PO₄1,4-Dioxane80-100Good-Excellent[8]
Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a generalized starting point for coupling with a generic arylboronic acid.

Caption: Experimental workflow for a typical Suzuki-Miyaura reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add a magnetic stir bar. Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Loading: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: In the same inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1) via syringe. The total volume should result in a concentration of ~0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then saturated aqueous NaCl (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[9][14]

Application Notes & Causality
  • Catalyst-Ligand System: This reaction is highly dependent on the ligand. For chloropyridines, bulky and electron-rich phosphine ligands are mandatory to facilitate both the oxidative addition and the C-N reductive elimination steps.[7][15] Commonly used ligands include Xantphos, XPhos, and RuPhos, paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[7] The choice of ligand can influence the scope of amines that can be coupled effectively.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the intermediate Pd-complex), which is a key step in the catalytic cycle.[15] Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LiHMDS) or K₃PO₄ can also be used.[7] The base must be carefully chosen as it can be incompatible with certain functional groups.[19]

  • Solvent and Temperature: Anhydrous, degassed aprotic solvents like toluene, THF, or 1,4-dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.[7][9] Reaction temperatures typically range from 65-110 °C.

Data Summary: Typical Buchwald-Hartwig Conditions
Palladium SourceLigandBaseSolventTemp (°C)Reference(s)
Pd₂(dba)₃XantphosNaOt-BuToluene80-110[7]
Pd(OAc)₂XPhosNaOt-BuToluene80-110[7]
Pd(OAc)₂RuPhosLiHMDSTHF65-100[7]
Pd₂(dba)₃BINAPCs₂CO₃Toluene110[20]
Protocol: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for coupling with a primary or secondary amine.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Vessel and Reagent Preparation: This reaction is highly sensitive to air and moisture. All operations should be performed in a glovebox or using Schlenk techniques. Solvents must be anhydrous and degassed.

  • Catalyst Formation: To a dry Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.5 equiv.).

  • Substrate Addition: Add the anhydrous, degassed solvent (e.g., Toluene) and stir for a few minutes. Then, add this compound (1.0 equiv.) and the coupling amine (1.2-1.5 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira and Heck Couplings: Expanding the Toolbox

While Suzuki and Buchwald-Hartwig reactions are the most common, Sonogashira and Heck couplings offer valuable pathways to other important structural motifs.

Sonogashira Coupling (C-C sp)

This reaction couples terminal alkynes with aryl halides to form arylalkynes.[21]

  • Principle: It typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) in the presence of an amine base (e.g., triethylamine or diisopropylamine), which also serves as the solvent.[22][23] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[21]

  • Protocol Outline: this compound (1.0 equiv.), a terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (1-5 mol%) are combined in an amine solvent like triethylamine. The mixture is degassed and heated until the reaction is complete.

Heck Reaction (C-C Alkene)

The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene.[24][25]

  • Principle: The reaction involves the oxidative addition of the aryl halide to Pd(0), followed by insertion of the alkene into the Pd-C bond, and finally a β-hydride elimination step to release the product and regenerate the catalyst.[24][26] A base is required to neutralize the HX formed during the reaction.[25]

  • Protocol Outline: this compound (1.0 equiv.), an alkene (e.g., n-butyl acrylate, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), often with a phosphine ligand, and a base (e.g., triethylamine or K₂CO₃) are heated in a polar aprotic solvent like DMF or NMP.

References

Application Notes and Protocols for 4-Chloro-2,3-dimethylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,3-Dimethylpyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring remains a cornerstone scaffold due to its presence in numerous natural products and synthetic drugs. Its nitrogen atom imparts unique physicochemical properties, including improved solubility and the ability to act as a hydrogen bond acceptor, which are often crucial for molecular recognition at biological targets. The strategic functionalization of the pyridine core allows for the fine-tuning of a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

4-Chloro-2,3-dimethylpyridine, in particular, serves as a versatile building block in drug discovery programs. The chlorine atom at the 4-position is highly activated towards both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), providing a reactive handle for the introduction of diverse molecular fragments. The adjacent methyl groups at the 2- and 3-positions offer steric hindrance that can influence the conformation of the final molecule and its interaction with target proteins. Furthermore, these methyl groups can be sites for further functionalization, adding another layer of synthetic versatility. This document provides a comprehensive guide to the synthesis and key applications of this compound, with detailed protocols for its use in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions.

Synthesis of this compound

The most common route to this compound involves the synthesis of its N-oxide precursor, followed by a deoxygenation step. The N-oxide is a key intermediate, notably used in the synthesis of the proton pump inhibitor Rabeprazole[1].

Protocol 1: Synthesis of this compound N-oxide

This protocol is adapted from established industrial syntheses[2][3].

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example Scale)Moles
4-Nitro-2,3-dimethylpyridine N-oxide37699-43-7168.15 g/mol 83.0 g0.49
Sodium Chloride (NaCl)7647-14-558.44 g/mol 90 g1.54
Acetonitrile (CH₃CN)75-05-841.05 g/mol 1350 mL-
Hydrochloric Acid (HCl, 36% aq.)7647-01-036.46 g/mol 180 mL-
Benzyltributylammonium Chloride23616-79-7311.93 g/mol 16.6 g0.053
Sodium Hydroxide (NaOH, 20% aq.)1310-73-240.00 g/mol ~350 mL-
Dichloromethane (CH₂Cl₂)75-09-284.93 g/mol As needed-

Step-by-Step Procedure:

  • To a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 4-nitro-2,3-dimethylpyridine N-oxide (83.0 g, 0.49 mol), sodium chloride (90 g, 1.54 mol), and acetonitrile (1350 mL).

  • Stir the suspension and add concentrated hydrochloric acid (180 mL, 36%) and benzyltributylammonium chloride (16.6 g, 0.053 mol).

  • Heat the resulting suspension to reflux and maintain stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully adjust the pH of the mixture to ~9 using a 20% aqueous solution of sodium hydroxide (~350 mL). The precipitate should largely dissolve.

  • Transfer the mixture to a separatory funnel. Separate the organic phase.

  • To the aqueous phase, add water until any remaining precipitate dissolves completely.

  • Extract the aqueous phase with dichloromethane (3 x 200 mL).

  • Combine all organic phases and remove the solvent under reduced pressure to yield this compound 1-oxide. The product can be further purified by recrystallization if necessary. A yield of approximately 76.6 g (98.5%) has been reported for this transformation[2].

Protocol 2: Deoxygenation of this compound N-oxide

The deoxygenation of pyridine N-oxides is a standard transformation. A common and effective reagent for this is phosphorus trichloride (PCl₃).

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example Scale)Moles
This compound N-oxide59886-90-7157.60 g/mol 15.8 g0.1
Phosphorus Trichloride (PCl₃)7719-12-2137.33 g/mol 10.0 mL (15.8 g)0.115
Dichloromethane (CH₂Cl₂)75-09-284.93 g/mol 200 mL-
Saturated Sodium Bicarbonate (aq.)--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol As needed-

Step-by-Step Procedure:

  • Dissolve this compound N-oxide (15.8 g, 0.1 mol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus trichloride (10.0 mL, 0.115 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford this compound. The crude product can be purified by silica gel chromatography if necessary.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry for the construction of C-C and C-N bonds.

Protocol 3: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds. The reactivity of aryl chlorides in Suzuki couplings is generally lower than that of the corresponding bromides or iodides, often necessitating the use of specialized catalysts and ligands to achieve good yields[4]. For electron-rich chloropyridines, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often effective[5].

Reaction Workflow:

Suzuki_Coupling reagents This compound + Arylboronic Acid reaction Reaction Mixture (Inert Atmosphere) reagents->reaction catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., SPhos) catalyst->reaction base Base (e.g., K₃PO₄) base->reaction solvent Solvent (e.g., Toluene/H₂O) solvent->reaction heating Heating (e.g., 80-110 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product 4-Aryl-2,3-dimethylpyridine purification->product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Materials and Reagents:

ReagentRoleExample Catalyst/Ligand/Base
This compoundElectrophile-
Arylboronic AcidNucleophile-
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor-
SPhosLigand2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
Potassium Phosphate (K₃PO₄)Base-
TolueneSolvent-
WaterCo-solvent-

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (2.0 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-2,3-dimethylpyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is crucial for the activation of the relatively inert C-Cl bond. The ligand facilitates the oxidative addition step, which is often rate-limiting for aryl chlorides[6].

  • Base and Solvent: A moderately strong base like K₃PO₄ is used to facilitate the transmetalation step of the Suzuki catalytic cycle[7]. The biphasic toluene/water solvent system is often effective in Suzuki couplings, aiding in the dissolution of both the organic and inorganic reagents.

Protocol 4: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides[8]. Similar to the Suzuki coupling, the amination of aryl chlorides requires robust catalytic systems.

Catalytic Cycle Overview:

Buchwald_Hartwig cluster_cycle Catalytic Cycle cluster_reagents Reagents & Conditions Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R₂NH Amido Palladium Amido Complex AmineCoord->Amido - HX (+ Base) Amido->Pd0 Reductive Elimination + Ar-NR₂ ArylCl This compound Amine Primary or Secondary Amine Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand Bulky Phosphine Ligand (e.g., XPhos) Base Strong Base (e.g., NaOtBu)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials and Reagents:

ReagentRoleExample Catalyst/Ligand/Base
This compoundElectrophile-
Primary or Secondary AmineNucleophile-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst Precursor-
XPhosLigand2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
Sodium tert-butoxide (NaOtBu)Base-
TolueneSolvent-

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by silica gel chromatography to yield the desired 4-amino-2,3-dimethylpyridine derivative.

Causality Behind Experimental Choices:

  • Ligand Selection: Sterically hindered and electron-rich biarylphosphine ligands like XPhos are highly effective for the amination of challenging aryl chlorides. They promote the formation of the active monoligated palladium species and accelerate both oxidative addition and reductive elimination steps[8][9][10].

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile for the C-N bond-forming step[11].

Application in Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance[12][13]. This makes this compound a prime candidate for SNAr reactions.

Protocol 5: SNAr with an Alkoxide Nucleophile

This protocol describes a general procedure for the reaction of this compound with an alcohol in the presence of a strong base to form the corresponding 4-alkoxy derivative.

Reaction Mechanism:

SNAr_Mechanism start This compound + RO⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Nucleophilic Attack product 4-Alkoxy-2,3-dimethylpyridine + Cl⁻ intermediate->product Loss of Leaving Group

References

Application Notes and Protocols for the Analytical Detection of 4-Chloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the detection and quantification of 4-Chloro-2,3-dimethylpyridine. Given its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, robust analytical methods are crucial for quality control, impurity profiling, and process monitoring. This document outlines detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, offering researchers, scientists, and drug development professionals the necessary tools for accurate and reliable analysis. The protocols are developed based on established methods for analogous compounds, providing a strong scientific foundation for method development and validation.

Introduction: The Significance of this compound Analysis

This compound, a substituted pyridine derivative, serves as a vital building block in the synthesis of a range of commercially important compounds. Its precursor, this compound N-oxide, is a known intermediate in the production of pharmaceuticals such as rabeprazole, a proton pump inhibitor.[1][2] The purity and concentration of this compound in reaction mixtures and final products are critical parameters that can influence the efficacy, safety, and stability of the active pharmaceutical ingredient (API). Therefore, the development of sensitive and selective analytical methods is paramount for ensuring product quality and regulatory compliance in the pharmaceutical and chemical industries.[3]

This guide provides detailed, step-by-step protocols for the analysis of this compound, addressing the current gap in readily available, specific analytical methods for this compound. The methodologies presented are grounded in the well-established analysis of structurally similar pyridine derivatives and are designed to be adaptable to various laboratory settings.

Physicochemical Properties and Analytical Considerations

While experimental data for this compound is not extensively published, its physicochemical properties can be estimated based on its structural analogs, such as 2,3-lutidine (2,3-dimethylpyridine) and other chloropyridines. These properties are crucial for selecting and optimizing analytical conditions.

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular Formula C₇H₈ClN-
Molecular Weight 141.60 g/mol -
Boiling Point ~170-190 °CEstimated to be higher than 2,3-lutidine (162-163 °C) due to the addition of a chlorine atom.[4]
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane).Pyridine and its derivatives are generally soluble in a range of organic solvents.[5]
UV Absorbance Expected λmax ~260-275 nmBased on the UV spectrum of 2-chloropyridine, which shows an absorbance maximum around 270 nm.[6]

These estimated properties suggest that this compound is a semi-volatile compound amenable to both GC and HPLC analysis. Its expected UV absorbance provides a basis for detection in HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high resolution and the structural information provided by mass spectrometry make it ideal for the analysis of this compound, particularly for impurity profiling and trace-level detection.

Rationale for GC-MS Method Development

The choice of a GC-MS method is based on the anticipated volatility of this compound. The protocol is adapted from established methods for the analysis of pyridine and other substituted pyridines.[7][8] A non-polar or mid-polar capillary column is selected to achieve good separation of the analyte from potential impurities. The mass spectrometer allows for positive identification based on the fragmentation pattern of the molecule.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Dissolution Dissolve in Dichloromethane Sample->Dissolution 1 Filtration Filter (0.45 µm) Dissolution->Filtration 2 Vial Transfer to GC Vial Filtration->Vial 3 Injection GC Injection Vial->Injection 4 Separation Capillary Column Separation Injection->Separation 5 Detection Mass Spectrometry Detection Separation->Detection 6 Integration Peak Integration Detection->Integration 7 Identification Mass Spectrum Library Comparison Integration->Identification 8 Quantification Quantification Identification->Quantification 9 HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Matrix Dissolution Dissolve in Mobile Phase Sample->Dissolution 1 Filtration Filter (0.45 µm) Dissolution->Filtration 2 Vial Transfer to HPLC Vial Filtration->Vial 3 Injection HPLC Injection Vial->Injection 4 Separation Reversed-Phase C18 Separation Injection->Separation 5 Detection UV Detection Separation->Detection 6 Integration Peak Integration Detection->Integration 7 Quantification Quantification Integration->Quantification 8

References

Application Note: 4-Chloro-2,3-dimethylpyridine as a Versatile Precursor in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of 4-Chloro-2,3-dimethylpyridine as a pivotal intermediate in the synthesis of complex heterocyclic compounds. We delve into the core reactivity of this building block, focusing on its application in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document furnishes field-proven, step-by-step protocols, mechanistic insights, and workflow visualizations to empower the synthesis of novel molecular entities for pharmaceutical and agrochemical research.

Introduction: The Strategic Value of this compound

This compound is a substituted pyridine derivative recognized for its utility as a versatile building block in organic synthesis. Its structure is particularly valuable in the construction of a wide array of heterocyclic systems that form the core of many biologically active compounds. The strategic placement of the chloro group at the 4-position, activated by the electron-withdrawing nature of the pyridine ring nitrogen, renders it susceptible to a variety of transformations.[1][2]

This reagent serves as a key intermediate in the synthesis of numerous pharmaceuticals, most notably as a precursor to proton pump inhibitors (PPIs) like Rabeprazole and in the development of modern kinase inhibitors for oncology.[3][4][5][6] Its application extends to agrochemicals, where it is used in the formulation of effective pesticides and herbicides.[7] The reactivity of the C4-Cl bond is the cornerstone of its synthetic utility, enabling the facile introduction of carbon, nitrogen, and oxygen nucleophiles to build molecular complexity.

This guide will focus on two primary classes of transformations that leverage the unique reactivity of this compound:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Key Synthetic Transformations & Protocols

The electron-deficient pyridine ring facilitates reactions that are often challenging on analogous benzene systems. The C4 position is particularly activated towards nucleophilic attack because the resulting anionic intermediate (a Meisenheimer-like complex) is effectively stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.[1][8]

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often metal-free, method for forming C-O, C-N, and C-S bonds on the pyridine scaffold. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, followed by the expulsion of the chloride ion to restore aromaticity.[2][9]

This protocol describes the synthesis of a 4-amino-2,3-dimethylpyridine derivative, a common structural motif in medicinal chemistry.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 - 2.0 equiv)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Reaction Vessel, Magnetic Stirrer, Heating Mantle/Oil Bath, Condenser

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv) and the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Reagent Addition: Add the amine (1.2 equiv) and the base (e.g., K₂CO₃, 2.0 equiv) to the stirring solution.

  • Reaction Conditions: Heat the mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired 4-amino-2,3-dimethylpyridine derivative.

Scientist's Note (Causality): Using an excess of the amine can sometimes serve as both the nucleophile and the base, but employing an inorganic base like K₂CO₃ is often cleaner and more cost-effective. DMF is a common solvent due to its high boiling point and ability to dissolve a wide range of reactants.

Table 1: Representative SNAr Reactions

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
MorpholineK₂CO₃DMF10085-95
BenzylamineEt₃NCH₃CN80 (Reflux)80-90
Sodium MethoxideN/AMethanol65 (Reflux)90-98
AnilineK₂CO₃DMF12070-85
Palladium-Catalyzed Cross-Coupling Reactions

For less reactive nucleophiles or for the construction of C-C bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.[10][11] These methods offer broad substrate scope and functional group tolerance, making them cornerstones of modern drug discovery.

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[12][13] The reaction is highly valued for its mild conditions and the low toxicity of its boron-based reagents.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.1 - 1.5 equiv)

  • Palladium Catalyst: e.g., Pd(OAc)₂, Pd(PPh₃)₄ (1-5 mol%)

  • Ligand (if not using a pre-formed catalyst): e.g., SPhos, XPhos, PPh₃ (2-10 mol%)

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene

Step-by-Step Procedure:

  • Inert Atmosphere: To a reaction vessel (e.g., Schlenk tube or vial), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) active catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe.

  • Reaction Conditions: Heat the mixture to 90-110 °C with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 4-aryl-2,3-dimethylpyridine product.

Scientist's Note (Causality): The base plays a crucial role in the Suzuki catalytic cycle; it activates the boronic acid to facilitate the transmetalation step.[14] The choice of ligand is critical; electron-rich, bulky phosphine ligands often accelerate the rate-limiting oxidative addition step, especially for less reactive chlorides.[15]

Table 2: Representative Suzuki-Miyaura Couplings

Boronic AcidCatalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9088
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10092
3-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃DMF11075

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds, often providing a milder and more general alternative to classical SNAr reactions.[16][17] It is particularly effective for coupling aryl halides with a vast range of amines.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Aliphatic Amine (1.1 - 1.2 equiv)

  • Palladium Pre-catalyst: e.g., Pd₂(dba)₃, Pd(OAc)₂ (1-3 mol%)

  • Bulky Phosphine Ligand: e.g., BINAP, Xantphos, BrettPhos (2-6 mol%)

  • Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)

  • Anhydrous, Aprotic Solvent: Toluene or 1,4-Dioxane

Step-by-Step Procedure:

  • Inert Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., BINAP, 3.3 mol%), and the base (NaOtBu, 1.4 equiv) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1 equiv).

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene).

  • Reaction Conditions: Seal the vessel and heat to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent.

  • Purification: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography.

Scientist's Note (Causality): The Buchwald-Hartwig amination requires a strong, sterically hindered base like NaOtBu to deprotonate the amine-palladium complex within the catalytic cycle, facilitating the C-N bond-forming reductive elimination step.[18] Bulky, electron-rich phosphine ligands are essential to promote both the oxidative addition to the C-Cl bond and the final reductive elimination.[19]

Table 3: Representative Buchwald-Hartwig Aminations

AmineCatalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)
AnilinePd₂(dba)₃ / BINAPNaOtBuToluene10090
N-MethylanilinePd(OAc)₂ / BrettPhosLHMDS1,4-Dioxane9085
Benzophenone IminePd₂(dba)₃ / XantphosCs₂CO₃Toluene11078

Visualized Workflows and Mechanisms

To better illustrate the synthetic utility and the underlying chemistry, the following diagrams outline the key transformations and catalytic cycles.

G cluster_main Synthetic Pathways from this compound Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr R-OH, R-NH2, R-SH Suzuki Suzuki-Miyaura Coupling Start->Suzuki R-B(OH)2, Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald R-NH2, Pd Catalyst, Base P1 P1 SNAr->P1 4-Alkoxy/Amino/Thio- 2,3-dimethylpyridines P2 P2 Suzuki->P2 4-Aryl/Vinyl- 2,3-dimethylpyridines P3 P3 Buchwald->P3 4-(Substituted Amino)- 2,3-dimethylpyridines

Caption: Key synthetic transformations of this compound.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-Cl)L2 pd0->oa Ar-Cl trans Transmetalation (Ar-Pd(II)-R)L2 oa->trans [R-B(OH)2OR']⁻ + Base re Reductive Elimination trans->re re->pd0 Ar-R (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-Cl)L pd0->oa Ar-Cl amine_assoc Amine Association [(Ar-Pd(II)-Cl)L(R2NH)] oa->amine_assoc R2NH deprotonation Deprotonation (Ar-Pd(II)-NR2)L amine_assoc->deprotonation - HCl, + Base re Reductive Elimination deprotonation->re re->pd0 Ar-NR2 (Product)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion

This compound stands out as a high-value, versatile building block for constructing diverse heterocyclic scaffolds. Its activated C4-Cl bond allows for predictable and efficient functionalization through both classical SNAr and modern palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided herein offer a robust foundation for chemists to leverage this reagent in the synthesis of novel compounds for drug discovery and materials science. By understanding the principles behind each transformation, researchers can rationally design synthetic routes and troubleshoot experimental challenges, accelerating the pace of innovation.

References

Application Notes and Protocols for the Chlorination of 2,3-Dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chlorinated Pyridines

Chlorinated pyridine derivatives are crucial building blocks in the synthesis of a wide array of fine chemicals, agrochemicals, and pharmaceuticals.[1] Their versatile reactivity allows for further functionalization, making them key intermediates in the development of novel bioactive molecules. 2,3-Dimethylpyridine (also known as 2,3-lutidine) presents a synthetically interesting substrate for chlorination, offering the potential for selective functionalization at either the pyridine ring or the methyl groups. The position of the chlorine atom(s) can significantly influence the biological activity and chemical properties of the resulting compounds. This document provides a detailed experimental procedure for the chlorination of 2,3-dimethylpyridine, with a focus on free-radical side-chain chlorination, a common and effective method for introducing chlorine onto the methyl groups.

Mechanistic Insights: Free-Radical Halogenation

The chlorination of the methyl groups of 2,3-dimethylpyridine proceeds via a free-radical chain mechanism.[2][3][4] This process is typically initiated by the homolytic cleavage of a chlorine source, often facilitated by UV light or a radical initiator. The reaction can be broken down into three key stages:

  • Initiation: The process begins with the formation of chlorine radicals. For instance, a chlorine molecule (Cl₂) can be cleaved by UV light to form two chlorine radicals (Cl•).[4][5]

  • Propagation: A chlorine radical then abstracts a hydrogen atom from one of the methyl groups of 2,3-dimethylpyridine, forming a benzyl-type radical and hydrogen chloride (HCl).[3][5] This pyridine-methyl radical is stabilized by resonance. The newly formed radical then reacts with another molecule of the chlorine source to yield the chlorinated product and a new chlorine radical, which continues the chain reaction.[5]

  • Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two chlorine radicals, a chlorine radical and a pyridine-methyl radical, or two pyridine-methyl radicals.[5]

The selectivity of the reaction, i.e., whether chlorination occurs on the methyl group or the pyridine ring, is influenced by the choice of chlorinating agent and reaction conditions. Reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in the presence of a radical initiator are often employed for selective side-chain chlorination.[6][7]

Safety First: Handling Chlorinating Agents

Chlorinating agents such as sulfuryl chloride are hazardous and must be handled with extreme caution in a well-ventilated fume hood.[8][9][10][11]

Sulfuryl Chloride (SO₂Cl₂):

  • Hazards: Highly corrosive, reacts violently with water, and is a lachrymator.[8] Inhalation may cause respiratory irritation.[8] Contact with skin and eyes causes severe burns.[8]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat are mandatory.[8] A full-face respirator with an acid gas cartridge should be used where vapor exposure is possible.

  • Handling: Use in a well-ventilated fume hood.[9][10] Keep away from water and incompatible materials such as bases, alcohols, and amines. Containers should be kept tightly sealed.[8][11]

  • Spills: In case of a spill, isolate the area and ensure adequate ventilation. Use a non-combustible absorbent material like dry sand or earth to contain the spill.[9] Do not use water directly on the spill. Neutralize with sodium carbonate or lime.

Experimental Protocol: Side-Chain Chlorination of 2,3-Dimethylpyridine

This protocol details the free-radical chlorination of 2,3-dimethylpyridine using sulfuryl chloride as the chlorinating agent and azobisisobutyronitrile (AIBN) as the radical initiator.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberPurity
2,3-DimethylpyridineC₇H₉N107.15583-61-9≥98%
Sulfuryl ChlorideSO₂Cl₂134.977791-25-5≥99%
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.2178-67-1≥98%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Aqueous
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Anhydrous

Experimental Workflow Diagram

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 2,3-dimethylpyridine in anhydrous DCM B Add AIBN to the solution A->B C Add sulfuryl chloride dropwise at 0°C B->C D Reflux the reaction mixture C->D E Monitor reaction by TLC/GC-MS D->E F Cool to room temperature E->F G Quench with sat. NaHCO₃ solution F->G H Separate organic layer G->H I Extract aqueous layer with DCM H->I J Combine organic layers I->J K Dry over MgSO₄ J->K L Filter and concentrate K->L M Purify by column chromatography L->M N Characterize product (NMR, MS, IR) M->N

Caption: Experimental workflow for the chlorination of 2,3-dimethylpyridine.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dimethylpyridine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Initiator Addition: Add the radical initiator, azobisisobutyronitrile (AIBN) (0.05 eq.), to the solution.

  • Chlorinating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add sulfuryl chloride (1.1 eq.) dropwise from the dropping funnel over 30 minutes. The addition should be slow to control the initial exotherm.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 40 °C for DCM).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired chlorinated product(s).

Product Characterization

The structure of the purified product(s) should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and regiochemistry of the chlorinated product.[12][13] The disappearance of a methyl singlet and the appearance of a new signal for a chloromethyl group in the ¹H NMR spectrum are indicative of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[12][13] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be observable in the mass spectrum.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[13]

Alternative Chlorinating Agents

While sulfuryl chloride is effective, other reagents can also be employed for the chlorination of 2,3-dimethylpyridine.

  • N-Chlorosuccinimide (NCS): NCS is a milder and easier-to-handle solid chlorinating agent.[6][7][14] It is often used for the chlorination of electron-rich aromatic and heteroaromatic compounds.[6][14] The reaction is typically carried out in a suitable solvent like acetonitrile or carbon tetrachloride, often with a radical initiator or under photochemical conditions.[6]

  • Chlorine Gas (Cl₂): Direct chlorination with chlorine gas is also possible, often requiring a catalyst and elevated temperatures.[15][16] This method can sometimes lead to a mixture of products and may be less selective than using SO₂Cl₂ or NCS.

The choice of chlorinating agent will depend on the desired selectivity, scale of the reaction, and available equipment.

Conclusion

This application note provides a comprehensive guide for the experimental procedure of chlorinating 2,3-dimethylpyridine, with a focus on a reliable free-radical side-chain chlorination protocol. By understanding the underlying reaction mechanism and adhering to strict safety precautions, researchers can effectively synthesize chlorinated 2,3-dimethylpyridine derivatives for further applications in drug discovery and materials science. The provided characterization methods are essential for confirming the identity and purity of the synthesized compounds.

References

The Cornerstone of Gastric Acid Suppression: 4-Chloro-2,3-dimethylpyridine's Role in Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide delves into the critical role of 4-Chloro-2,3-dimethylpyridine and its derivatives as pivotal intermediates in the synthesis of proton pump inhibitors (PPIs). Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth exploration of the synthetic pathways, mechanistic principles, and structure-activity relationships that underscore the importance of this substituted pyridine in modern medicine.

Introduction: The Proton Pump Inhibitor Revolution

Proton pump inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, including peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][2] These drugs act by irreversibly inhibiting the H+/K+-ATPase, the enzyme responsible for the final step of gastric acid secretion in parietal cells.[1][3] The chemical architecture of most PPIs consists of a substituted benzimidazole moiety linked to a pyridine ring via a methylsulfinyl bridge. The nature and substitution pattern of the pyridine ring are paramount to the drug's efficacy, stability, and pharmacokinetic profile.

This compound: A Key Architectural Element in PPI Synthesis

While not always a direct reactant in the final coupling step, this compound, and more commonly its N-oxide derivative, serve as fundamental building blocks in the synthesis of several major PPIs, including Rabeprazole and Lansoprazole. The synthetic journey typically commences with the readily available starting material, 2,3-lutidine (2,3-dimethylpyridine).

Synthetic Pathway Overview: From 2,3-Lutidine to PPIs

The industrial synthesis of PPIs is a multi-step process that has been meticulously optimized for yield, purity, and safety. The following diagram illustrates the general synthetic workflow, highlighting the formation and transformation of the key this compound intermediate.

PPI Synthesis Workflow cluster_0 Pyridine Intermediate Synthesis cluster_1 PPI Assembly 2,3-Lutidine 2,3-Lutidine 2,3-Lutidine-N-oxide 2,3-Lutidine-N-oxide 2,3-Lutidine->2,3-Lutidine-N-oxide Oxidation 4-Nitro-2,3-lutidine-N-oxide 4-Nitro-2,3-lutidine-N-oxide 2,3-Lutidine-N-oxide->4-Nitro-2,3-lutidine-N-oxide Nitration This compound-N-oxide This compound-N-oxide 4-Nitro-2,3-lutidine-N-oxide->this compound-N-oxide Chlorination 4-Alkoxy-2,3-dimethylpyridine-N-oxide 4-Alkoxy-2,3-dimethylpyridine-N-oxide This compound-N-oxide->4-Alkoxy-2,3-dimethylpyridine-N-oxide Alkoxylation 2-Hydroxymethyl-4-alkoxy-3-methylpyridine 2-Hydroxymethyl-4-alkoxy-3-methylpyridine 4-Alkoxy-2,3-dimethylpyridine-N-oxide->2-Hydroxymethyl-4-alkoxy-3-methylpyridine Rearrangement & Hydrolysis 2-Chloromethyl-4-alkoxy-3-methylpyridine 2-Chloromethyl-4-alkoxy-3-methylpyridine 2-Hydroxymethyl-4-alkoxy-3-methylpyridine->2-Chloromethyl-4-alkoxy-3-methylpyridine Chlorination Thioether Intermediate Thioether Intermediate 2-Chloromethyl-4-alkoxy-3-methylpyridine->Thioether Intermediate Coupling 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole->Thioether Intermediate Proton Pump Inhibitor Proton Pump Inhibitor Thioether Intermediate->Proton Pump Inhibitor Oxidation

Caption: General synthetic workflow for PPIs starting from 2,3-lutidine.

Detailed Application Protocols: Synthesis of Rabeprazole

The following protocols provide a detailed methodology for the synthesis of Rabeprazole, a widely used PPI, starting from 2,3-lutidine. This serves as a representative example of the application of this compound derivatives in drug synthesis.

Protocol 1: Synthesis of this compound-N-oxide

This protocol outlines the initial steps to generate the key chlorinated pyridine intermediate.

Materials:

  • 2,3-Lutidine

  • Hydrogen Peroxide (30%)

  • Acetic Acid

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Acetyl Chloride

  • Sodium Hydroxide

Procedure:

  • N-Oxidation of 2,3-Lutidine: In a suitable reaction vessel, dissolve 2,3-lutidine in acetic acid. To this solution, carefully add hydrogen peroxide while maintaining the temperature below 70°C. The mixture is then heated to 70-80°C for several hours to complete the oxidation to 2,3-lutidine-N-oxide.

  • Nitration: The resulting 2,3-lutidine-N-oxide is subjected to nitration using a mixture of concentrated sulfuric acid and fuming nitric acid to yield 4-nitro-2,3-lutidine-N-oxide.[4]

  • Chlorination: The 4-nitro-2,3-lutidine-N-oxide is then converted to this compound-N-oxide. A common method involves reacting the nitro compound with acetyl chloride in a suitable solvent.[4][5]

Protocol 2: Synthesis of Rabeprazole from this compound-N-oxide

This protocol details the subsequent steps to construct the final Rabeprazole molecule.

Materials:

  • This compound-N-oxide

  • 3-Methoxypropanol

  • Potassium Hydroxide

  • Dimethyl Sulfoxide (DMSO)

  • p-Toluenesulfonyl Chloride

  • Triethylamine

  • Dichloromethane

  • 2-Mercaptobenzimidazole

  • Sodium Hydroxide

  • m-Chloroperbenzoic Acid (m-CPBA)

Procedure:

  • Alkoxylation: Dissolve potassium hydroxide in DMSO and add 3-methoxypropanol. To this mixture, add this compound-N-oxide and heat to around 75-80°C to form 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide.[6]

  • Formation of the Chloromethyl Intermediate: The 4-alkoxy-2,3-dimethylpyridine-N-oxide is then converted to the reactive 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine. This can be achieved by reacting it with p-toluenesulfonyl chloride and triethylamine in dichloromethane.[6]

  • Coupling with 2-Mercaptobenzimidazole: The in situ generated 2-chloromethylpyridine derivative is then reacted with 2-mercaptobenzimidazole in the presence of a base like sodium hydroxide to form the thioether intermediate, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole.[6][7]

  • Oxidation to Rabeprazole: The final step involves the selective oxidation of the thioether to the corresponding sulfoxide, Rabeprazole. This is typically carried out using a mild oxidizing agent such as m-CPBA.[7]

Quantitative Data Summary:

StepStarting MaterialKey ReagentsProductTypical Yield
N-Oxidation & Nitration2,3-LutidineH₂O₂, Acetic Acid, H₂SO₄, HNO₃4-Nitro-2,3-lutidine-N-oxide~86%[4]
Chlorination4-Nitro-2,3-lutidine-N-oxideAcetyl ChlorideThis compound-N-oxide~87%[4]
AlkoxylationThis compound-N-oxide3-Methoxypropanol, KOH4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxideHigh
Coupling & Oxidation4-Alkoxy-N-oxidep-TsCl, TEA, 2-Mercaptobenzimidazole, m-CPBARabeprazole~75% (oxidation step)[8]

Mechanism of Action: The Role of the Pyridine Moiety

Proton pump inhibitors are prodrugs that require activation in the acidic environment of the parietal cell's secretory canaliculi.[1] The substituted pyridine ring plays a crucial role in this activation process.

PPI Activation Mechanism PPI_prodrug PPI (Prodrug) (Weak Base) Acidic_environment Acidic Canaliculus (pH < 2) PPI_prodrug->Acidic_environment Accumulation Protonated_PPI Protonated PPI Acidic_environment->Protonated_PPI Protonation of Pyridine Nitrogen Sulfenamide Active Sulfenamide Protonated_PPI->Sulfenamide Intramolecular Rearrangement Inactive_complex Inactive Covalent Complex (Disulfide Bond) Sulfenamide->Inactive_complex Covalent Bonding Proton_Pump H+/K+-ATPase (with Cysteine residue) Proton_Pump->Inactive_complex

Caption: Simplified mechanism of proton pump inhibitor activation.

The pyridine nitrogen, with a pKa around 4.0-4.5, becomes protonated in the highly acidic environment of the stomach's parietal cells.[2][3] This protonation traps the PPI molecule in the secretory canaliculi, leading to its accumulation at the site of action. Subsequently, a second protonation on the benzimidazole ring facilitates an intramolecular rearrangement, converting the prodrug into a reactive sulfenamide intermediate.[3] This active form then covalently binds to cysteine residues on the H+/K+-ATPase, forming a stable disulfide bond and irreversibly inhibiting the pump.[1]

Structure-Activity Relationship (SAR): The Significance of the Substitution Pattern

The specific substitution pattern on the pyridine ring of PPIs is critical for their pharmacological activity.

  • 2,3-Dimethyl Substitution: The methyl groups at the 2 and 3 positions of the pyridine ring contribute to the overall lipophilicity of the molecule, which can influence its membrane permeability and distribution.

  • 4-Position Substituent (derived from 4-Chloro): The 4-position is typically occupied by an alkoxy group, which is introduced by nucleophilic substitution of the 4-chloro group on the pyridine-N-oxide intermediate. Electron-donating groups, such as methoxy or methoxypropoxy, at this position increase the electron density on the pyridine ring. This enhances the basicity of the pyridine nitrogen, facilitating its protonation and accumulation in the acidic canaliculi.[3] Furthermore, a more electron-rich pyridine ring can accelerate the conversion of the prodrug to its active form. The size and lipophilicity of the substituent at the 4-position also impact the compound's potency.[9]

Conclusion

This compound and its N-oxide derivative are indispensable intermediates in the synthesis of a significant class of proton pump inhibitors. Their strategic use allows for the efficient construction of the substituted pyridine moiety, which is essential for the targeted delivery and activation of these drugs. A thorough understanding of the synthetic protocols, mechanism of action, and structure-activity relationships involving this key building block is crucial for the continued development of novel and improved therapies for acid-related disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-2,3-dimethylpyridine. Our focus is on identifying and mitigating common side products to enhance yield, purity, and process robustness.

Overview of the Primary Synthetic Pathway

The most prevalent industrial synthesis of this compound is a multi-step process starting from 2,3-dimethylpyridine (2,3-lutidine). Understanding each transformation is critical to diagnosing the origin of impurities.

Caption: Primary synthetic route and key side product formation points.

Frequently Asked Questions (FAQs)

Q1: What are the most critical impurities to monitor in the final this compound product?

A1: The most critical impurities are typically residual starting materials or intermediates from previous steps, and isomers that are difficult to separate. Key compounds to monitor include:

  • Unreacted this compound N-oxide: Incomplete deoxygenation leaves this precursor.

  • 2,3-Dimethylpyridine: Formed via reductive dechlorination, especially under harsh deoxygenation conditions.

  • Isomeric Chlorodimethylpyridines: If nitration (Step 2) is not perfectly regioselective, other chloro-isomers can be carried through the synthesis.

  • Residual Solvents and Reagents: Depending on the specific reagents used (e.g., phosphorus compounds from PCl₃), these must be effectively removed.

Q2: Which analytical techniques are best suited for impurity profiling during this synthesis?

A2: A combination of techniques is recommended for robust process control.

  • High-Performance Liquid Chromatography (HPLC): Excellent for monitoring the progress of the N-oxidation, nitration, and chlorination steps. It can effectively separate the polar intermediates and identify isomeric impurities.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing the final, more volatile product and detecting non-polar impurities like 2,3-dimethylpyridine and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of the desired product and unambiguous identification of isomeric side products.

Troubleshooting Guide by Synthetic Step

Step 1: N-Oxidation of 2,3-Dimethylpyridine

This initial step converts 2,3-dimethylpyridine to its N-oxide, typically using an oxidizing agent like hydrogen peroxide with a catalyst.[3]

  • Q: My oxidation reaction is incomplete, leaving significant unreacted 2,3-dimethylpyridine. How can I improve conversion?

    • A: Causality & Solution: Incomplete conversion is often due to insufficient oxidant, catalyst deactivation, or suboptimal temperature.

      • Oxidant Stoichiometry: Ensure at least a slight molar excess (e.g., 1.1 equivalents) of hydrogen peroxide is used.[4] Add the H₂O₂ slowly to control the exotherm and prevent decomposition.

      • Catalyst Integrity: If using a catalyst like phosphotungstic acid, ensure it is active and not poisoned.[3]

      • Temperature and Time: The reaction is typically run at elevated temperatures (e.g., 85-100°C).[4] Monitor the reaction by HPLC or TLC until the starting material is consumed, which may require extending the reaction time.

  • Q: My crude product is contaminated with unknown byproducts after the oxidation step. What are they?

    • A: Causality & Solution: Side products in this step are less common but can arise from over-oxidation or impurities in the starting material.

      • Starting Material Purity: The commercial 2,3-lutidine may contain other pyridine isomers.[5] Purifying the starting material by distillation can prevent the formation of isomeric N-oxides.

      • Reaction Control: Overly aggressive conditions (very high temperature or excessive oxidant) can potentially lead to ring or methyl group oxidation, though this is rare. Maintain the recommended temperature range strictly.

Step 2: Nitration of 2,3-Dimethylpyridine N-oxide

This electrophilic substitution is highly regioselective due to the powerful directing effect of the N-oxide group, which activates the 4-position. The typical reagent is a mixture of nitric acid and sulfuric acid.[2][6]

  • Q: My HPLC analysis shows two major product peaks after nitration. What is the second peak?

    • A: Causality & Solution: The most likely side product is an isomeric nitro-compound. While the N-oxide strongly directs nitration to the 4-position, harsh conditions can lead to substitution at other positions, primarily the 6-position.

      • Temperature Control: This is the most critical parameter. The reaction temperature should be carefully maintained, typically between 80-120°C.[7] Exceeding this range significantly increases the formation of undesired isomers.

      • Nitrating Agent: Using a milder nitrating agent, such as potassium nitrate in sulfuric acid, can improve selectivity and create a more controlled reaction environment, reducing the formation of brown NOx gases.[1][2]

      • Purification: If isomeric impurities are formed, they must be removed before proceeding. Recrystallization from a suitable solvent system (e.g., ethanol/pentane) is often effective.[6]

  • Q: The nitration reaction turned very dark, and the yield of 2,3-dimethyl-4-nitropyridine N-oxide is low.

    • A: Causality & Solution: A dark coloration and low yield often point to decomposition or runaway side reactions. This is typically caused by poor temperature control or an incorrect ratio of reagents.

      • Controlled Addition: The N-oxide substrate should be added slowly to the pre-cooled acid mixture, or the nitrating agent should be added dropwise to the substrate solution in sulfuric acid.[2][6] This manages the reaction exotherm.

      • Sufficient Sulfuric Acid: Concentrated sulfuric acid acts as a solvent and a dehydrating agent, absorbing the water generated during the reaction.[2] An insufficient amount can lead to a decrease in the concentration of the active nitronium ion (NO₂⁺) and favor side reactions. A typical mass ratio of N-oxide to sulfuric acid is between 1:5 and 1:16.[7]

Step 3: Chlorination of 2,3-dimethyl-4-nitropyridine-N-oxide

This step involves a nucleophilic aromatic substitution, replacing the nitro group with a chloro group to form this compound 1-oxide.

  • Q: The conversion of the 4-nitro to the 4-chloro compound is incomplete.

    • A: Causality & Solution: Incomplete reaction can be due to the choice of chlorinating agent, reaction time, or temperature.

      • Reagent Choice: A common method involves heating the nitro compound with concentrated HCl, often with a chloride salt like NaCl and a phase-transfer catalyst.[8][9] Alternative reagents like acetyl chloride or phosphorus oxychloride (POCl₃) can also be used.[4]

      • Reaction Conditions: This reaction often requires prolonged heating under reflux (e.g., 12 hours) to proceed to completion.[8][9] Ensure adequate heating and stirring.

      • Monitoring: Use HPLC to track the disappearance of the starting material before initiating workup.

  • Q: During workup, I am isolating 4-hydroxy-2,3-dimethylpyridine N-oxide instead of the chloro-derivative.

    • A: Causality & Solution: This indicates that the chloro group has been displaced by a hydroxide ion. This is a common issue during the neutralization step of the workup if conditions are not carefully controlled.

      • Controlled Neutralization: When adjusting the pH of the reaction mixture with a base (e.g., NaOH), do so at a low temperature (ice bath) and avoid localized high pH. The chloro group at the 4-position is activated towards nucleophilic substitution and can be readily hydrolyzed.

      • Extraction: Promptly extract the product into a non-polar organic solvent (e.g., dichloromethane) as soon as the neutralization is complete to minimize its contact time with the aqueous base.[8]

Step 4: Deoxygenation of this compound N-oxide

The final step removes the N-oxide to yield the target molecule. This is a reductive process, and chemoselectivity is key.

Deoxygenation_Troubleshooting Start Deoxygenation Reaction: This compound N-oxide Problem Problem Detected: Low Yield / Impure Product Start->Problem Check1 HPLC shows >10% starting material? Problem->Check1 Check2 GC-MS shows peak for 2,3-Dimethylpyridine? Problem->Check2 Check1->Check2 No Cause1 Cause: Incomplete Reaction Check1->Cause1 Yes Cause2 Cause: Reductive Dechlorination Check2->Cause2 Yes End Achieved High Purity Product Check2->End No Solution1 Solution: 1. Increase reaction time/temp. 2. Add more reducing agent. 3. Check reagent quality. Cause1->Solution1 Solution1->End Solution2 Solution: 1. Use milder reducing agent (e.g., PCl₃). 2. Lower reaction temperature. 3. Avoid catalytic hydrogenation. Cause2->Solution2 Solution2->End

Caption: Troubleshooting logic for the deoxygenation step.

  • Q: My final product is contaminated with 2,3-dimethylpyridine.

    • A: Causality & Solution: This is a classic example of over-reduction, where the reducing agent not only removes the N-oxide but also cleaves the C-Cl bond.

      • Choice of Reductant: Catalytic hydrogenation (e.g., H₂/Pd) is generally too harsh and will readily cause dechlorination. Milder, more chemoselective reagents like phosphorus trichloride (PCl₃) or certain palladium-catalyzed transfer oxidation methods are preferred.[10][11] These reagents selectively interact with the oxygen of the N-oxide.

      • Stoichiometry and Temperature: Use the minimum effective amount of reducing agent and maintain the lowest possible reaction temperature to minimize this side reaction.

  • Q: The deoxygenation reaction is very slow or stalls completely.

    • A: Causality & Solution: This points to an issue with the reducing agent's activity or insufficient thermal energy.

      • Reagent Quality: Ensure the reducing agent (e.g., PCl₃) has not degraded due to improper storage (e.g., hydrolysis from atmospheric moisture).

      • Reaction Conditions: Some deoxygenation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, a modest increase in temperature, guided by literature procedures, may be necessary.

Summary of Common Side Products

Side Product / ImpurityOriginating StepRecommended Analytical MethodMitigation Strategy
2,3-Dimethylpyridine N-oxide Step 1 (Unreacted)HPLCEnsure complete nitration in Step 2.
Isomeric Nitro-Compounds Step 2 (Nitration)HPLC, NMRMaintain strict temperature control (80-120°C); use milder nitrating agents.[7]
4-Hydroxy-2,3-dimethylpyridine N-oxide Step 3 (Chlorination)HPLC, LC-MSControl pH carefully during workup; keep temperature low during neutralization.
This compound N-oxide Step 3 (Unreacted)HPLC, GC-MSEnsure complete deoxygenation in Step 4 by monitoring reaction progress.
2,3-Dimethylpyridine Step 4 (Deoxygenation)GC-MS, NMRUse chemoselective reducing agents (e.g., PCl₃); avoid harsh conditions like catalytic hydrogenation.[10]

References

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-2,3-dimethylpyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and optimize reaction yields. The following question-and-answer guide provides in-depth, field-proven insights into each critical stage of the process.

I. Synthesis Overview & Strategy

Question: What is the most reliable synthetic strategy for preparing this compound?

The most robust and widely documented pathway involves a four-step sequence starting from 2,3-dimethylpyridine (2,3-lutidine). This strategy is favored because it allows for precise control over the regioselectivity of the chlorination. Direct chlorination of 2,3-lutidine is generally not selective and difficult to control.

The preferred pathway is as follows:

  • N-Oxidation: Conversion of 2,3-lutidine to 2,3-dimethylpyridine-N-oxide. This step activates the pyridine ring for subsequent electrophilic substitution.[1]

  • Nitration: Introduction of a nitro group at the C4 position to yield 4-nitro-2,3-dimethylpyridine-N-oxide. The N-oxide directs the electrophile to the 4-position.

  • Nucleophilic Substitution (Chlorination): Displacement of the 4-nitro group with a chloride ion to form this compound-N-oxide.

  • Deoxygenation: Removal of the N-oxide to yield the final product, this compound.

This multi-step approach ensures the final product has the correct isomer configuration, which is critical for its use as an intermediate in pharmaceutical synthesis, such as for proton pump inhibitors like Rabeprazole.[2][3]

Synthesis_Workflow cluster_0 Core Synthesis Pathway for this compound A 2,3-Dimethylpyridine (2,3-Lutidine) B 2,3-Dimethylpyridine-N-oxide A->B Step 1: N-Oxidation (e.g., H₂O₂) C 4-Nitro-2,3-dimethylpyridine-N-oxide B->C Step 2: Nitration (e.g., KNO₃ / H₂SO₄) D This compound-N-oxide C->D Step 3: Chlorination (e.g., HCl / NaCl) E This compound (Final Product) D->E Step 4: Deoxygenation (e.g., Acetyl Chloride)

Caption: General four-step synthetic workflow.

II. Step-by-Step Troubleshooting & FAQs

Step 1: N-Oxidation of 2,3-Lutidine

Question: My N-oxidation reaction of 2,3-lutidine shows low conversion. How can I improve the yield?

Low conversion in the N-oxidation step is typically related to the oxidant's activity, reaction temperature, or reaction time.

  • Oxidant Quality: Ensure your hydrogen peroxide (H₂O₂) solution has not degraded. Use a fresh, properly stored bottle of 30% H₂O₂. For safety and to handle excess oxidant, a small amount of formaldehyde can be added at the end of the reaction.[2]

  • Temperature Control: The reaction is exothermic. Maintain a steady temperature, typically between 90-100°C.[2] Overheating can lead to the decomposition of H₂O₂, while insufficient heat will result in a sluggish reaction.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. A typical timeframe is 4 hours after the addition of H₂O₂.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

  • Catalyst/Solvent System: While aqueous H₂O₂ is common, other systems can be used. For instance, m-chloroperbenzoic acid (m-CPBA) is a highly effective oxidant, though it is more expensive.[1]

Step 2: Nitration of 2,3-Dimethylpyridine-N-oxide

Question: I am observing the formation of brown/yellow smoke (NOx gases) and inconsistent yields during nitration. What is causing this and is there a safer alternative?

The observation of NOx fumes is a common hazard when using a traditional mixed acid system (concentrated HNO₃/H₂SO₄).[4] This method can be difficult to control and poses significant safety and environmental risks.

A superior and more controllable method involves using potassium nitrate (KNO₃) in concentrated sulfuric acid .[5][6]

Key Advantages of KNO₃/H₂SO₄:

  • Safety: This system avoids the generation of large quantities of toxic NOx gases, leading to a friendlier operating environment.[5]

  • Control: The reaction is less exothermic and easier to manage.

  • Yield: This method often results in higher and more consistent yields.

Troubleshooting Guide for Nitration:

Issue Probable Cause Recommended Solution
Low Yield Incomplete reaction or side product formation.Ensure the reaction temperature is maintained at 80-90°C for 1-2 hours after the addition of the nitrating agent.[6] Monitor via HPLC until the starting material is consumed.
Exothermic Runaway Addition of nitrating agent is too fast.Add the KNO₃/H₂SO₄ solution dropwise while maintaining a low internal temperature (-10°C to 5°C).[6]
Product Isolation Issues Improper pH adjustment during workup.After cooling, carefully quench the reaction by pouring it onto ice. Neutralize slowly with a base (e.g., 30% NaOH) while cooling to precipitate the product. Ensure the final pH allows for complete precipitation.

Table 1: Comparison of Nitrating Agents

Parameter Method 1: Conc. HNO₃ / H₂SO₄ Method 2: KNO₃ / H₂SO₄
Reagents Concentrated Nitric Acid, Sulfuric AcidPotassium Nitrate, Sulfuric Acid
Safety Generates hazardous NOx fumes[4]Minimal gas evolution, safer handling[5]
Reaction Time Can be long (e.g., 12 hours)[4]Significantly shorter (e.g., 1-2 hours)[6]
Typical Yield ~60%[4]Often higher and more reliable
Reference CN104592107A[4]CN104592107B[5]
Step 3: Chlorination (Nitro-Group Displacement)

Question: The conversion of the 4-nitro intermediate to this compound-N-oxide is sluggish and the yield is poor. What are the critical parameters for this step?

This nucleophilic aromatic substitution (SNAr) reaction depends heavily on the reagents, solvent, and temperature. A highly effective method uses sodium chloride (NaCl) and hydrochloric acid (HCl) in acetonitrile (CH₃CN) with a phase-transfer catalyst.[7][8]

  • Phase-Transfer Catalyst: The use of a catalyst like benzyltributylammonium chloride is crucial. It facilitates the transfer of the chloride ion from the aqueous/solid phase to the organic phase where the reaction occurs, significantly increasing the reaction rate.[7]

  • Reagent Stoichiometry: An excess of both NaCl and HCl is required to drive the reaction to completion.

  • Temperature and Time: The reaction typically requires heating under reflux (boiling) for an extended period, often 12 hours, to achieve high conversion.[7][8]

  • Work-up Procedure: After the reaction, the mixture is typically basicified (e.g., with 20% NaOH to pH 9) to deprotonate the product and facilitate extraction into an organic solvent like dichloromethane.[7]

Troubleshooting_Chlorination Start Low Yield in Chlorination Step Q1 Is a phase-transfer catalyst (e.g., benzyltributylammonium chloride) being used? Start->Q1 Sol1 Action: Add phase-transfer catalyst. This is critical for SNAr reactions with inorganic salts. Q1->Sol1 No Q2 Are you refluxing the reaction mixture for at least 12 hours? Q1->Q2 Yes Sol1->Q2 Sol2 Action: Increase reaction time. Monitor progress via TLC/HPLC to confirm completion. Q2->Sol2 No Q3 Is there an excess of NaCl and concentrated HCl? Q2->Q3 Yes Sol2->Q3 Sol3 Action: Ensure sufficient reagent stoichiometry to drive the equilibrium towards the product. Q3->Sol3 No End Yield Optimized Q3->End Yes Sol3->End

Caption: Troubleshooting flowchart for the chlorination step.

Step 4: Deoxygenation of this compound-N-oxide

Question: I'm attempting to deoxygenate the N-oxide, but I'm either recovering starting material or getting unwanted side products. How can I achieve clean deoxygenation?

The deoxygenation step is sensitive; the conditions must be strong enough to remove the oxygen but not so harsh that they affect the chloro-substituent or the pyridine ring.

Recommended Protocol: A common and effective method uses acetyl chloride in a solvent like ethanol at elevated temperatures (e.g., 65°C).[7]

Step-by-Step Protocol:

  • Dissolve this compound-N-oxide in ethanol.

  • Slowly add acetyl chloride (approx. 2.5 equivalents) to the solution.

  • Stir the mixture at 65°C for approximately 5 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Perform an aqueous work-up, neutralizing with NaOH solution to a pH of 7.5-8.5, and extract the product with a solvent like dichloromethane.[7]

Common Issues and Solutions:

  • Incomplete Reaction: If starting material remains, the cause could be insufficient acetyl chloride or reaction time. Ensure the acetyl chloride is fresh, as it can hydrolyze upon exposure to moisture.

  • Formation of Side Products: Harsh deoxygenating agents (e.g., PCl₃ or POCl₃) can sometimes lead to undesired chlorination at other positions on the ring.[9] The acetyl chloride method is generally mild and selective. Another mild alternative is using methanesulfonyl chloride with triethylamine, which is known to perform deoxygenation without causing nuclear chlorination.[10]

  • Hydrolysis: The product and intermediates can be sensitive to water. Ensure all glassware is dry and use anhydrous solvents where specified.

III. Purification and Analysis

Question: What is the best way to purify the final product, this compound?

The crude product obtained after the final work-up often requires further purification to meet the high-purity standards required for pharmaceutical applications.

  • Recrystallization: This is often the most effective method for obtaining high-purity crystalline solids. Acetone is a reported solvent for the recrystallization of the this compound-N-oxide intermediate, yielding a high-purity product.[2] For the final product, a non-polar/polar solvent system like hexanes/ethyl acetate can be explored.

  • Silica Gel Chromatography: If recrystallization is ineffective or if there are closely related impurities, column chromatography is the method of choice. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point for elution.

  • Analysis: Purity should be confirmed by High-Performance Liquid Chromatography (HPLC). The structure should be confirmed using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS).

IV. References

  • This compound 1-oxide synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (2017). Retrieved from --INVALID-LINK--

  • How to synthesize this compound 1-exide - FAQ - Guidechem. (2023). Retrieved from --INVALID-LINK--

  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap. (n.d.). Retrieved from --INVALID-LINK--

  • WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents. (2002). Retrieved from --INVALID-LINK--

  • This compound-N-oxide - Chem-Impex. (n.d.). Retrieved from --INVALID-LINK--

  • China 2,3-Lutidine Manufacturers Suppliers Factory - Suzhou Senfeida Chemical Co., Ltd. (n.d.). Retrieved from --INVALID-LINK--

  • How is 2,3-Lutidine synthesized and purified? - FAQ - Guidechem. (n.d.). Retrieved from --INVALID-LINK--

  • This compound 1-oxide | 59886-90-7 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Common side reactions in the synthesis of 2-(Dichloromethyl)-4-methylpyridine - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • (PDF) Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide - ResearchGate. (2015). Retrieved from --INVALID-LINK--

  • 4-Chloro-2,3-dimethyl-1-oxidopyridin-1-ium - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry - ACS Publications. (2021). Retrieved from --INVALID-LINK--

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Organic Letters - ACS Publications. (2015). Retrieved from --INVALID-LINK--

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC. (2019). Retrieved from --INVALID-LINK--

  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (2015). Retrieved from --INVALID-LINK--

  • Unusual Deoxygenations of Pyridine N-Oxides with Methanesulfonyl Chloride and Triethylamine - Oxford Academic. (1998). Retrieved from --INVALID-LINK--

  • This compound N-Oxide | 59886-90-7 - TCI Chemicals. (n.d.). Retrieved from --INVALID-LINK--

  • SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE. (n.d.). Retrieved from --INVALID-LINK--

References

4-Chloro-2,3-dimethylpyridine reaction condition optimization.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 4-Chloro-2,3-dimethylpyridine Reaction Condition Optimization

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the synthesis and subsequent reactions of this important heterocyclic building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions grounded in established chemical principles.

Issue 1: Low Yield During Synthesis of this compound N-oxide

The synthesis of this compound often proceeds via its N-oxide intermediate.[1][2] Optimizing this initial step is critical for the overall success of the synthetic route.

dot

cluster_synthesis Troubleshooting: Low Yield in this compound N-oxide Synthesis start Low Yield Observed q1 Is the starting material (4-nitro-2,3-dimethylpyridine N-oxide) of high purity? start->q1 s1_no Solution: Purify starting material. Recrystallize or use column chromatography. q1->s1_no No q2 Are reaction conditions optimal? (Reflux, Time) q1->q2 Yes s1_no->q2 s2_no Solution: Ensure vigorous reflux for 12h. Monitor reaction progress via TLC/LCMS. q2->s2_no No q3 Is the workup procedure correct? (pH adjustment, extraction) q2->q3 Yes s2_no->q3 s3_no Solution: Adjust pH to ~9 carefully with NaOH. Use sufficient dichloromethane for extraction. q3->s3_no No end Improved Yield q3->end Yes s3_no->end

Caption: Troubleshooting workflow for low yield in N-oxide synthesis.

Question: My synthesis of this compound N-oxide from 4-nitro-2,3-dimethylpyridine N-oxide is giving a low yield. What are the common pitfalls?

Answer:

This is a common issue that can often be traced back to reaction conditions or workup procedures. Let's break down the potential causes and solutions.

Potential CauseSuggested Solution & Scientific Rationale
Incomplete Reaction Ensure the reaction is refluxed for a sufficient duration, typically 12 hours, as specified in established protocols.[2][3] The high temperature is necessary to overcome the activation energy for the nucleophilic substitution of the nitro group. Monitor the reaction by TLC or LCMS to confirm the consumption of the starting material.
Suboptimal pH during Workup The reaction mixture is highly acidic due to the use of HCl.[3] It is crucial to carefully adjust the pH to approximately 9 using a base like NaOH. This deprotonates the pyridine N-oxide and ensures it partitions into the organic layer during extraction. Improper pH can lead to significant loss of product in the aqueous phase.
Inefficient Extraction This compound N-oxide has moderate polarity. Use a suitable organic solvent like dichloromethane in sufficient quantities for extraction.[2][3] Performing multiple extractions (e.g., 3 x 50 mL) is more effective than a single large-volume extraction.[1]
Presence of Water In an alternative route using chlorine gas, the presence of excess water can lead to the formation of chlorine bleach, which may adversely affect the reaction.[4] While some water may be necessary, its quantity should be controlled, preferably between 0 and 10 equivalents relative to the starting material.[4]
Issue 2: Low Yield or Stalled Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

This compound is a common substrate in cross-coupling reactions. However, its electronic properties and potential for catalyst inhibition can present challenges.

Question: I'm attempting a Suzuki-Miyaura coupling with this compound, but the reaction is sluggish and gives low yields. How can I optimize it?

Answer:

Low efficiency in Suzuki-Miyaura reactions with chloropyridines is a frequent challenge. The key is to facilitate the rate-limiting oxidative addition step and prevent catalyst deactivation.

dot

cluster_suzuki Optimization Strategy: Suzuki-Miyaura Coupling start Low Yield / Stalled Reaction q1 Is the Ligand appropriate? start->q1 s1 Solution: Use bulky, electron-rich Buchwald or PEPPSI-type ligands (e.g., XPhos). Rationale: Promotes oxidative addition of the C-Cl bond. q1->s1 No q2 Is the Base strong enough? q1->q2 Yes s1->q2 s2 Solution: Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Rationale: Facilitates the transmetalation step. q2->s2 No q3 Is the Solvent properly degassed? q2->q3 Yes s2->q3 s3 Solution: Thoroughly degas solvent (and water) with Argon bubbling or freeze-pump-thaw cycles. Rationale: Prevents oxygen-induced catalyst degradation and homocoupling. q3->s3 No end Improved Yield & Conversion q3->end Yes s3->end

Caption: Decision tree for optimizing Suzuki-Miyaura coupling reactions.

Optimization Parameters for Cross-Coupling Reactions

ParameterRecommendation & Rationale
Catalyst/Ligand System Suzuki: Aryl chlorides are less reactive than bromides or iodides.[5][6] Oxidative addition is often the rate-limiting step.[6] Employ palladium catalysts with bulky, electron-rich phosphine ligands like XPhos or other Buchwald-type ligands.[7] These ligands stabilize the Pd(0) center and promote its insertion into the C-Cl bond.[5] Buchwald-Hartwig: Similar to Suzuki coupling, sterically hindered and electron-rich ligands are preferred.[8] Bidentate phosphine ligands like BINAP or DPPF can also be effective as they prevent the formation of inactive palladium dimers.[8][9]
Base Selection The choice of base is critical for the transmetalation step in Suzuki reactions and for the deprotonation of the amine in Buchwald-Hartwig aminations.[8][10] For Suzuki couplings, stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃.[11] For Buchwald-Hartwig reactions, a strong base like sodium tert-butoxide (NaOtBu) is commonly used.
Solvent Aprotic polar solvents like toluene, dioxane, or THF are commonly used.[11] It is absolutely essential to use anhydrous solvents and to thoroughly degas the reaction mixture (e.g., by bubbling with argon for 10-30 minutes).[10] Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also lead to homocoupling of the boronic acid.[5]
Temperature Due to the strength of the C-Cl bond, these reactions often require elevated temperatures, typically in the range of 80-110 °C (reflux).[11]
Side Reactions Protodeboronation (Suzuki): Hydrolysis of the boronic acid to the corresponding arene.[5] This can be minimized by using less harsh conditions, ensuring a sufficiently strong base, or using more stable boronate esters (e.g., pinacol esters).[5] Hydrodehalogenation: Replacement of the chlorine atom with hydrogen. This can occur if there are sources of hydride in the reaction or via side reactions of the catalyst. Optimizing the ligand and base can often suppress this pathway.
Issue 3: Inefficient Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to displace the chloride on this compound with a nucleophile (e.g., an alkoxide or amine) but the reaction is not proceeding. Why?

Answer:

While the pyridine nitrogen activates the ring towards nucleophilic attack, the reaction's success is highly dependent on the stability of the intermediate formed.

  • Mechanism & Regioselectivity: Nucleophilic aromatic substitution (SNAr) on pyridines occurs preferentially at the C2 and C4 positions (ortho and para to the nitrogen).[12] This is because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[12][13] Attack at the C3 position does not allow for this stabilization.[12]

  • Activation: The reaction proceeds via an addition-elimination mechanism.[14] The initial attack of the nucleophile disrupts the aromaticity of the ring, which is an energetically costly step.[14] Therefore, SNAr reactions on halopyridines are often slower than analogous reactions on acyl chlorides and may require heating to proceed at a reasonable rate.[14]

  • Leaving Group: The nature of the leaving group is important. While fluoride is typically the best leaving group in SNAr due to its high electronegativity which activates the ring for attack, chloride is still a viable leaving group.[15]

  • Optimization Strategies:

    • Increase Temperature: Heating the reaction is the most common way to overcome the activation barrier associated with disrupting aromaticity.[14]

    • Use a Strong Nucleophile: A more potent nucleophile will favor the initial addition step.

    • Solvent Choice: A polar aprotic solvent (e.g., DMF, DMSO) can help to solvate the cationic counter-ion of the nucleophile, increasing its reactivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound often synthesized via its N-oxide? The N-oxide group is a powerful tool in pyridine chemistry. It acts as an activating group, making the pyridine ring more susceptible to both electrophilic and nucleophilic substitution. For chlorination, starting from the N-oxide can provide better regioselectivity and yield compared to direct chlorination of 2,3-dimethylpyridine.[4] The N-oxide can then be easily removed in a subsequent reduction step if the parent pyridine is the desired product.

Q2: What are the recommended storage conditions for this compound and its N-oxide? this compound N-oxide should be stored at room temperature or refrigerated (0-8°C).[2][16] It is typically a white to pale yellow crystalline powder or solid.[16][17] Always store in a tightly sealed container in a dry, well-ventilated place.

Q3: How can I best purify the final product? Purification methods depend on the scale and the nature of the impurities.

  • Column Chromatography: This is a highly effective method for removing both polar and non-polar impurities. A common eluent system is a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., acetone, ethanol/water) can be an efficient purification method.[1]

  • Washing/Extraction: After the reaction, washing the organic layer with water and brine helps remove inorganic salts and water-soluble impurities.

Q4: Are there common side reactions to be aware of during the synthesis? Yes. During direct chlorination reactions (not via the N-oxide), over-chlorination to form di- or trichlorinated products is a common issue.[18] Ring chlorination at other positions can also occur, leading to isomeric impurities.[18] To minimize these, it is crucial to carefully control the stoichiometry of the chlorinating agent and the reaction temperature.[18]

Section 3: Key Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.

Protocol 1: Synthesis of this compound 1-oxide[3]
  • To a flask containing acetonitrile (1350 ml), add 4-nitro-2,3-dimethylpyridine N-oxide (83.0 g, 0.49 mol), sodium chloride (90 g, 1.54 mol), and benzyltributylammonium chloride (16.6 g).

  • Add aqueous HCl (36%, 180 ml) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 12 hours. Monitor the reaction progress by TLC.

  • After cooling, carefully adjust the pH of the reaction mixture to ~9 using 20% aqueous NaOH.

  • Separate the organic phase. Extract the aqueous phase with dichloromethane (e.g., 3 x 100 mL).

  • Combine all organic phases, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination[7]
  • To a dry, nitrogen-flushed flask, add the palladium source (e.g., Pd(dba)₂, 1.5 mol%), the ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add anhydrous, degassed toluene and stir for 5 minutes at room temperature.

  • Add this compound (1.0 equiv.) and the desired amine (1.5 equiv.).

  • Heat the resulting mixture to reflux (e.g., 100-110 °C) for 6-12 hours, or until TLC/LCMS analysis shows consumption of the starting material.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Degradation Pathways of 4-Chloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2,3-dimethylpyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions you may encounter during your experimental work. My aim is to equip you with the scientific rationale behind experimental designs and to ensure the integrity of your results when investigating the stability and degradation of this compound.

Introduction to Stability and Degradation of this compound

This compound and its derivatives, particularly the N-oxide form, are crucial intermediates in the synthesis of various pharmaceuticals, including proton pump inhibitors.[1][2] Understanding the degradation pathways of this molecule is paramount for ensuring the stability, efficacy, and safety of the final drug product. Forced degradation studies are a systematic way to identify potential degradation products and elucidate the degradation pathways.[3][4] These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to accelerate its decomposition.[5][6]

Frequently Asked Questions (FAQs)

General

Q1: What are the primary expected degradation pathways for this compound?

A1: Based on the structure of this compound, the primary expected degradation pathways include hydrolysis of the chloro group, oxidation of the pyridine ring or methyl groups, and photolytic degradation. The pyridine ring itself is relatively stable due to its aromaticity, but the chloro-substituent can be a site for nucleophilic substitution, particularly under hydrolytic conditions.[7]

Q2: Why am I not seeing any degradation of my this compound sample under stress conditions?

A2: There are several possibilities:

  • Insufficient Stress: The applied stress (temperature, concentration of acid/base/oxidant, light intensity) may not be sufficient to induce degradation. The extent of stress should be optimized to achieve a target degradation of 10-20%.[5]

  • High Intrinsic Stability: The molecule might be inherently stable under the tested conditions.

  • Analytical Method Not Indicating Stability: Your analytical method, such as HPLC, may not be capable of separating the parent compound from its degradation products. Method development and validation are crucial.

Q3: My degradation results are not reproducible. What could be the cause?

A3: Lack of reproducibility in degradation studies can stem from several factors:

  • Inconsistent Stress Conditions: Ensure precise control over temperature, pH, light exposure, and reagent concentrations.

  • Sample Preparation Variability: Inconsistent sample handling, such as variations in dissolution time or solvent, can affect results.

  • Analytical Method Variability: Check for issues with your analytical instrument, column performance, or mobile phase preparation.

Troubleshooting Guides

Hydrolytic Degradation Studies

Issue 1: No degradation observed in acidic or basic conditions.

  • Plausible Cause & Scientific Rationale: The chloro group on the pyridine ring is deactivated towards nucleophilic substitution due to the electron-withdrawing nature of the ring. Stronger acidic or basic conditions, or elevated temperatures, may be required to facilitate hydrolysis.

  • Troubleshooting Steps:

    • Increase the concentration of the acid (e.g., 0.1 N HCl to 1 N HCl) or base (e.g., 0.1 N NaOH to 1 N NaOH).

    • Increase the temperature of the reaction. Refluxing the solution can be effective.[6]

    • Extend the duration of the stress testing.

Issue 2: Unexpected peaks observed in the chromatogram.

  • Plausible Cause & Scientific Rationale: These could be degradation products, impurities from the starting material, or artifacts from the reaction with the solvent or container. The primary hydrolytic degradation product is expected to be 4-hydroxy-2,3-dimethylpyridine.

  • Troubleshooting Steps:

    • Analyze a blank sample (solvent and stressor without the analyte) to identify any artifacts.

    • Use a high-purity solvent and inert sample containers.

    • Employ a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures.

Oxidative Degradation Studies

Issue 1: Multiple, poorly resolved peaks after oxidation.

  • Plausible Cause & Scientific Rationale: Oxidation can lead to a complex mixture of products. The pyridine nitrogen can be oxidized to the N-oxide, and the methyl groups can be oxidized to hydroxymethyl or carboxylic acid functionalities. Strong oxidizing agents like hydrogen peroxide can lead to multiple, non-specific reactions.

  • Troubleshooting Steps:

    • Use a milder oxidizing agent or a lower concentration of the current one (e.g., 3% H₂O₂ instead of 30%).

    • Optimize the HPLC method to improve the resolution of the degradation products. This may involve changing the column, mobile phase composition, or gradient profile.

    • Fraction collect the major peaks and subject them to further structural elucidation techniques like NMR.

Photolytic Degradation Studies

Issue 1: The sample shows significant degradation in the control (dark) sample as well.

  • Plausible Cause & Scientific Rationale: This indicates that the degradation may not be solely due to photolysis but could be a result of thermal degradation or reaction with the solvent, especially if the photostability chamber also generates heat.

  • Troubleshooting Steps:

    • Ensure the control sample is kept at the same temperature as the light-exposed sample. A temperature-controlled chamber is recommended.

    • Investigate the thermal stability of the compound separately to understand its contribution to the overall degradation.

Issue 2: The observed degradation product from photolysis is unexpected.

  • Plausible Cause & Scientific Rationale: Photolysis can induce different chemical reactions compared to hydrolysis or oxidation. For instance, photolysis of chlorinated aromatic compounds can sometimes lead to the formation of phenyl cations, which can then react with the solvent or other molecules.[8]

  • Troubleshooting Steps:

    • A thorough literature search on the photochemistry of similar chlorinated pyridines may provide insights.

    • Utilize advanced analytical techniques (LC-MS/MS, GC-MS) to identify the structure of the photoproducts.

Experimental Protocols

Forced Degradation Protocol for this compound

This protocol outlines the general steps for conducting a forced degradation study.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 24 hours.
  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
  • Photodegradation: Expose the solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration, with a parallel dark control sample.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of the stressed sample.
  • Neutralize the acidic and basic samples before analysis.
  • Dilute the samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method.

Stress Condition Typical Reagent/Condition Potential Degradation Products
Acid Hydrolysis0.1 N - 1 N HCl, elevated temperature4-Hydroxy-2,3-dimethylpyridine
Base Hydrolysis0.1 N - 1 N NaOH, elevated temperature4-Hydroxy-2,3-dimethylpyridine
Oxidation3% - 30% H₂O₂This compound-N-oxide, hydroxylated or carboxylated derivatives
PhotolysisUV/Vis light exposureComplex mixture, potential for dechlorination and rearrangement products
ThermalDry heat (e.g., 105°C)Dependent on melting point and decomposition temperature

Visualizing Degradation Pathways

Potential Degradation Pathways of this compound

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation A This compound B 4-Hydroxy-2,3-dimethylpyridine A->B H₂O, Δ C This compound D This compound-N-oxide C->D [O] E Oxidized Methyl Groups C->E [O]

Caption: Potential hydrolytic and oxidative degradation pathways of this compound.

References

Technical Support Center: Purification of 4-Chloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2,3-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound, a key intermediate in pharmaceutical synthesis.[1] This resource addresses common challenges encountered during the purification process, offering scientifically grounded explanations and detailed protocols to ensure the integrity and quality of your experimental outcomes.

I. Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities that may be present in the crude product. The impurity profile of this compound is largely dependent on the synthetic route employed. A common pathway involves the oxidation of 2,3-dimethylpyridine (2,3-lutidine) to its N-oxide, followed by chlorination.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 2,3-dimethylpyridine N-oxide.

  • Regioisomers: Chlorination of the pyridine N-oxide can sometimes yield other chlorinated isomers, such as 2-chloro-2,3-dimethylpyridine N-oxide, although the 4-chloro isomer is generally favored.

  • Over-chlorinated Byproducts: Dichloro- or trichloro-substituted pyridine derivatives can form under harsh chlorination conditions.

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis, leading to the formation of 4-hydroxy-2,3-dimethylpyridine N-oxide, particularly during aqueous workups or if moisture is present.

  • Residual Solvents: Solvents used in the reaction and workup, such as dichloromethane, acetonitrile, or toluene, may be present in the crude product.

  • Reagent-Derived Impurities: Byproducts from the chlorinating agent (e.g., phosphorus oxychloride, sulfuryl chloride, or acetyl chloride) can also contaminate the product.[2]

The following diagram illustrates a typical synthesis pathway and the points at which impurities may be introduced.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 2_3_Lutidine 2,3-Dimethylpyridine N_Oxide 2,3-Dimethylpyridine N-oxide 2_3_Lutidine->N_Oxide Oxidation (e.g., H2O2) Crude_Product Crude this compound N_Oxide->Crude_Product Chlorination (e.g., POCl3) Unreacted_N_Oxide Unreacted N-Oxide N_Oxide->Unreacted_N_Oxide Incomplete Reaction Isomers Regioisomers Crude_Product->Isomers Over_chlorination Over-chlorinated byproducts Crude_Product->Over_chlorination Hydrolysis Hydrolysis products Crude_Product->Hydrolysis Aqueous Workup Solvents Residual Solvents Crude_Product->Solvents

Caption: Synthesis pathway and introduction of impurities.

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue. How can I obtain a solid?

A1: The presence of an oily residue suggests a high concentration of impurities or residual solvent. Before attempting more advanced purification, it's crucial to isolate a solid product.

  • Initial Troubleshooting:

    • Solvent Removal: Ensure all reaction and extraction solvents have been thoroughly removed under reduced pressure. Heating the flask gently in a warm water bath can aid this process.

    • Trituration: Try triturating the oil with a non-polar solvent in which the desired product is insoluble but the impurities are soluble. Heptane or a mixture of diethyl ether and heptane is a good starting point. This process involves adding the solvent to the oil and vigorously scratching the inside of the flask with a glass rod to induce crystallization.

Q2: I've tried recrystallization, but the product "oils out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common problem when the crude product has a significant amount of impurities, which can depress the melting point.

  • Causality: The impurities act as a "eutectic," lowering the melting point of the mixture below the temperature of the hot recrystallization solvent.

  • Troubleshooting Steps:

    • Add More Solvent: The most common reason for oiling out is that the solution is too concentrated. Re-heat the mixture to dissolve the oil and add more of the primary ("good") solvent in small portions until the solution is clear.

    • Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages precipitation rather than crystallization.

    • Change the Solvent System: If the problem persists, the chosen solvent system may be inappropriate. A two-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

Q3: My purified product is still colored (e.g., yellow or brown). How can I decolorize it?

A3: Color in the final product is usually due to the presence of polymeric or highly conjugated impurities.

  • Troubleshooting:

    • Charcoal Treatment: During recrystallization, after the crude product has been dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of the solute) to the solution. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Hot Filtration: After adding the charcoal, maintain the solution at a high temperature and perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless. Proceed with the cooling and crystallization steps as usual.

Q4: I'm seeing multiple spots on my TLC plate after purification. How do I choose the right purification method to separate them?

A4: The choice of purification method depends on the nature and polarity of the impurities.

  • Analysis:

    • Recrystallization: If the impurities are significantly more or less soluble than the desired product in a particular solvent, recrystallization is a good choice.

    • Column Chromatography: If the impurities have similar polarities to the product (i.e., their Rf values on the TLC plate are close), column chromatography will likely be necessary for effective separation. Pyridine N-oxides can be challenging to purify by column chromatography due to their polarity. A common approach is to use a polar stationary phase like silica gel with a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

Q5: My yield is very low after recrystallization. What are the common causes?

A5: Low yield is a frequent issue in recrystallization and can be attributed to several factors.

  • Troubleshooting:

    • Excess Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the solution and filtration apparatus are kept hot during this step.

    • Inappropriate Solvent: If the product is too soluble in the cold recrystallization solvent, recovery will be poor.

    • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will redissolve some of the product.

III. Detailed Purification Protocols

The following protocols provide step-by-step guidance for common purification techniques for this compound.

Protocol 1: Recrystallization from a Single Solvent (Acetone)

This is a suitable method for crude product that is relatively pure and needs a final polishing step.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone and heat the mixture gently with stirring on a hot plate until the solid dissolves completely. Add more acetone in small portions as needed to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Recrystallization from a Two-Solvent System (Acetone/Water)

This method is useful when a single suitable solvent cannot be found.

  • Dissolution: Dissolve the crude product in a minimal amount of hot acetone.

  • Addition of Anti-Solvent: While the acetone solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Isolation and Drying: Collect, wash with a small amount of a cold acetone/water mixture, and dry the crystals as described in Protocol 1.

The following diagram illustrates the decision-making process for troubleshooting recrystallization.

G Start Start Recrystallization Oiling_Out Product Oils Out? Start->Oiling_Out Add_Solvent Add more 'good' solvent and reheat Oiling_Out->Add_Solvent Yes No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Slow_Cool Cool slowly Add_Solvent->Slow_Cool Slow_Cool->Oiling_Out Change_Solvent Change solvent system Scratch_Flask Scratch inside of flask No_Crystals->Scratch_Flask Yes Success Successful Crystallization No_Crystals->Success No Seed_Crystal Add a seed crystal Scratch_Flask->Seed_Crystal Reduce_Volume Reduce solvent volume Seed_Crystal->Reduce_Volume Reduce_Volume->No_Crystals

References

Technical Support Center: Troubleshooting Failed 4-Chloro-2,3-dimethylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2,3-dimethylpyridine reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic compound in their synthetic endeavors. This compound is a valuable building block, particularly as a sterically hindered and electron-rich coupling partner in modern catalysis. However, its unique electronic and steric properties can present challenges. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.

Troubleshooting Guide

This section addresses specific, common problems encountered during reactions with this compound, focusing on palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, which are frequent applications.

Problem 1: Low to No Product Conversion
Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is stalling or showing no product formation. What are the primary causes?

A1: This is a common issue, as chloro-pyridines are notoriously less reactive than their bromo or iodo counterparts.[1] The rate-limiting step is often the initial oxidative addition of the C-Cl bond to the palladium(0) catalyst.[1] Several factors can impede this critical step.

Likely Causes & Solutions:

  • Insufficient Catalyst Activity: The choice of palladium source and ligand is paramount.

    • Palladium Pre-catalyst: Standard sources like Pd(OAc)₂ or Pd₂(dba)₃ require in-situ reduction to the active Pd(0) species. This process can be inefficient and lead to the formation of inactive palladium black. Consider using a modern, air-stable pre-catalyst (e.g., G3 or G4 palladacycles) that cleanly and efficiently generates the active L-Pd(0) species.

    • Ligand Choice: For activating a stubborn C-Cl bond on an electron-rich pyridine ring, a bulky and highly electron-donating phosphine ligand is essential. Standard ligands like PPh₃ are often completely ineffective.

      • Recommended Ligands: Sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or SPhos are designed to promote the difficult oxidative addition of aryl chlorides and stabilize the active monoligated Pd(0) species.[2]

  • Inappropriate Base Selection: The base plays multiple roles in the catalytic cycle, including activating the boronic acid (in Suzuki coupling) and facilitating the final reductive elimination.[3]

    • For Suzuki-Miyaura: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often required. They must be anhydrous and finely powdered to ensure sufficient reactivity.

    • For Buchwald-Hartwig: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[1] If your substrate is base-sensitive, weaker bases can be attempted, but this will likely demand a more active catalyst system and higher temperatures.[4][5]

  • Sub-Optimal Reaction Conditions:

    • Temperature: These reactions frequently require elevated temperatures (typically 80-120 °C) to overcome the high activation energy of the C-Cl bond cleavage.[1]

    • Solvent: Use strictly anhydrous and degassed solvents. Common choices include toluene, 1,4-dioxane, or THF.[1] Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst, while water can lead to unwanted side reactions like protodeboronation of the boronic acid.[6]

  • Reagent Quality:

    • Ensure the this compound starting material is pure.

    • For Suzuki couplings, verify the quality of the boronic acid or ester, as they can degrade upon storage.

Diagnostic Workflow for Low Conversion

Below is a logical workflow to diagnose the root cause of a failed reaction.

LowConversionWorkflow start Reaction Failed (Low/No Conversion) check_reagents 1. Verify Reagent Purity & Integrity (NMR, LCMS of SMs) start->check_reagents check_conditions 2. Confirm Anhydrous & Inert Conditions (Dry Solvents, Degassed, Ar/N2) check_reagents->check_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System (Use Pre-catalyst, Stronger Ligand) check_conditions->optimize_catalyst Conditions OK optimize_base 4. Re-evaluate Base (Stronger Base, Anhydrous) optimize_catalyst->optimize_base Still Failing increase_temp 5. Increase Temperature & Time optimize_base->increase_temp Still Failing success Reaction Successful increase_temp->success Improvement Seen SideReaction cluster_0 Catalytic Cycle cluster_1 Side Reaction pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition (Ar-Cl) amido_complex L-Pd(II)(Ar)(NR2) oa_complex->amido_complex +HNR2 -HCl product Ar-NR2 amido_complex->product Reductive Elimination (DESIRED) pd_h L-Pd(II)(Ar)(H) amido_complex->pd_h β-Hydride Elimination (COMPETING) dehalogenated Ar-H pd_h->dehalogenated Reductive Elimination (UNDESIRED)

References

Technical Support Center: Scaling the Synthesis of 4-Chloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2,3-dimethylpyridine. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, or scale up the synthesis of this critical pharmaceutical intermediate. This compound and its N-oxide precursor are vital building blocks in the manufacturing of proton pump inhibitors (PPIs) like Rabeprazole.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in chemical principles and practical experience.

Section 1: The Primary Synthetic Pathway via 2,3-Lutidine N-Oxide

The most established and scalable route to this compound begins with 2,3-lutidine (2,3-dimethylpyridine). The synthesis is a multi-step process that requires careful control over each transformation to ensure high yield and purity.

Synthesis_Pathway_1 A 2,3-Lutidine B 2,3-Dimethylpyridine N-Oxide A->B N-Oxidation (e.g., H₂O₂) C 2,3-Dimethyl-4-nitro- pyridine N-Oxide B->C Nitration (H₂SO₄/HNO₃) D 4-Chloro-2,3-dimethyl- pyridine N-Oxide C->D Nucleophilic Substitution (HCl) E 4-Chloro-2,3-dimethyl- pyridine D->E Deoxygenation (e.g., Acetyl Chloride)

Caption: General workflow for the synthesis of this compound from 2,3-Lutidine.

Frequently Asked Questions: The "Nitro" Route

Question 1.1: My initial N-oxidation of 2,3-lutidine is sluggish and results in a low yield. What are the critical parameters to check?

Answer: Incomplete N-oxidation is a common bottleneck. The efficacy of this step hinges on the choice of oxidant and precise control of reaction conditions.

  • Oxidant Potency and Stability: While hydrogen peroxide (H₂O₂) is commonly used, its concentration and stability are paramount.[1] Ensure you are using a fresh, properly titrated solution. For more robust oxidation, consider using peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), although these are more expensive for large-scale operations.

  • Catalyst/Solvent System: The reaction is often performed in glacial acetic acid, which acts as both a solvent and a catalyst by forming peracetic acid in situ with H₂O₂. Ensure the acetic acid is anhydrous, as water can hinder the reaction rate.

  • Temperature Control: This reaction is exothermic. A temperature runaway can lead to decomposition of the oxidant and formation of byproducts. The reaction should be initiated at a controlled temperature, often around 70-80°C, and maintained carefully. A slow, dropwise addition of H₂O₂ to the heated lutidine solution is crucial for maintaining control on a larger scale.

  • Reaction Time: The oxidation can take several hours. Monitor the reaction progress by TLC or GC to confirm the disappearance of the starting material before proceeding with workup.

Question 1.2: The nitration of 2,3-dimethylpyridine N-oxide is producing a dark, tarry mixture with poor selectivity for the 4-nitro isomer. How can this be prevented?

Answer: The nitration of pyridine N-oxides is a powerful but aggressive reaction that demands strict control to avoid side reactions and ensure safety. The N-oxide group is strongly activating and directs electrophiles to the 4-position, but over-nitration or oxidation can occur under harsh conditions.

  • Choice of Nitrating Agent: A standard mixture of concentrated sulfuric acid and nitric acid is effective.[1][3] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Using fuming nitric acid or potassium nitrate in sulfuric acid are also viable methods.[3] The key is precise stoichiometry.

  • Critical Temperature Management: This is the most important parameter. The reaction is highly exothermic. The pyridine N-oxide should be dissolved in sulfuric acid first and cooled significantly (e.g., 0-10°C) before the slow, dropwise addition of the nitrating agent. After the addition, the reaction is typically heated to drive it to completion (e.g., 80-100°C).[1][3] Exceeding the optimal temperature range can lead to uncontrolled oxidation and decomposition, resulting in the dark coloration and low yield.

  • Quenching Procedure: The reaction must be carefully quenched by pouring the acidic mixture onto ice. This dissipates heat and precipitates the product. An uncontrolled quench can cause localized heating and product degradation.

Question 1.3: The conversion of the 4-nitro group to the 4-chloro group is incomplete. What factors drive this nucleophilic aromatic substitution?

Answer: Replacing the 4-nitro group with a chloride is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the nitro group and the N-oxide ring system makes the 4-position highly susceptible to nucleophilic attack.

  • Chloride Source and Concentration: A common and effective method involves heating the 4-nitro intermediate in concentrated hydrochloric acid.[4] Another reported method uses sodium chloride in acetonitrile with aqueous HCl, sometimes with a phase-transfer catalyst like benzyltributylammonium chloride to enhance the reaction rate.[4][5] The high concentration of chloride ions is essential to drive the equilibrium towards the product.

  • Reaction Temperature and Time: This substitution typically requires elevated temperatures (reflux) for an extended period (12+ hours) to proceed to completion.[4] Insufficient heating or time will result in a significant amount of unreacted starting material.

  • Solvent Choice: Solvents like acetonitrile or DMF can be used. Acetonitrile is often preferred as it facilitates a high reaction temperature while being relatively easy to remove during workup.[4]

Question 1.4: I am struggling with the final deoxygenation of this compound N-oxide. The reaction is either incomplete or forms chlorinated byproducts.

Answer: The deoxygenation of the N-oxide is the final step to yield the target molecule. The choice of reducing agent is critical to avoid unwanted side reactions.

  • Recommended Reagent: While phosphorus trichloride (PCl₃) is a classic reagent for N-oxide deoxygenation, it can also act as a chlorinating agent, potentially leading to over-chlorination on the pyridine ring or methyl groups. A milder and often more effective method for this specific substrate is using acetyl chloride.[1]

  • Mechanism with Acetyl Chloride: Acetyl chloride reacts with the N-oxide oxygen to form an acetylpyridinium intermediate. A chloride ion then attacks the acetyl group, releasing the deoxygenated pyridine and acetyl chloride. This process is efficient and avoids harsh reducing conditions.

  • Reaction Conditions: The reaction is typically performed at a controlled temperature, for instance, by adding acetyl chloride dropwise to a solution of the N-oxide at a reduced temperature (-10°C) and then allowing it to proceed for a set time (e.g., 1 hour).[1] This control prevents potential side reactions.

  • Workup: After the reaction, the mixture is typically poured into water and neutralized with a base (e.g., NaOH) to a neutral pH before extraction.[1]

Section 2: Alternative Synthetic Route - Direct Chlorination

An alternative, more direct route involves the chlorination of 2,3-dimethylpyridine N-oxide. This pathway is attractive due to fewer steps but presents significant challenges in controlling selectivity.

Synthesis_Pathway_2 A 2,3-Lutidine B 2,3-Dimethylpyridine N-Oxide A->B N-Oxidation (e.g., H₂O₂) C 4-Chloro-2,3-dimethyl- pyridine B->C Direct Chlorination & Deoxygenation (e.g., POCl₃)

Caption: A more direct, but challenging, synthetic route to the target compound.

Frequently Asked Questions: Direct Chlorination Route

Question 2.1: I am attempting a direct chlorination of 2,3-dimethylpyridine N-oxide with phosphorus oxychloride (POCl₃), but the yield is low and I get a complex mixture of products. Why is this happening?

Answer: Using POCl₃ for the chlorination of pyridine N-oxides is a well-known method, but it is notoriously difficult to control. POCl₃ serves as both a chlorinating agent and a deoxygenating agent. The reaction proceeds through a Vilsmeier-Haack type intermediate, which is then attacked by a chloride ion.

  • Lack of Selectivity: The primary issue is regioselectivity. While the 4-position is electronically favored, chlorination can also occur at the 2- and 6-positions, leading to a mixture of isomers that are difficult to separate.

  • Over-chlorination: The reaction conditions required for chlorination can also promote chlorination of the methyl groups, leading to di- and tri-chlorinated byproducts.[6]

  • Temperature and Stoichiometry: This reaction is highly sensitive to temperature and the stoichiometry of POCl₃. Using a large excess of POCl₃, a common practice in older literature, is wasteful and creates significant workup and disposal challenges.[7] Modern approaches advocate for using near-equimolar amounts of POCl₃, often in a sealed reactor at high temperatures, but this requires careful optimization.[7]

  • Recommendation: For achieving high purity on a large scale, the "nitro" route is generally more reliable and reproducible than direct chlorination with POCl₃ due to the superior regiochemical control offered by the SNAr reaction.

Section 3: General Troubleshooting, Purification, and Scale-Up

Question 3.1: My final product is an oil/dark solid with significant impurities after workup. What is a robust purification protocol?

Answer: Achieving high purity is essential for pharmaceutical intermediates. A multi-step purification strategy is often required.

  • Neutralization and Extraction: Ensure the crude product is thoroughly neutralized after the final step. The pH should be carefully adjusted to 7-8 to ensure the pyridine nitrogen is not protonated, allowing for efficient extraction into an organic solvent like dichloromethane or ethyl acetate.[1][4]

  • Aqueous Washes: Wash the combined organic extracts with brine to remove residual water and water-soluble impurities.

  • Recrystallization: This is the most effective method for purifying solids on a large scale. The crude product, which is a white to light yellow solid at room temperature, can be recrystallized from a suitable solvent system.[1] A good starting point would be a mixed solvent system like ethanol/water or acetone/hexanes. Experiment at a small scale to find the optimal solvent ratio.

  • Column Chromatography: While effective, silica gel chromatography is less ideal for multi-kilogram scale-up. It should be reserved for cases where recrystallization fails to remove a persistent impurity. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Question 3.2: What are the primary safety concerns when scaling this synthesis from the lab to a pilot plant?

Answer: Scaling up this synthesis introduces significant safety challenges that must be addressed through rigorous process safety management.

  • Exothermic Events: Both the N-oxidation and, particularly, the nitration steps are highly exothermic.[8] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This requires a reactor with excellent cooling capacity, a reliable temperature monitoring system, and a carefully controlled rate of reagent addition. A runaway reaction during nitration can have explosive consequences.

  • Hazardous Reagents:

    • POCl₃ and Acetyl Chloride: These are corrosive and react violently with water. They must be handled in a closed system under anhydrous conditions. Quenching procedures must be designed to control the exothermic release of HCl gas.[7]

    • Nitro-intermediates: 2,3-Dimethyl-4-nitropyridine-N-oxide is a nitroaromatic compound. Such compounds can be thermally unstable and potentially explosive, especially in the presence of impurities.[9] Differential Scanning Calorimetry (DSC) analysis is strongly recommended to understand the thermal stability of this intermediate before large-scale handling.[8]

  • Gas Evolution: The final neutralization steps can release significant amounts of gas (CO₂ if using bicarbonate, or heat if using strong base). This must be done slowly and in a vessel with adequate venting to avoid pressure buildup.

Data and Protocol Summary

Table 1: Comparison of Synthetic Routes
FeatureRoute 1: Via 4-Nitro IntermediateRoute 2: Direct Chlorination
Starting Material 2,3-Lutidine2,3-Lutidine
Key Steps N-Oxidation -> Nitration -> Substitution -> DeoxygenationN-Oxidation -> Chlorination/Deoxygenation
Number of Steps 42
Typical Reagents H₂O₂, H₂SO₄/HNO₃, HCl, Acetyl ChlorideH₂O₂, POCl₃
Regiocontrol Excellent (Directed by N-Oxide and Nitro group)Poor to Moderate (Risk of isomers)
Scalability High; well-defined and controllable steps.Moderate; difficult to control selectivity on a large scale.
Pros High purity, reliable, reproducible.Fewer steps.
Cons More steps, use of hazardous nitrating agents.Low yield, difficult purification, isomer formation.
Detailed Experimental Protocol: Route 1 (Lab Scale)

Step 1: Synthesis of 2,3-Dimethylpyridine N-Oxide

  • To a round-bottom flask, add 2,3-lutidine (1.0 eq) and glacial acetic acid (3.0 vol).

  • Heat the mixture to 75°C with stirring.

  • Add 35% hydrogen peroxide (1.1 eq) dropwise over 1 hour, maintaining the temperature between 75-85°C.

  • Stir at 80°C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the acetic acid under reduced pressure.

  • Neutralize the residue carefully with a saturated solution of sodium bicarbonate and extract with dichloromethane (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-oxide.

Step 2: Synthesis of 2,3-Dimethyl-4-nitropyridine N-Oxide

  • To a flask cooled in an ice bath, add concentrated sulfuric acid (3.0 vol).

  • Slowly add 2,3-dimethylpyridine N-oxide (1.0 eq) while keeping the internal temperature below 20°C.

  • In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (1.0 vol), keeping it cool.

  • Add the nitrating mixture dropwise to the solution of the N-oxide, maintaining the internal temperature below 10°C.

  • After addition is complete, warm the reaction to 90°C and hold for 2-3 hours.[3]

  • Cool the reaction to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 3: Synthesis of this compound N-Oxide

  • Combine 2,3-dimethyl-4-nitropyridine N-oxide (1.0 eq) and concentrated hydrochloric acid (10 vol).

  • Heat the mixture to reflux (approx. 110°C) and stir for 12-16 hours.

  • Cool the mixture, pour onto ice, and carefully neutralize to pH 8-9 with 20% sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the 4-chloro N-oxide.

Step 4: Synthesis of this compound

  • Dissolve this compound N-oxide (1.0 eq) in a suitable solvent like dichloromethane.

  • Cool the solution to -10°C.

  • Add acetyl chloride (1.5 eq) dropwise, keeping the temperature below 0°C.[1]

  • Allow the reaction to stir for 1-2 hours.

  • Carefully pour the reaction mixture into ice water and neutralize with sodium bicarbonate.

  • Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic phases.

  • Dry over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of heterocyclic compounds is paramount. 4-Chloro-2,3-dimethylpyridine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and structural integrity directly impact the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of mass spectrometry with other key analytical techniques for the comprehensive analysis of this compound, offering field-proven insights and detailed experimental protocols.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of this compound. Its exceptional sensitivity, specificity, and ability to provide molecular weight and fragmentation information make it indispensable for identity confirmation and impurity profiling. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it offers unparalleled analytical power.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analytes

For a semi-volatile compound like this compound, GC-MS is a particularly powerful tool. The gas chromatograph separates the analyte from the sample matrix based on its volatility and interaction with the stationary phase, after which the mass spectrometer provides detailed structural information.

Predicted Electron Ionization (EI) Mass Spectrum of this compound

While a publicly available, verified mass spectrum for this compound is not readily found, we can predict its fragmentation pattern based on the established principles of mass spectrometry and data from closely related isomers like 2-chloro-6-methylpyridine and 2-Chloro-3,4-dimethylpyridine.[1][2] The presence of a chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).[1]

The molecular ion peak (M⁺˙) would be observed at m/z 141 and 143, corresponding to the C₇H₈³⁵ClN⁺˙ and C₇H₈³⁷ClN⁺˙ isotopes, respectively. Key fragmentation pathways are expected to involve:

  • Loss of a chlorine atom: This would lead to a fragment ion at m/z 106 (M - Cl)⁺.

  • Loss of a methyl radical: Fragmentation of a methyl group would result in an ion at m/z 126 and 128 ([M - CH₃]⁺).

  • Ring fragmentation: Cleavage of the pyridine ring can lead to a variety of smaller fragment ions.

Comparative Analysis: Beyond Mass Spectrometry

While GC-MS is a primary technique, a multi-faceted analytical approach is often necessary for complete characterization and quality control. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.

Analytical Technique Principle Information Provided Strengths Limitations
GC-MS Separation by volatility and polarity, followed by mass-to-charge ratio detection.Molecular weight, fragmentation pattern, isotopic information, and quantification.High sensitivity and specificity, excellent for volatile and semi-volatile compounds.Requires analyte to be thermally stable and volatile; derivatization may be needed for some compounds.
HPLC-UV Separation by differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Retention time for identification and quantification based on UV absorbance.Versatile for a wide range of compounds, including non-volatile and thermally labile ones. Good for purity analysis.Less structural information compared to MS; co-eluting impurities can interfere with quantification.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.Unambiguous structure elucidation and quantification without the need for a reference standard (qNMR).Lower sensitivity compared to MS; more complex data interpretation.

Experimental Protocols

GC-MS Analysis Protocol

This protocol provides a general framework for the analysis of this compound using a standard GC-MS system.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Capillary Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 35-550

Data Analysis:

The resulting mass spectrum should be analyzed for the molecular ion peaks and characteristic fragment ions as predicted. The isotopic pattern for chlorine should be verified.

HPLC-UV Analysis Protocol

This protocol is designed for the separation and quantification of this compound and related impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

Data Analysis:

The retention time of the main peak corresponding to this compound is used for identification. The peak area is used for quantification against a standard calibration curve.

Visualization of Analytical Workflow

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (250°C) Column Capillary Column (HP-5MS) Injector->Column Oven Oven (Temp Program) Column->Oven IonSource Ion Source (EI, 70eV) Oven->IonSource Separated Analyte MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition & Analysis Detector->Data Sample Sample Injection Sample->Injector

Caption: Workflow for GC-MS analysis of this compound.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M [C₇H₈ClN]⁺˙ m/z 141/143 (Molecular Ion) F1 [C₇H₈N]⁺ m/z 106 (Loss of Cl) M->F1 - Cl F2 [C₆H₅ClN]⁺˙ m/z 126/128 (Loss of CH₃) M->F2 - CH₃

Caption: Predicted fragmentation of this compound.

Conclusion

The analysis of this compound requires a robust and multi-faceted analytical strategy. GC-MS provides unparalleled detail for structural confirmation and impurity identification due to its high sensitivity and the rich information content of the mass spectrum. HPLC-UV serves as an excellent complementary technique for routine purity assessments and quantification. NMR spectroscopy, while less sensitive, offers definitive structural elucidation. The choice of methodology will ultimately depend on the specific analytical goal, whether it be routine quality control, in-depth structural characterization, or quantitative analysis in complex matrices. By understanding the strengths and limitations of each technique, researchers and drug development professionals can ensure the comprehensive and accurate analysis of this critical pharmaceutical intermediate.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 4-Chloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Chloro-2,3-dimethylpyridine serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably proton pump inhibitors like rabeprazole. The presence of impurities, even in trace amounts, can have significant ramifications, potentially altering the toxicological profile of the final drug product or compromising its stability and therapeutic effect.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document will elucidate the scientific rationale behind the methodological choices, offering a practical framework for selecting and implementing a purity testing strategy that is both robust and fit for purpose. We will explore two distinct reversed-phase HPLC (RP-HPLC) methods and also consider Gas Chromatography (GC) as a viable alternative, providing the supporting experimental data and logic to guide your analytical decisions.

Understanding the Analyte and its Potential Impurities: A Prerequisite for Method Development

A robust analytical method is one that is "stability-indicating," meaning it can accurately separate the main component from its potential impurities and degradation products. To achieve this for this compound, we must first consider its synthesis. A plausible synthetic route starts from 2,3-lutidine (2,3-dimethylpyridine), proceeds through the formation of its N-oxide, followed by chlorination and subsequent deoxygenation.

This synthetic pathway allows us to anticipate a profile of potential process-related impurities:

  • Starting Materials: Unreacted 2,3-lutidine and 2,3-lutidine N-oxide.

  • Intermediates: Residual this compound N-oxide.

  • Side-Reaction Products: Isomeric chlorolutidines (e.g., 6-Chloro-2,3-dimethylpyridine), and potentially di-chlorinated species.

  • Degradation Products: Hydrolysis products or other degradants formed under stress conditions.

An effective purity method must be able to resolve this compound from all these potential contaminants.

Method 1: A Gradient RP-HPLC Method for Comprehensive Impurity Profiling

This first method is designed for broad specificity and high resolution, making it ideal for identifying and quantifying a wide range of potential impurities. The use of a gradient elution allows for the effective separation of compounds with varying polarities.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules. The choice of a high-purity silica-based C18 provides good peak shape and reproducibility.

  • Mobile Phase: A combination of a phosphate buffer and acetonitrile is chosen. The buffer controls the pH, which is critical for the consistent ionization state of the basic pyridine ring, thereby ensuring reproducible retention times. Acetonitrile is a common organic modifier in RP-HPLC, providing good elution strength and low UV cutoff.

  • Gradient Elution: A gradient from a lower to a higher concentration of acetonitrile is employed. This allows for the elution of more polar impurities early in the run, while providing sufficient organic strength to elute more hydrophobic impurities, including the starting materials and potential over-chlorinated byproducts, with good peak shape.

  • Detection: UV detection at 270 nm is selected based on the chromophoric nature of the pyridine ring. This wavelength generally provides a good response for both the main component and its chlorinated and N-oxide-containing impurities.

Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 5 µm | | Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 90 | | | 25 | 90 | | | 25.1 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 270 nm | | Injection Volume | 10 µL | | Sample Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |

Data Presentation
CompoundRetention Time (min) (Approx.)
2,3-Lutidine N-oxide3.5
This compound N-oxide5.2
2,3-Lutidine8.1
This compound 12.5
6-Chloro-2,3-dimethylpyridine13.8

Note: Retention times are illustrative and will vary depending on the specific C18 column and HPLC system used.

Method 2: An Isocratic RP-HPLC Method for Routine Quality Control

For routine quality control where the impurity profile is well-characterized and speed is a factor, an isocratic method can be more efficient. This method is optimized for the separation of the most critical impurities from the main peak in a shorter runtime.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C8 column is selected for this method. The shorter alkyl chain length compared to C18 results in less hydrophobic retention, allowing for faster elution with a lower percentage of organic modifier in the mobile phase. This can be advantageous for reducing analysis time and solvent consumption.

  • Mobile Phase: A methanol-based mobile phase is chosen as an alternative to acetonitrile. Methanol has different selectivity and can sometimes provide better resolution for specific impurity pairs. A phosphate buffer is again used to control the pH.

  • Isocratic Elution: An isocratic elution with a fixed mobile phase composition simplifies the method and improves reproducibility from run to run, which is ideal for a QC environment. The mobile phase composition is optimized to achieve a good balance between resolution and analysis time.

  • Detection: UV detection at 270 nm remains the method of choice for the same reasons as in Method 1.

Experimental Protocol

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and UV/Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C8, 4.6 x 100 mm, 3.5 µm
Mobile Phase 25 mM Potassium Phosphate, pH 6.5 / Methanol (40:60 v/v)
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection UV at 270 nm
Injection Volume 5 µL

| Sample Diluent | Mobile Phase |

Data Presentation
CompoundRetention Time (min) (Approx.)
This compound N-oxide2.8
This compound 5.1
2,3-Lutidine6.5

Note: This method is optimized for the separation of key impurities and may not resolve all potential isomeric impurities with baseline separation.

Alternative Technique: Gas Chromatography (GC) for Volatile Impurities

Given the volatile nature of this compound and its likely starting material, 2,3-lutidine, Gas Chromatography (GC) presents a powerful alternative for purity assessment. GC is particularly well-suited for separating volatile and semi-volatile compounds and can offer higher efficiency and faster analysis times than HPLC for these types of analytes.

Causality Behind Experimental Choices
  • Technique: GC with a Flame Ionization Detector (FID) is a robust and widely used technique for the analysis of organic compounds. FID provides excellent sensitivity and a wide linear range.

  • Column: A mid-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase, offers good selectivity for a range of aromatic and chlorinated compounds.

  • Temperature Program: A temperature gradient is employed to ensure the separation of low-boiling impurities from the higher-boiling main component and other potential byproducts.

  • Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks.

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector, capillary column, and Flame Ionization Detector (FID).

Chromatographic Conditions:

Parameter Condition
Column DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Initial Temp: 80 °C, hold for 2 min
Ramp: 10 °C/min to 220 °C
Hold: 5 min at 220 °C
Injection Mode Split (50:1)
Injection Volume 1 µL

| Sample Preparation | 1 mg/mL in Dichloromethane |

Comparison of Analytical Techniques

FeatureHPLC Method 1 (Gradient)HPLC Method 2 (Isocratic)GC-FID Method
Principle Reversed-Phase ChromatographyReversed-Phase ChromatographyGas-Liquid Chromatography
Best For Comprehensive impurity profiling, method developmentRoutine QC, known impuritiesVolatile impurities, starting materials
Analysis Time ~30 min~10 min~20 min
Resolution HighModerateVery High
Sensitivity Good (UV)Good (UV)Excellent (FID)
Sample Throughput LowerHigherModerate
Solvent Consumption HigherLowerVery Low
Instrumentation Standard HPLCStandard HPLCStandard GC

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Report Calculate->Report Final Report

Caption: A generalized workflow for HPLC purity assessment.

Method_Comparison cluster_hplc Liquid Chromatography (HPLC) cluster_gc Gas Chromatography (GC) Analyte This compound (and potential impurities) HPLC_Grad Method 1: Gradient RP-HPLC (High Resolution, Broad Specificity) Analyte->HPLC_Grad Suitable for non-volatile and polar impurities HPLC_Iso Method 2: Isocratic RP-HPLC (Routine QC, Faster) Analyte->HPLC_Iso Optimized for known impurities GC_FID Alternative: GC-FID (High Efficiency for Volatiles) Analyte->GC_FID Ideal for volatile starting materials and impurities

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

The choice of an analytical method for purity assessment is a critical decision that should be guided by the specific requirements of the analysis.

  • For in-depth characterization, method development, and stability studies , the Gradient RP-HPLC Method (Method 1) is recommended due to its high resolving power and ability to separate a wide range of potential impurities.

  • For routine quality control of batches with a well-understood impurity profile , the Isocratic RP-HPLC Method (Method 2) offers a faster and more economical solution without compromising on the quality of the results for key impurities.

  • Gas Chromatography (GC) should be considered a valuable orthogonal technique . It is particularly useful for quantifying volatile starting materials like 2,3-lutidine and can provide complementary information to the HPLC methods, strengthening the overall analytical control strategy.

It is imperative that any chosen method be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. By carefully selecting and validating the appropriate analytical methodology, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the safety and efficacy of the final pharmaceutical products.

A Comparative Guide to 4-Chloro-2,3-dimethylpyridine and Other Chlorinated Pyridines for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate building block is a critical decision that profoundly influences the trajectory of a research program. Among the vast array of heterocyclic scaffolds, chlorinated pyridines stand out as versatile and highly valuable intermediates. Their utility is rooted in the reactivity of the carbon-chlorine bond, which serves as a linchpin for introducing molecular complexity through various synthetic transformations.

This guide provides an in-depth, objective comparison of 4-Chloro-2,3-dimethylpyridine with other key chlorinated pyridines. Moving beyond a simple cataloging of properties, we will delve into the mechanistic nuances that govern their reactivity, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.

The Landscape of Chlorinated Pyridines: An Overview

Chlorinated pyridines are fundamental building blocks in medicinal chemistry and materials science. The position of the chlorine atom on the pyridine ring, along with the presence of other substituents, dictates the molecule's electronic properties, steric environment, and, consequently, its reactivity profile. This guide will focus on a comparative analysis of this compound against its parent isomers and other relevant analogues.

Table 1: Physicochemical Properties of Selected Chlorinated Pyridines

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound N-oxide59886-90-7C₇H₈ClNO157.60101-107338.5
2-Chloropyridine109-09-1C₅H₄ClN113.54-46166-170
3-Chloropyridine626-60-8C₅H₄ClN113.54N/A148
4-Chloropyridine626-61-9C₅H₄ClN113.54N/AN/A
2,6-Dichloropyridine2402-78-0C₅H₃Cl₂N147.9983-86N/A

Reactivity Deep Dive: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings like pyridine. The reactivity of chloropyridines in SNAr reactions is predominantly governed by the ability of the pyridine nitrogen to stabilize the negatively charged intermediate, the Meisenheimer complex, formed during the reaction.

The established order of reactivity for the parent chloropyridine isomers in SNAr reactions is: 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine.[1] This trend is a direct consequence of resonance stabilization. For substitution at the 2- (ortho) and 4- (para) positions, the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom through resonance, which stabilizes the intermediate and accelerates the reaction.[1] In contrast, substitution at the 3- (meta) position does not allow for this direct resonance stabilization by the nitrogen, leading to a higher energy intermediate and a significantly slower reaction rate.[1]

The Influence of Methyl Groups on this compound

The presence of two methyl groups on the this compound ring introduces additional electronic and steric considerations.

  • Electronic Effects: Methyl groups are weakly electron-donating. This electron-donating effect can slightly decrease the electrophilicity of the pyridine ring, potentially leading to a modest decrease in reactivity compared to the unsubstituted 4-chloropyridine. However, the activating effect of the nitrogen at the 4-position remains the dominant factor.

  • Steric Effects: The methyl group at the 3-position is adjacent to the reaction center (C4). This can introduce some steric hindrance to the approaching nucleophile, which might slow down the reaction rate compared to the sterically unencumbered 4-chloropyridine.

Despite these potential mitigating factors, this compound is expected to be significantly more reactive in SNAr reactions than 3-chloropyridine and likely exhibits comparable or slightly reduced reactivity compared to 4-chloropyridine, making it a valuable substrate for introducing nucleophiles at the 4-position.

Table 2: Comparative Reactivity of Chloropyridine Isomers in SNAr Reactions

CompoundPosition of ChlorineRelative ReactivityRationale
4-Chloropyridine4- (para)HighStrong resonance stabilization of the Meisenheimer complex by the ring nitrogen.[1]
2-Chloropyridine2- (ortho)HighGood resonance stabilization of the Meisenheimer complex by the ring nitrogen.[1]
This compound 4- (para) High (predicted) Strong activation by the ring nitrogen, with potential for slight reduction in reactivity due to electronic and steric effects of methyl groups.
3-Chloropyridine3- (meta)LowNo direct resonance stabilization of the Meisenheimer complex by the ring nitrogen.[1]
2,6-Dichloropyridine2,6- (ortho, ortho')HighBoth chlorine atoms are at activated positions, making it highly susceptible to nucleophilic displacement.[2]

The Power of Palladium: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of chloropyridines, these "activated" aryl chlorides are often excellent coupling partners.

Generally, both 2- and 4-chloropyridines are effective substrates in Suzuki couplings, with 2-chloropyridines often providing excellent yields.[3] The reactivity in palladium-catalyzed cross-coupling reactions is influenced by the ease of the oxidative addition of the palladium catalyst to the carbon-chlorine bond. The electron-deficient nature of the pyridine ring facilitates this step.

Expected Performance of this compound

For this compound, the chlorine atom is at an activated 4-position. The electronic effects of the methyl groups are less likely to have a significant detrimental impact on the oxidative addition step. The steric hindrance from the adjacent methyl group at the 3-position could play a role, potentially requiring more sterically demanding ligands on the palladium catalyst to achieve optimal results. However, it is anticipated to be a viable and effective substrate for Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl groups.

Experimental Protocols: A Practical Guide

To provide a practical context for the discussed reactivities, the following are generalized experimental workflows for key transformations.

Standard Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of a chloropyridine with a generic nucleophile.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve chloropyridine (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO). prep2 Add the nucleophile (1.1-1.5 equiv). prep1->prep2 prep3 Add a base (e.g., K2CO3, Et3N) if the nucleophile is an amine or alcohol. prep2->prep3 react Heat the reaction mixture (e.g., 80-120 °C) and monitor by TLC or LC-MS. prep3->react workup1 Cool the reaction and quench with water. react->workup1 workup2 Extract with an organic solvent (e.g., EtOAc). workup1->workup2 workup3 Dry the organic layer (e.g., Na2SO4) and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: Generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Standard Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a chloropyridine with a boronic acid.

Suzuki_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction_suzuki Reaction cluster_workup_suzuki Work-up and Purification setup1 To a flame-dried flask, add chloropyridine (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K2CO3, 2.0 equiv). setup2 Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%). setup1->setup2 setup3 Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. setup2->setup3 react_suzuki Add degassed solvent (e.g., Dioxane/H2O) and heat the reaction (e.g., 80-100 °C). Monitor by TLC or LC-MS. setup3->react_suzuki workup1_suzuki Cool the reaction, filter through Celite, and partition between water and an organic solvent. react_suzuki->workup1_suzuki workup2_suzuki Wash the organic layer with brine, dry (e.g., MgSO4), and concentrate. workup1_suzuki->workup2_suzuki workup3_suzuki Purify by column chromatography. workup2_suzuki->workup3_suzuki

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks for the Synthetic Strategist

The choice of a chlorinated pyridine building block is a strategic decision that should be guided by a thorough understanding of its inherent reactivity. This compound emerges as a valuable reagent, particularly for functionalization at the 4-position. While its reactivity in SNAr and Suzuki-Miyaura couplings is anticipated to be high due to the activating effect of the pyridine nitrogen, the presence of the methyl groups may necessitate some optimization of reaction conditions to overcome potential steric hindrance and slight electronic deactivation.

In contrast, 2-chloropyridines offer a highly reactive handle at the ortho position, while 3-chloropyridines are considerably less reactive in SNAr reactions, a feature that can be exploited for selective transformations in polychlorinated systems. 2,6-Dichloropyridine provides two activated sites for sequential or double functionalization.

By understanding these fundamental principles of reactivity, researchers can more effectively design synthetic routes, minimize trial-and-error experimentation, and ultimately accelerate the discovery and development of novel molecules.

References

A Comparative Guide to the Reactivity of 4-Chloro-2,3-dimethylpyridine and Its Isomers for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical and agrochemical synthesis, the functionalization of pyridine scaffolds is a foundational strategy for the development of novel molecular entities. The selection of the appropriate halogenated pyridine isomer as a starting material is a critical decision that profoundly influences reaction efficiency, yield, and the overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 4-Chloro-2,3-dimethylpyridine and its isomers, offering field-proven insights and supporting data for researchers, scientists, and drug development professionals.

Theoretical Underpinnings of Reactivity in Chlorodimethylpyridines

The reactivity of chlorodimethylpyridines is primarily governed by a nuanced interplay of electronic and steric effects. The foundational principles of nucleophilic aromatic substitution (SNAr) on the pyridine ring are central to understanding these differences.

Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic attack, particularly at the 2- (ortho) and 4- (para) positions.[1] This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the transient Meisenheimer complex formed during the reaction.[2] For substitution at the 2- and 4-positions, the negative charge can be delocalized onto the nitrogen atom through resonance, significantly lowering the activation energy of the reaction.[2] Conversely, substitution at the 3- (meta) position does not allow for this direct resonance stabilization by the nitrogen, resulting in a much higher energy intermediate and a significantly slower reaction rate.

The two methyl groups, being electron-donating, generally decrease the reactivity of the pyridine ring towards nucleophiles by slightly destabilizing the negatively charged intermediate. However, their positional influence on the electronic landscape is more subtle and is often overshadowed by the position of the chlorine atom.

Steric Effects: The steric hindrance imposed by the methyl groups can play a significant role, particularly when they are positioned ortho to the site of nucleophilic attack or the chlorine leaving group. This steric congestion can hinder the approach of the nucleophile, thereby slowing down the reaction rate.[3]

Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a cornerstone reaction for the functionalization of chloropyridines. A comparative analysis of this compound and its isomers reveals a predictable hierarchy of reactivity based on the principles outlined above.

Qualitative Reactivity Comparison
IsomerChlorine PositionMethyl Group PositionsPredicted Relative ReactivityRationale
4-Chloro-2,6-dimethylpyridine 4 (para)2, 6 (ortho)Highest Chlorine at the highly activated 4-position. Methyl groups at the 2- and 6-positions provide some steric hindrance, but the electronic activation at the 4-position is dominant.
4-Chloro-2,5-dimethylpyridine 4 (para)2 (ortho), 5 (meta)HighChlorine at the activated 4-position. One ortho-methyl group provides some steric hindrance.
This compound 4 (para) 2 (ortho), 3 (meta) High Chlorine at the activated 4-position. The 2-methyl group provides some steric hindrance to the incoming nucleophile.
2-Chloro-4,6-dimethylpyridine 2 (ortho)4 (para), 6 (ortho)HighChlorine at the activated 2-position. The 6-methyl group provides significant steric hindrance.
2-Chloro-3,4-dimethylpyridine 2 (ortho)3 (meta), 4 (para)Moderate to HighChlorine at the activated 2-position. The adjacent 3-methyl group can provide some steric hindrance.[4]
2-Chloro-3,5-dimethylpyridine 2 (ortho)3, 5 (meta)ModerateChlorine at the activated 2-position. The 3-methyl group provides some steric hindrance.
3-Chloro-2,4-dimethylpyridine 3 (meta)2 (ortho), 4 (para)LowChlorine at the deactivated 3-position.
3-Chloro-2,6-dimethylpyridine 3 (meta)2, 6 (ortho)Lowest Chlorine at the deactivated 3-position, further hindered by two ortho-methyl groups.
Experimental Protocol for Comparative Kinetic Analysis of SNAr Reactions

To provide a robust quantitative comparison, the following protocol is designed for a parallel kinetic analysis of the reaction between various chlorodimethylpyridine isomers and piperidine, monitored by UV-Vis spectrophotometry.[5]

Materials:

  • This compound and its isomers

  • Piperidine (freshly distilled)

  • Anhydrous Ethanol

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Solution Preparation:

    • Prepare 0.01 M stock solutions of each chlorodimethylpyridine isomer in anhydrous ethanol.

    • Prepare a 0.2 M stock solution of piperidine in anhydrous ethanol.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cuvette holder to 25.0 ± 0.1 °C.

    • In a quartz cuvette, mix 2.0 mL of the 0.01 M chlorodimethylpyridine solution with 1.0 mL of anhydrous ethanol.

    • Initiate the reaction by adding 1.0 mL of the 0.2 M piperidine solution, quickly mix, and start recording the absorbance at the λmax of the expected product (N-substituted pyridine) over time.

    • Repeat the experiment for each isomer under identical conditions.

  • Data Analysis:

    • The reaction is under pseudo-first-order conditions due to the large excess of piperidine.

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -k_obs.

    • The second-order rate constant (k2) is calculated by dividing k_obs by the concentration of piperidine.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Stock Solutions (Isomers & Nucleophile) C Mix Isomer Solution and Ethanol in Cuvette A->C B Equilibrate Spectrophotometer B->C D Initiate with Piperidine Solution C->D E Record Absorbance vs. Time D->E F Plot ln(A∞ - At) vs. Time E->F G Determine k_obs (slope) F->G H Calculate k2 (k_obs / [Piperidine]) G->H I Compare k2 values for all isomers H->I

Caption: Experimental workflow for comparative kinetic analysis of SNAr reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds, widely used in drug discovery.[6][7] The reactivity of chlorodimethylpyridines in this reaction is influenced by the ease of oxidative addition of the C-Cl bond to the palladium(0) catalyst.[8]

Qualitative Reactivity Comparison

Generally, the reactivity of aryl chlorides in Suzuki-Miyaura coupling follows the trend of C-I > C-Br > C-Cl, with chlorides being the least reactive.[6] Within the chlorodimethylpyridine isomers, the electronic and steric environment around the C-Cl bond will dictate the relative rates of reaction.

IsomerChlorine PositionMethyl Group PositionsPredicted Relative ReactivityRationale
This compound 4 (para) 2 (ortho), 3 (meta) High The C-Cl bond at the 4-position is electronically activated. The 2-methyl and 3-methyl groups have a minimal steric effect on the palladium catalyst's approach.
4-Chloro-2,5-dimethylpyridine 4 (para)2 (ortho), 5 (meta)HighSimilar to this compound, with good electronic activation and minimal steric hindrance at the reaction site.
2-Chloro-3,4-dimethylpyridine 2 (ortho)3 (meta), 4 (para)ModerateThe C-Cl bond is at an activated position, but the adjacent 3-methyl group can sterically hinder the coordination of the palladium catalyst.
4-Chloro-2,6-dimethylpyridine 4 (para)2, 6 (ortho)Moderate to LowWhile the C-Cl bond is electronically activated, the two ortho-methyl groups can significantly hinder the approach of the bulky palladium catalyst.
2-Chloro-4,6-dimethylpyridine 2 (ortho)4 (para), 6 (ortho)LowThe 6-methyl group provides significant steric hindrance to the oxidative addition step.
3-Chloro-2,4-dimethylpyridine 3 (meta)2 (ortho), 4 (para)Lowest The C-Cl bond at the 3-position is electronically deactivated for oxidative addition.
Experimental Protocol for Comparative Suzuki-Miyaura Coupling

This protocol allows for a direct comparison of the efficiency of Suzuki-Miyaura coupling for different chlorodimethylpyridine isomers with phenylboronic acid.

Materials:

  • This compound and its isomers

  • Phenylboronic acid

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na2CO3)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • GC-MS for reaction monitoring and yield determination

  • Internal standard (e.g., dodecane)

Procedure:

  • Reaction Setup:

    • To a series of identical reaction vials, add the chlorodimethylpyridine isomer (1.0 mmol), phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and the internal standard.

    • Add the toluene/ethanol/water solvent mixture (5 mL).

    • Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction Initiation and Monitoring:

    • Add Pd(PPh3)4 (0.03 mmol, 3 mol%) to each vial under an argon atmosphere.

    • Seal the vials and heat the reactions at 90 °C with vigorous stirring.

    • Take aliquots from each reaction mixture at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the conversion and yield.

  • Data Analysis:

    • Plot the percentage yield of the coupled product versus time for each isomer.

    • Compare the initial reaction rates and the final yields to establish a quantitative reactivity order.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Combine Isomer, Boronic Acid, Base, and Internal Standard B Add Solvent and Degas A->B C Add Pd Catalyst under Argon B->C D Heat at 90°C and Stir C->D E Take Aliquots at Time Intervals D->E F Quench, Extract, and Analyze by GC-MS E->F G Plot Yield vs. Time F->G H Compare Rates and Yields G->H

Caption: Experimental workflow for comparative Suzuki-Miyaura coupling reactions.

Conclusion and Strategic Recommendations

The reactivity of chlorodimethylpyridine isomers is a predictable yet multifaceted function of electronic and steric parameters. For nucleophilic aromatic substitution , isomers with the chlorine atom at the 4-position, such as This compound , are generally more reactive than their 2-chloro counterparts, and significantly more reactive than the 3-chloro isomers. Steric hindrance from ortho-methyl groups can modulate this reactivity.

In Suzuki-Miyaura cross-coupling reactions , while electronic activation at the 2- and 4-positions is beneficial, steric hindrance around the C-Cl bond becomes a more critical factor in determining the rate of oxidative addition. Therefore, isomers with less steric congestion around the activated C-Cl bond, such as This compound , are often preferred substrates.

For drug development professionals, a thorough understanding of these reactivity trends is paramount. For SNAr reactions requiring high reactivity, a 4-chloro isomer is the logical choice. For Suzuki-Miyaura couplings, a balance between electronic activation and minimal steric hindrance should be sought. The experimental protocols provided in this guide offer a robust framework for generating quantitative, comparative data to inform the selection of the optimal chlorodimethylpyridine isomer for a given synthetic challenge.

References

A Comparative Guide to the Biological Activity of 4-Chloro-2,3-dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. Among the vast array of pyridine-based structures, derivatives of 4-Chloro-2,3-dimethylpyridine represent a class of molecules with significant, yet underexplored, potential in the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of derivatives synthesized from this specific scaffold, offering insights into their potential as anticancer and antimicrobial agents. By examining the available experimental data, we aim to elucidate structure-activity relationships and provide a foundation for future drug discovery efforts.

The Versatile Scaffold: this compound

This compound, also known as 4-chloro-2,3-lutidine, serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its chemical structure, featuring a reactive chlorine atom at the 4-position and two methyl groups, allows for diverse functionalization, making it an attractive building block for creating libraries of novel molecules with potential therapeutic applications. The N-oxide form of this compound, this compound-N-oxide, is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents, as well as agrochemicals like herbicides and fungicides[1].

Anticancer Potential of Pyridine Derivatives

The pyridine ring is a common feature in many anticancer drugs, and derivatives of substituted pyridines have shown considerable promise in this area. While specific data on derivatives of this compound is emerging, the broader class of chloropyridine derivatives has demonstrated significant cytotoxic and genotoxic effects[2]. The biological activity is often dependent on the nature and position of the substituents on the pyridine ring.

Comparative Cytotoxicity of Structurally Related Pyridine Derivatives

To contextualize the potential of this compound derivatives, it is useful to examine the anticancer activity of structurally similar compounds. The following table summarizes the in vitro cytotoxic activity of various substituted pyridine derivatives against different cancer cell lines, as measured by their half-maximal inhibitory concentration (IC50) values.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine-Urea DerivativesMCF-7 (Breast)0.22 - >50Doxorubicin1.93
1,2,4-Triazole-Pyridine HybridsMurine Melanoma (B16F10)41.12 - 61.11--
Pyrazolopyridine DerivativesHepG2 (Liver), HeLa (Cervical)5.16 - 15.32Doxorubicin4.50 (HeLa)
2-Imino-dihydropyridine DerivativesHeLa (Cervical), MCF-7 (Breast)34.3 - 50.18--

This table presents a selection of data from various studies on substituted pyridine derivatives to illustrate the range of observed anticancer activities. The specific derivatives of this compound are a subject of ongoing research.

The data suggests that pyridine derivatives can exhibit potent anticancer activity, sometimes exceeding that of established chemotherapeutic agents like Doxorubicin. The variability in IC50 values underscores the importance of the specific substitution pattern on the pyridine ring in determining cytotoxic efficacy.

Antimicrobial and Antifungal Activities

Derivatives of this compound are also being investigated for their potential as antimicrobial and antifungal agents. The pyridine nucleus is a key component of many compounds with demonstrated activity against a range of pathogens.

Comparative Antimicrobial Efficacy

The following table provides a comparative overview of the antimicrobial activity of various pyridine derivatives, highlighting their minimum inhibitory concentrations (MIC) against different microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
1,4-Dihydropyridine DerivativesM. smegmatis, S. aureus, E. coli9 - 100--
Isonicotinic Acid Hydrazide DerivativesS. aureus, B. subtilis, E. coli, C. albicans, A. niger2.18 - 3.08 (µM/mL)--
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesS. aureus, B. subtilis125--

This table summarizes findings from studies on various pyridine derivatives to showcase their antimicrobial potential. Specific derivatives of this compound are under investigation for these properties.

These findings indicate that pyridine derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The structural modifications to the pyridine core play a crucial role in the potency and spectrum of antimicrobial activity.

Experimental Protocols

To ensure the scientific rigor of the findings presented in this guide, it is essential to detail the methodologies used to assess the biological activities of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is bactericidal/fungicidal, subculture the contents of the wells with no visible growth onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel bioactive compounds derived from this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start This compound synthesis Chemical Synthesis of Derivatives start->synthesis characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id further_dev further_dev lead_id->further_dev Further Development

Caption: A streamlined workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion and Future Directions

The derivatives of this compound represent a promising, yet relatively untapped, area for the discovery of new anticancer and antimicrobial agents. The versatility of the parent scaffold allows for the generation of diverse molecular architectures, increasing the probability of identifying compounds with potent and selective biological activity. The comparative data from related pyridine derivatives strongly supports the potential of this chemical class.

Future research should focus on the systematic synthesis and screening of a broad range of derivatives of this compound. A thorough investigation of their structure-activity relationships will be crucial for optimizing their therapeutic potential. Furthermore, mechanistic studies will be necessary to elucidate the molecular targets and pathways through which these compounds exert their biological effects. The experimental protocols outlined in this guide provide a robust framework for such investigations, ensuring the generation of reliable and comparable data to accelerate the journey from a promising scaffold to a potential clinical candidate.

References

A Comparative Guide to the Synthesis and Structural Validation of 4-Chloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes to 4-Chloro-2,3-dimethylpyridine, a key intermediate in pharmaceutical synthesis. It offers a detailed examination of a primary synthesis pathway, including a robust protocol for structural validation using a suite of analytical techniques. Furthermore, it compares this method with an alternative synthetic strategy, providing the necessary experimental data for an informed selection of the most suitable process for your research and development needs.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core is a common motif in drug discovery, contributing to the modulation of biological activity and pharmacokinetic properties. The precise and validated synthesis of this intermediate is therefore of paramount importance to ensure the quality, purity, and efficacy of the final active pharmaceutical ingredient (API). This guide is designed to equip researchers with the necessary knowledge to not only synthesize but also rigorously validate the structure of this important molecule.

Primary Synthesis and Validation Workflow

The recommended primary route for the synthesis of this compound involves a two-step process starting from the readily available 2,3-dimethylpyridine (2,3-lutidine). This pathway first involves the N-oxidation of the pyridine ring, followed by chlorination and subsequent deoxygenation.

Caption: Primary synthesis workflow for this compound.

Step 1: Synthesis of 2,3-Lutidine-N-oxide

The initial step involves the oxidation of the nitrogen atom in the pyridine ring of 2,3-lutidine. This is a common transformation that activates the pyridine ring for subsequent electrophilic substitution.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-lutidine in a suitable solvent such as acetic acid.

  • Slowly add an oxidizing agent, for example, hydrogen peroxide (30% solution), to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • After the initial exotherm subsides, heat the reaction mixture at a controlled temperature (e.g., 70-80 °C) for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium carbonate or sodium hydroxide solution) to a pH of 8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-lutidine-N-oxide.

Causality: The N-oxidation increases the electron density at the 4-position of the pyridine ring, making it more susceptible to electrophilic attack by a chlorinating agent in the subsequent step.

Step 2: Synthesis of this compound N-oxide

This step introduces the chlorine atom at the 4-position of the pyridine N-oxide ring.

Experimental Protocol:

  • To a stirred solution of 2,3-lutidine-N-oxide in a suitable solvent like dichloromethane, add a chlorinating agent. For instance, bubble chlorine gas through the solution while maintaining the temperature between 25-30 °C.

  • The reaction progress can be monitored by techniques like GC or TLC.

  • Upon completion, the reaction mixture is worked up by adding water and neutralizing with a base such as a 50% sodium hydroxide solution to a pH of around 6.7.[1]

  • The aqueous phase is then extracted with dichloromethane.[1]

  • The combined organic layers are dried and the solvent is evaporated to yield this compound-N-oxide.[1]

Causality: The electron-donating effect of the N-oxide group directs the electrophilic chlorination preferentially to the 4-position of the pyridine ring.

Step 3: Synthesis of this compound

The final step is the deoxygenation of the N-oxide to yield the target compound.

Experimental Protocol:

  • Dissolve this compound N-oxide in an inert solvent like toluene.

  • Add a deoxygenating agent, such as phosphorus trichloride (PCl₃), dropwise to the solution at room temperature.[2]

  • Stir the reaction mixture for a specified time (e.g., 30 minutes) and monitor the reaction progress by TLC.[2]

  • Upon completion, the reaction is quenched by carefully adding water or a basic solution.

  • The organic layer is separated, washed with brine, dried over a drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography or distillation.

Causality: Phosphorus trichloride is an effective oxygen acceptor, readily removing the oxygen from the pyridine N-oxide to yield the corresponding pyridine and phosphoryl chloride. This method is generally chemoselective and does not typically result in further chlorination of the pyridine ring.[3]

Structural Validation of the Final Product

Rigorous structural validation is essential to confirm the identity and purity of the synthesized this compound. A multi-technique approach is recommended.

Caption: Workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts and coupling constants of the aromatic protons will be indicative of their positions on the substituted pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The chemical shifts of the carbon atoms, particularly the carbon bearing the chlorine atom and the carbons of the methyl groups, are key diagnostic markers.

Expected Data (Reference):

Technique Expected Chemical Shifts (ppm) or m/z
¹H NMR Aromatic protons (~7.0-8.5 ppm), Methyl protons (~2.2-2.6 ppm)
¹³C NMR Aromatic carbons (~120-160 ppm), Methyl carbons (~15-25 ppm)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.

  • Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (141.59 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observed.[4][5]

Expected Data (Reference):

Technique Expected m/z Values
MS (EI) Molecular Ion (M⁺): ~141, M+2: ~143 (ratio ~3:1)
Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

  • FTIR: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretching vibration.[6]

Expected Data (Reference):

Technique Expected Absorption Bands (cm⁻¹)
FTIR ~3000-3100 (Aromatic C-H stretch), ~2850-2960 (Alkyl C-H stretch), ~1400-1600 (C=C and C=N ring stretch), ~1000-1200 (C-Cl stretch)

Comparison with an Alternative Synthesis Route

An alternative method for the synthesis of this compound involves starting from 4-nitro-2,3-dimethylpyridine N-oxide.[7]

Caption: Alternative synthesis route for this compound.

This route involves the nucleophilic substitution of the nitro group with a chloride ion, followed by deoxygenation.

Comparison of Synthesis Routes:

Parameter Primary Route (from 2,3-Lutidine) Alternative Route (from 4-Nitro-2,3-dimethylpyridine N-oxide)
Starting Material Availability 2,3-Lutidine is readily available.4-Nitro-2,3-dimethylpyridine N-oxide may need to be synthesized.
Number of Steps Three steps (Oxidation, Chlorination, Deoxygenation).Two steps (Chlorination, Deoxygenation).
Reagents and Conditions Utilizes common oxidizing and chlorinating agents. Deoxygenation with PCl₃ is efficient.Employs NaCl/HCl for chlorination, which are inexpensive reagents.[7]
Potential Byproducts Isomeric chlorinated products if chlorination is not well-controlled.Potential for incomplete substitution of the nitro group.
Overall Yield Generally good to high yields can be achieved with optimization.High yields for the chlorination step have been reported (e.g., 98.5%).[7]

Recommendation:

The primary route starting from 2,3-lutidine is a robust and well-established method. While it involves an additional step compared to the alternative route, the starting material is more common. The alternative route offers a high-yielding chlorination step but relies on a more specialized starting material. The choice between the two routes may depend on the availability of starting materials and the specific requirements of the synthesis scale.

Conclusion

The successful synthesis and rigorous structural validation of this compound are critical for its application in drug discovery and development. This guide has detailed a reliable primary synthesis pathway and a comprehensive analytical workflow for its validation. By comparing this with an alternative route, researchers are empowered to make informed decisions based on their specific laboratory context and project goals. Adherence to the described protocols and validation techniques will ensure the production of a high-quality intermediate, laying a solid foundation for the subsequent stages of pharmaceutical research.

References

A Comparative Guide to the Synthesis of 4-Chloro-2,3-dimethylpyridine: An Evaluation of Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2,3-dimethylpyridine, and its N-oxide precursor, are pivotal intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[1] Their versatile reactivity makes them valuable building blocks for complex molecular architectures.[1] The selection of a synthetic route to these compounds is a critical decision in process development, with significant implications for yield, purity, cost, safety, and environmental impact. This guide provides an in-depth technical comparison of the primary synthetic strategies for obtaining this compound, with a focus on the chlorination of 2,3-dimethylpyridine N-oxide. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to empower researchers and process chemists in making informed decisions.

The synthesis of this compound predominantly proceeds through the chlorination of 2,3-dimethylpyridine N-oxide. Therefore, the efficient synthesis of this N-oxide is the logical starting point of our discussion.

Part 1: Synthesis of the Precursor: 2,3-Dimethylpyridine N-oxide

The oxidation of 2,3-dimethylpyridine (2,3-lutidine) is a well-established and high-yielding reaction. A common and effective method utilizes hydrogen peroxide as the oxidant in the presence of a catalyst.

Experimental Protocol: Synthesis of 2,3-Dimethylpyridine N-oxide

A robust and high-yielding protocol for the N-oxidation of 2,3-dimethylpyridine is as follows:

  • To a 1000 mL four-necked flask, add 50 g (467 mmol) of 2,3-dimethylpyridine and 2 g (0.35 mmol) of phosphotungstic acid.

  • While maintaining the temperature at 45 °C, slowly add 49.9 g (514 mmol) of 35% hydrogen peroxide over a period of 3 hours.

  • After the addition is complete, heat the reaction mixture to 85 °C and maintain this temperature for 5 hours.

  • Cool the reaction to 50 °C and transfer the mixture to a vacuum distillation apparatus.

  • Perform vacuum distillation at a pressure of -0.1 to -0.08 MPa and a temperature not exceeding 85 °C to obtain 2,3-dimethylpyridine N-oxide.

This method has been reported to yield up to 57.4 g of 2,3-dimethylpyridine N-oxide with a purity of 96%, corresponding to a yield of 99.8%.[2]

Part 2: Chlorination Strategies for 2,3-Dimethylpyridine N-oxide

The introduction of a chlorine atom at the 4-position of 2,3-dimethylpyridine N-oxide is the key transformation to the target molecule. Several reagents can effect this chlorination, each with its own set of advantages and disadvantages. We will explore the most prominent methods: direct chlorination with chlorine gas, chlorination via a 4-nitro intermediate, and the use of other common chlorinating agents like phosphorus oxychloride and oxalyl chloride.

Method 1: Direct Chlorination with Chlorine Gas

Direct chlorination of 2,3-dimethylpyridine N-oxide is an industrially viable method that offers a direct route to the desired product. The use of a base is often employed to neutralize the HCl generated during the reaction, which can improve the conversion rate.[3]

Direct_Chlorination_Workflow start 2,3-Dimethylpyridine N-oxide in Dichloromethane chlorination1 Introduce Cl2 gas (1.4 mol) at 25-30 °C start->chlorination1 Initial Chlorination (approx. 50% conversion) base_addition Add 50% NaOH (2.79 mol) <30 °C chlorination1->base_addition Neutralization chlorination2 Introduce Cl2 gas (1.4 mol) at 25-30 °C until >98% conversion base_addition->chlorination2 Continued Chlorination workup Aqueous Workup (Water addition, phase separation, pH adjustment, extraction) chlorination2->workup product This compound N-oxide workup->product

Caption: Workflow for the direct chlorination of 2,3-dimethylpyridine N-oxide.

The following protocol is adapted from a patented industrial process:[3]

  • Dissolve 343.4 g (2.79 mol) of 2,3-dimethylpyridine N-oxide in 1200 mL of dichloromethane in a suitable reactor equipped with cooling and stirring.

  • Introduce 100 g (1.4 mol) of chlorine gas over 2-3 hours while maintaining the temperature between 25-30 °C.

  • Once approximately 50% conversion is achieved (monitored by a suitable analytical method), stop the chlorine gas flow.

  • Carefully add 223.2 g (2.79 mol) of a 50% sodium hydroxide solution over 1 hour, ensuring the temperature does not exceed 30 °C.

  • Resume the introduction of chlorine gas (100 g, 1.4 mol) over 3-4 hours at 25-30 °C until the conversion is greater than 98%.

  • Add 400 mL of water to the reaction mixture and stir to dissolve any salts.

  • Separate the organic and aqueous phases. Adjust the pH of the aqueous phase to 6.7 with a 50% sodium hydroxide solution.

  • Extract the aqueous phase twice with 100 mL portions of dichloromethane.

  • Combine the organic phases, which contain the product.

This process is reported to yield approximately 311.7 g (1.98 mol) of this compound N-oxide, which corresponds to a yield of 70.9%.[3]

Method 2: Chlorination via a 4-Nitro Intermediate

An alternative strategy involves the nitration of 2,3-dimethylpyridine N-oxide at the 4-position, followed by nucleophilic substitution of the nitro group with a chloride ion. This multi-step approach can offer high yields and avoids the direct handling of chlorine gas.

Nitro_Intermediate_Pathway start 2,3-Dimethylpyridine N-oxide nitration Nitration start->nitration KNO3, H2SO4 80-120 °C nitro_intermediate 4-Nitro-2,3-dimethylpyridine N-oxide nitration->nitro_intermediate chlorination Chlorination nitro_intermediate->chlorination NaCl, aq. HCl, CH3CN Benzyltributylammonium chloride Reflux product This compound N-oxide chlorination->product

Caption: Synthetic pathway involving a 4-nitro intermediate.

Step 1: Synthesis of 4-Nitro-2,3-dimethylpyridine N-oxide [1][4]

  • Dissolve 12.3 g of 2,3-dimethylpyridine N-oxide in 92 g of concentrated sulfuric acid.

  • Cool the mixture to between -10 °C and -5 °C.

  • Prepare a solution of 14.15 g of potassium nitrate in 100 g of 98% concentrated sulfuric acid and add it dropwise to the reaction mixture, maintaining the temperature between -10 °C and -5 °C.

  • After the addition is complete, heat the reaction to 80-85 °C for 2 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water with stirring.

  • Filter the mixture. Extract the filtrate three times with dichloromethane.

  • Combine the organic phases and concentrate to obtain the product.

This method has been reported to produce yields of up to 92.9% with 99% purity.[4]

Step 2: Synthesis of this compound N-oxide from the 4-Nitro Intermediate [5]

  • In a suitable flask, combine 83.0 g (0.49 mol) of 4-nitro-2,3-dimethylpyridine N-oxide, 90 g (1.54 mol) of NaCl, 1350 mL of acetonitrile, 180 mL of 36% aqueous HCl, and 16.6 g of benzyltributylammonium chloride.

  • Heat the suspension to reflux with stirring for 12 hours.

  • Cool the reaction mixture and adjust the pH to 9 with 350 mL of 20% NaOH solution.

  • Separate the organic phase. Add water to the aqueous phase until any precipitate dissolves completely.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic phases and remove the solvent under reduced pressure to obtain the product.

This procedure reports a high yield of 76.6 g (98.5%) of this compound N-oxide.[5]

Method 3: Alternative Chlorinating Agents

While less specifically documented for 2,3-dimethylpyridine N-oxide, other common chlorinating agents used for pyridine N-oxides are worth considering.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a widely used reagent for the deoxygenative chlorination of pyridine N-oxides, typically at the 2-position.[6] However, under certain conditions, chlorination at the 4-position can be achieved. The reaction proceeds through the formation of a phosphate ester intermediate, which activates the pyridine ring for nucleophilic attack by chloride.[7] While a powerful reagent, POCl₃ is highly corrosive and reacts violently with water.

  • Oxalyl Chloride ((COCl)₂): Oxalyl chloride, often in the presence of a base like triethylamine, can also be used for the deoxygenative chlorination of N-oxides.[8][9] This method can offer mild reaction conditions and high regioselectivity. The reaction is thought to proceed through an intermediate that facilitates nucleophilic attack by chloride.

Part 3: Comparative Analysis

FeatureDirect Chlorination (Cl₂)Via 4-Nitro IntermediatePOCl₃ / (COCl)₂
Number of Steps 12 (Nitration + Chlorination)1
Overall Yield ~71%[3]~91% (based on combined high yields of each step)[4][5]Potentially high, but specific data for this substrate is limited.
Reagent Handling Requires handling of toxic and corrosive chlorine gas.[10][11]Avoids chlorine gas but involves handling of strong acids and a potentially explosive nitro intermediate.[12]Involves highly corrosive and water-reactive reagents.[7]
Scalability Demonstrated on a larger scale in patents.[3]High-yielding steps suggest good scalability.Commonly used in lab-scale synthesis; industrial scale-up requires careful engineering controls.
Byproducts HCl (neutralized with base), NaCl.Inorganic salts from nitration and chlorination steps.Phosphorus-based byproducts (for POCl₃) or CO, CO₂, HCl (for (COCl)₂).
Selectivity Good for the 4-position on this substrate.Excellent, as the nitro group directs the substitution.Can be variable; often favors the 2-position but can be directed to the 4-position.

Part 4: Safety and Mechanistic Considerations

Safety:

  • Chlorine Gas (Cl₂): A highly toxic and corrosive gas that is heavier than air.[10][11] Proper ventilation, scrubbing systems, and personal protective equipment are essential. Reactions involving chlorine can be exothermic and pose a risk of runaway reactions.[13][14]

  • Nitro Compounds: 4-Nitro-2,3-dimethylpyridine N-oxide is a nitroaromatic compound and should be handled with care as such compounds can be thermally unstable and potentially explosive.[12]

  • Phosphorus Oxychloride (POCl₃): A highly corrosive liquid that reacts violently with water, releasing HCl gas. It is toxic by inhalation and ingestion.

  • Oxalyl Chloride ((COCl)₂): A corrosive and toxic liquid that also reacts with water. It can decompose to form phosgene, carbon monoxide, and hydrogen chloride.[15]

Mechanistic Insights:

The chlorination of pyridine N-oxides is an electrophilic substitution reaction on an electron-rich aromatic system. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards electrophilic attack. In the case of direct chlorination with Cl₂, the chlorine molecule is polarized by the electron-rich ring, leading to the substitution. The presence of methyl groups at the 2- and 3-positions further influences the electron density of the ring, favoring substitution at the less sterically hindered 4-position.

Conclusion

The synthesis of this compound offers several viable routes, each with distinct advantages and challenges.

  • The direct chlorination with chlorine gas is an efficient, one-step process suitable for industrial-scale production, though it necessitates specialized equipment for handling a hazardous gas.

  • The route via the 4-nitro intermediate is a high-yielding, two-step process that avoids the use of chlorine gas but introduces the handling of strong acids and a potentially energetic nitro compound. This method offers excellent regioselectivity.

  • Alternative reagents like POCl₃ and oxalyl chloride present viable laboratory-scale options that can offer mild conditions and high selectivity, but their application to this specific substrate requires further optimization and characterization.

The optimal choice of synthetic route will depend on the specific requirements of the researcher or organization, balancing factors such as scale, available equipment, safety protocols, and cost. This guide provides the foundational data and protocols to make that decision with confidence.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Chloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the efficient synthesis of key intermediates is paramount. 4-Chloro-2,3-dimethylpyridine serves as a important building block in the creation of a variety of active compounds. This guide provides a detailed, in-depth technical comparison of the most viable synthetic routes to this valuable compound. As Senior Application Scientists, our goal is to offer not just protocols, but a thorough cost-benefit analysis, empowering you to make informed decisions for your research and development endeavors. We will delve into the intricacies of each route, examining factors from raw material cost and availability to reaction yields, safety, and environmental impact.

Executive Summary: A Comparative Overview

This guide will explore three primary synthetic pathways to this compound, each with its own set of advantages and challenges.

RouteStarting MaterialKey IntermediatesOverall Yield (Estimated)Cost (Relative)Safety/Environmental Concerns
1 2,3-Dimethylpyridine2,3-Dimethylpyridine-N-oxide, 4-Nitro-2,3-dimethylpyridine-N-oxide, this compound-N-oxideGood to ExcellentModerateUse of strong acids and nitrating agents, hazardous byproducts.
2 4-Amino-2,3-dimethylpyridineDiazonium saltModerate to GoodModerate to HighThermally unstable intermediates, copper waste.
3 4-Hydroxy-2,3-dimethylpyridine-ModerateModerate to HighUse of corrosive chlorinating agents.

Route 1: The Well-Trodden Path from 2,3-Dimethylpyridine

This is arguably the most established and thoroughly documented route to this compound. It is a multi-step synthesis that offers good overall yields and utilizes readily available starting materials.

Logical Workflow

Caption: Workflow for the synthesis of this compound from 2,3-Dimethylpyridine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,3-Dimethylpyridine-N-oxide

  • Principle: The nitrogen atom of the pyridine ring is oxidized to an N-oxide using a suitable oxidizing agent, most commonly hydrogen peroxide. This activation of the pyridine ring is crucial for the subsequent electrophilic nitration at the 4-position.

  • Protocol:

    • To a solution of 2,3-dimethylpyridine (1.0 eq.) in glacial acetic acid, add hydrogen peroxide (30% solution, 2.0-3.0 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 70-80 °C and maintain for several hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture and carefully neutralize with a saturated solution of sodium carbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-Dimethylpyridine-N-oxide.

Step 2: Synthesis of 4-Nitro-2,3-dimethylpyridine-N-oxide

  • Principle: The electron-donating N-oxide group directs electrophilic nitration to the 4-position of the pyridine ring. A mixture of concentrated nitric acid and sulfuric acid is the classic nitrating agent.[1]

  • Protocol:

    • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0-5 °C, slowly add 2,3-dimethylpyridine-N-oxide (1.0 eq.) while maintaining the temperature below 10 °C.[2][3]

    • After the addition is complete, slowly warm the reaction mixture to 80-90 °C and hold for several hours.[2][3]

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it onto crushed ice.

    • Carefully neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-Nitro-2,3-dimethylpyridine-N-oxide.[4]

Step 3: Synthesis of this compound-N-oxide

  • Principle: The nitro group at the 4-position is a good leaving group and can be displaced by a chloride ion. Various chlorinating agents can be employed.

  • Protocol:

    • A mixture of 4-nitro-2,3-dimethylpyridine-N-oxide (1.0 eq.) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or concentrated hydrochloric acid is heated.[5]

    • For example, a suspension of 4-nitro-2,3-dimethylpyridine N-oxide in acetonitrile with NaCl and aqueous HCl can be refluxed for several hours.[6]

    • After the reaction is complete, the mixture is cooled and the excess chlorinating agent is carefully quenched.

    • The pH is adjusted to basic, and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated to give this compound-N-oxide.[6]

Step 4: Synthesis of this compound

  • Principle: The final step involves the removal of the N-oxide group. This deoxygenation can be achieved using various reducing agents.

  • Protocol (using PCl₃):

    • Dissolve this compound-N-oxide (1.0 eq.) in a suitable solvent like chloroform or dichloromethane.

    • Add phosphorus trichloride (PCl₃, 1.1-1.5 eq.) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture into ice water and neutralize with a base.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product can be purified by distillation or chromatography.

Cost-Benefit Analysis of Route 1
FactorAnalysis
Cost The primary starting material, 2,3-dimethylpyridine, is commercially available at a reasonable price, with bulk pricing around $17-20 per kg .[6][7] Reagents like hydrogen peroxide, nitric acid, and sulfuric acid are commodity chemicals and are inexpensive.[8][9][10] Phosphorus oxychloride is more expensive but used in smaller quantities.[11] Overall, the raw material cost is moderate.
Yield Each step in this sequence generally proceeds with good to excellent yields, making the overall yield of the four-step process attractive for larger-scale synthesis.
Safety The nitration step is highly exothermic and requires careful temperature control to avoid runaway reactions.[9][12][13] The use of concentrated and fuming acids necessitates appropriate personal protective equipment (PPE) and handling procedures.[14] Phosphorus oxychloride and phosphorus trichloride are corrosive and react violently with water.
Environmental The nitration step generates acidic waste streams that require neutralization before disposal.[15] The use of chlorinated solvents for extraction contributes to volatile organic compound (VOC) emissions. Proper waste management protocols are essential.[16]
Scalability This route is well-established and has been performed on an industrial scale. However, the hazardous nature of the nitration step requires specialized equipment and stringent safety protocols for large-scale production.[7]

Route 2: The Sandmeyer Approach from 4-Amino-2,3-dimethylpyridine

The Sandmeyer reaction is a classic and powerful method for the conversion of an amino group on an aromatic ring to a variety of functionalities, including halogens.[8]

Logical Workflow

Caption: Workflow for the synthesis of this compound via a Sandmeyer reaction.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Amino-2,3-dimethylpyridine

  • Principle: The starting material for the Sandmeyer reaction, 4-Amino-2,3-dimethylpyridine, can be prepared by the reduction of 4-Nitro-2,3-dimethylpyridine-N-oxide. The reduction can be carried out using various methods, including catalytic hydrogenation or metal/acid systems.[17] A subsequent deoxygenation of the N-oxide would be required. A more direct route involves the reduction of 4-nitropyridine-N-oxide with iron in the presence of a mineral acid, which can simultaneously reduce the nitro group and remove the N-oxide.[17]

  • Protocol (from 4-Nitro-2,3-dimethylpyridine-N-oxide):

    • To a solution of 4-Nitro-2,3-dimethylpyridine-N-oxide (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent such as iron powder or tin(II) chloride.[17]

    • If using iron, an acid such as hydrochloric or acetic acid is added portion-wise.

    • The reaction mixture is heated, and the progress is monitored by TLC.

    • Upon completion, the reaction is filtered to remove the metal salts, and the filtrate is neutralized.

    • The product is extracted, and the solvent is removed to yield 4-Amino-2,3-dimethylpyridine.

Step 2: Sandmeyer Reaction

  • Principle: The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then treated with a copper(I) chloride solution, which catalyzes the replacement of the diazonium group with a chlorine atom.[8]

  • Protocol:

    • Dissolve 4-Amino-2,3-dimethylpyridine (1.0 eq.) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.0-1.2 eq.) in water, keeping the temperature below 5 °C.

    • In a separate flask, prepare a solution of copper(I) chloride (catalytic to stoichiometric amount) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

    • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction (evolution of nitrogen gas is observed).

    • Cool the mixture, neutralize with a base, and extract the product with an organic solvent.

    • Purify the product by distillation or chromatography.

Cost-Benefit Analysis of Route 2
FactorAnalysis
Cost The synthesis of the starting material, 4-Amino-2,3-dimethylpyridine, adds to the overall cost. Sodium nitrite and copper(I) chloride are relatively inexpensive.[14][18] The overall cost is likely to be comparable to or slightly higher than Route 1, depending on the efficiency of the amine synthesis.
Yield The reduction of the nitro group and the Sandmeyer reaction can both proceed with good yields. However, the thermal instability of the diazonium salt can lead to side reactions and lower yields if not carefully controlled.[11]
Safety Diazonium salts are thermally unstable and can be explosive when isolated in a dry state. They are therefore generated in situ and used immediately. The reaction should be carried out at low temperatures. Nitrogen gas is evolved during the reaction, which needs to be safely vented.
Environmental The reaction generates an acidic aqueous waste stream containing copper salts, which are toxic and require specialized disposal procedures. The formation of byproducts such as biaryls and phenols can also complicate purification and waste disposal.[11]
Scalability While the Sandmeyer reaction is widely used in industry, the handling of potentially explosive diazonium salts on a large scale requires strict safety measures and specialized equipment.

Route 3: Direct Chlorination of 4-Hydroxy-2,3-dimethylpyridine

This route offers a potentially more direct pathway if a reliable and cost-effective synthesis for the 4-hydroxy precursor can be established.

Logical Workflow

Caption: Workflow for the synthesis of this compound from 4-Hydroxy-2,3-dimethylpyridine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-2,3-dimethylpyridine

  • Principle: The synthesis of 4-hydroxypyridine derivatives can be achieved through various methods, though a specific high-yield synthesis for the 2,3-dimethyl substituted version is not as commonly reported. General methods include the cyclization of dicarbonyl compounds with an ammonia source.[11] Another possibility is the hydrolysis of a 4-halopyridine derivative, though this would be a circular argument if starting from a chloro-derivative. A plausible route could involve the diazotization of 4-amino-2,3-dimethylpyridine followed by hydrolysis of the diazonium salt.

Step 2: Chlorination of 4-Hydroxy-2,3-dimethylpyridine

  • Principle: The hydroxyl group of a 4-hydroxypyridine can be converted to a chloro group using a variety of chlorinating agents, with phosphorus oxychloride (POCl₃) being a common choice.

  • Protocol:

    • A mixture of 4-Hydroxy-2,3-dimethylpyridine (1.0 eq.) and an excess of phosphorus oxychloride (POCl₃) is heated to reflux.

    • The reaction is monitored by TLC. After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

    • The residue is then carefully quenched by pouring it onto ice.

    • The mixture is neutralized with a base, and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated, and the product is purified by distillation or chromatography.

Cost-Benefit Analysis of Route 3
FactorAnalysis
Cost The main challenge of this route is the availability and cost of the starting material, 4-Hydroxy-2,3-dimethylpyridine. If a cost-effective synthesis for this precursor can be developed, this route could be economically viable. Phosphorus oxychloride is a moderately priced reagent.[11]
Yield The chlorination of hydroxypyridines with POCl₃ generally proceeds in good yield. The overall yield of this route is highly dependent on the efficiency of the synthesis of the starting material.
Safety Phosphorus oxychloride is a highly corrosive and water-reactive substance that must be handled with extreme care in a well-ventilated fume hood. The quenching of excess POCl₃ is a highly exothermic process.
Environmental The use of excess POCl₃ generates a significant amount of acidic waste upon quenching, which requires neutralization and proper disposal.
Scalability The chlorination step itself is scalable, but the overall scalability of this route depends on the industrial viability of the synthesis of 4-Hydroxy-2,3-dimethylpyridine.

Conclusion and Recommendation

Based on the available data, Route 1, starting from 2,3-dimethylpyridine, presents the most robust and well-documented pathway for the synthesis of this compound. While it is a multi-step process, each step is generally high-yielding, and the starting materials are readily available and relatively inexpensive. The primary drawback is the hazardous nature of the nitration step, which requires careful management, especially on a larger scale.

Route 2, via the Sandmeyer reaction, is a viable alternative, particularly if an efficient and cost-effective synthesis of 4-amino-2,3-dimethylpyridine can be implemented. The main concerns are the handling of unstable diazonium salts and the management of copper-containing waste streams.

Route 3 is conceptually the most direct but is currently hampered by the lack of a readily available and inexpensive source of 4-hydroxy-2,3-dimethylpyridine. Further research into an efficient synthesis of this precursor would be necessary to make this route competitive.

For research and development purposes, Route 1 offers a reliable and predictable path to the target molecule. For industrial-scale production, a thorough process safety and cost analysis of both Route 1 and a fully developed Route 2 would be necessary to determine the most economically and environmentally sound option.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Chloro-2,3-dimethylpyridine and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, pyridine derivatives are indispensable building blocks. 4-Chloro-2,3-dimethylpyridine, in particular, serves as a crucial intermediate.[1][2] Its synthesis from readily available precursors like 2,3-dimethylpyridine (2,3-lutidine) requires precise monitoring and characterization at each step to ensure reaction completion, purity, and correct structural confirmation. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstone of this analytical workflow.

This guide provides an in-depth spectroscopic comparison of this compound and its key synthetic precursors: 2,3-lutidine and 2,3-dimethylpyridine N-oxide. We will delve into the characteristic spectral signatures of each compound, explaining the causal relationships between structural modifications—such as N-oxidation and chlorination—and the resulting changes in their spectra. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to confidently identify these compounds, monitor reaction progress, and troubleshoot synthetic challenges.

The Synthetic Pathway: From 2,3-Lutidine to this compound

The synthesis is typically a multi-step process that enhances the reactivity of the pyridine ring for targeted substitution. The common pathway involves the oxidation of the pyridine nitrogen, followed by chlorination at the 4-position, and subsequent deoxygenation if the non-oxidized final product is desired. The N-oxide intermediate is key, as it activates the 4-position for electrophilic or nucleophilic substitution that is otherwise difficult to achieve on the parent lutidine.

Synthetic_Pathway Lutidine 2,3-Lutidine N_Oxide 2,3-Dimethylpyridine N-Oxide Lutidine->N_Oxide Oxidation (e.g., H₂O₂) Chloro_N_Oxide This compound N-Oxide N_Oxide->Chloro_N_Oxide Chlorination (e.g., POCl₃, SO₂Cl₂) Final_Product This compound Chloro_N_Oxide->Final_Product Deoxygenation (e.g., PCl₃)

Caption: Synthetic route from 2,3-Lutidine to this compound.

Spectroscopic Analysis and Comparison

A rigorous analytical workflow is essential for confirming the identity and purity of each intermediate and the final product. Below, we dissect the expected spectroscopic data for each compound.

Analytical_Workflow cluster_synthesis Synthetic Stages Start Precursor: 2,3-Lutidine Intermediate1 Intermediate: N-Oxide NMR NMR ('H, ¹³C) Start->NMR IR FTIR Start->IR MS Mass Spec. Start->MS Intermediate2 Intermediate: Chloro N-Oxide Intermediate1->NMR Intermediate1->IR Intermediate1->MS End Final Product Intermediate2->NMR Intermediate2->IR Intermediate2->MS End->NMR End->IR End->MS

Caption: Workflow for spectroscopic characterization at each synthetic stage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of these molecules in solution.[3] The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are highly sensitive to the electronic environment, providing a clear fingerprint of each transformation.

Comparative NMR Data (¹H and ¹³C)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,3-Lutidine ~8.3 (d, H6), ~7.4 (t, H5), ~6.9 (d, H4), ~2.4 (s, CH₃), ~2.2 (s, CH₃)~155 (C2), ~145 (C6), ~137 (C5), ~132 (C3), ~122 (C4), ~22 (CH₃), ~18 (CH₃)
2,3-Dimethylpyridine N-Oxide ~8.1 (d, H6), ~7.1-7.2 (m, H4, H5), ~2.45 (s, CH₃), ~2.25 (s, CH₃)~148 (C2), ~147 (C6), ~138 (C3), ~126 (C4), ~125 (C5), ~17 (CH₃), ~13 (CH₃)
This compound N-Oxide ~8.0 (d, H6), ~7.2 (d, H5), ~2.5 (s, CH₃), ~2.3 (s, CH₃)~150 (C2), ~148 (C6), ~140 (C4), ~139 (C3), ~127 (C5), ~17 (CH₃), ~13 (CH₃)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Assignments are based on established principles of pyridine chemistry.

Expert Analysis (NMR):

  • From 2,3-Lutidine to its N-Oxide: The oxidation of the pyridine nitrogen to an N-oxide introduces significant electronic changes. The N-O bond has a dipole moment that increases electron density on the pyridine ring, particularly at the ortho (2,6) and para (4) positions. This increased shielding causes a noticeable upfield shift (to lower ppm values) for the ring protons, especially H4 and H6.[4] Similarly, the ring carbons, particularly C2, C4, and C6, will also shift upfield. The methyl group signals are less affected but may show slight shifts.

  • From N-Oxide to 4-Chloro N-Oxide: The introduction of a highly electronegative chlorine atom at the 4-position has a dramatic deshielding effect on the adjacent carbons and protons.[5]

    • The signal for C4 will shift significantly downfield due to the direct attachment of chlorine.

    • The proton at H5 will also experience a downfield shift.

    • The key diagnostic change is the disappearance of the H4 proton signal, which is replaced by the influence of the chlorine substituent. The coupling patterns of the remaining aromatic protons simplify; for instance, the H5 proton, previously a triplet or multiplet, becomes a doublet coupled only to H6.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.[6] The transformation from a pyridine to a pyridine N-oxide and the subsequent introduction of a C-Cl bond are clearly observable.

Comparative IR Data (Key Peaks, cm⁻¹)

CompoundAromatic C-H StretchAromatic C=C, C=N StretchN-O StretchC-Cl Stretch
2,3-Lutidine ~3100-3000~1600-1450N/AN/A
2,3-Dimethylpyridine N-Oxide ~3100-3000~1600-1450~1250-1200 (Strong) N/A
This compound N-Oxide ~3100-3000~1600-1450~1250-1200 (Strong) ~850-750

Expert Analysis (IR):

  • N-Oxidation: The most prominent and diagnostic change upon oxidation of 2,3-lutidine is the appearance of a strong, characteristic N-O stretching vibration . This peak typically appears in the 1200-1250 cm⁻¹ region.[7] Its presence is a definitive indicator that the oxidation step was successful. Other changes in the C-H out-of-plane bending region (below 900 cm⁻¹) also occur but are often more complex to interpret.

  • Chlorination: The introduction of the chlorine atom gives rise to a C-Cl stretching band. For chloro-aromatic compounds, this band is typically found in the 850-750 cm⁻¹ region. Monitoring for the appearance of this peak, while confirming the persistence of the N-O stretch, validates the successful chlorination of the N-oxide intermediate. The NIST Chemistry WebBook is an excellent resource for reference spectra of precursors like 2,3-lutidine.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns of a compound, offering definitive confirmation of its elemental composition.

Comparative MS Data (m/z)

CompoundMolecular FormulaMolecular WeightMolecular Ion (M⁺)Key Fragments
2,3-Lutidine C₇H₉N107.15 g/mol 107106 (M-H), 92 (M-CH₃)
2,3-Dimethylpyridine N-Oxide C₇H₉NO123.15 g/mol [9]123107 (M-O) , 106, 92
This compound N-Oxide C₇H₈ClNO157.60 g/mol [10]157/159 141/143 (M-O) , 122/124 (M-Cl), 106

Expert Analysis (MS):

  • Molecular Ion Peak: The molecular ion (M⁺) peak directly confirms the mass of the compound. The successful oxidation from lutidine (m/z 107) to its N-oxide is confirmed by a shift of the molecular ion to m/z 123 (+16 amu for oxygen).

  • Characteristic Fragmentation: Pyridine N-oxides are known for a characteristic fragmentation pattern: the loss of an oxygen atom ([M-16]⁺).[11] Therefore, the mass spectrum of 2,3-dimethylpyridine N-oxide will show a prominent peak at m/z 107, corresponding to the 2,3-lutidine fragment. This is a crucial piece of evidence for identifying the N-oxide structure.

  • Isotopic Pattern of Chlorine: The most unambiguous feature in the mass spectrum of this compound N-oxide is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[12] This results in two molecular ion peaks: M⁺ at m/z 157 (for the ³⁵Cl isotope) and [M+2]⁺ at m/z 159 (for the ³⁷Cl isotope), with the peak at m/z 159 having roughly one-third the intensity of the peak at m/z 157. This isotopic pattern will also be present in all chlorine-containing fragments, such as the [M-O]⁺ fragment at m/z 141/143. The presence of this M/M+2 pattern is definitive proof of successful chlorination.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in which the analyte is fully soluble. CDCl₃ is a common choice for these compounds.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

  • Referencing: The solvent peak serves as a primary internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). For highly quantitative work, a small amount of an internal standard like tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

  • Homogenization: Cap the tube and gently invert it several times or use a vortex mixer on a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

  • Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument parameters.

Protocol 2: Synthesis of this compound N-oxide from 4-Nitro-2,3-dimethylpyridine N-oxide

This protocol is adapted from established procedures and demonstrates a common route to the chlorinated intermediate.[13][14]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitro-2,3-dimethylpyridine N-oxide (0.49 mol), sodium chloride (1.54 mol), benzyltributylammonium chloride (16.6 g), and acetonitrile (1350 mL).

  • Acidification: Add 180 mL of aqueous hydrochloric acid (36%) to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Neutralization: After cooling, carefully adjust the reaction mixture to a pH of 9 using a 20% sodium hydroxide solution. This will cause most of the precipitate to dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase. Add water to the aqueous phase until any remaining precipitate dissolves completely, then extract the aqueous phase with dichloromethane (e.g., 3 x 100 mL).

  • Isolation: Combine all organic phases and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound 1-oxide.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion

The stepwise synthesis of this compound from 2,3-lutidine is a classic example of pyridine chemistry where each structural modification imparts a distinct and predictable signature across various spectroscopic techniques. By understanding the fundamental principles behind the observed spectral shifts, researchers can confidently track the reaction's progress. The appearance of the N-O stretch in the IR, the upfield shift of aromatic protons in the ¹H NMR, and the characteristic [M-O]⁺ fragmentation in the mass spectrum are all hallmark indicators of successful N-oxidation. Subsequently, the disappearance of the H4 proton signal in the NMR and the appearance of the classic 3:1 isotopic pattern for chlorine in the mass spectrum provide irrefutable evidence of chlorination. This guide serves as a foundational reference for the robust, data-driven characterization of this important synthetic pathway.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Chloro-2,3-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. 4-Chloro-2,3-dimethylpyridine, a halogenated pyridine derivative, is a valuable reagent in organic synthesis. However, its chemical properties necessitate a rigorous and informed approach to its disposal to ensure the safety of laboratory personnel and the protection of our environment.

This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our approach is built on the core principles of chemical causality—understanding why a procedure is necessary is paramount to its correct and safe execution.

Hazard Identification: The Foundation of Safe Disposal

The primary hazards associated with this class of compounds underscore the need for meticulous disposal protocols.[1][2] The N-oxide derivative is classified with significant health warnings that should be conservatively applied to this compound.

Table 1: GHS Hazard Summary for this compound N-oxide

Hazard Class Hazard Statement GHS Code Signal Word
Acute Toxicity, Oral Harmful if swallowed H302 Warning
Skin Corrosion/Irritation Causes skin irritation H315 Warning
Serious Eye Damage Causes serious eye damage H318 Danger
Germ Cell Mutagenicity Suspected of causing genetic defects H341 Warning

| STOT, Single Exposure | May cause respiratory irritation | H335 | Warning |

This data is based on the GHS classification for the analogous compound, this compound N-oxide.[1][2]

The suspected mutagenicity (H341) is of particular concern and is the primary driver for treating this compound as a high-hazard waste. Exposure can cause irreversible health effects, making containment and proper disposal a non-negotiable aspect of its laboratory use.

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling any waste containing this compound, it is imperative to establish a controlled environment and utilize appropriate PPE. The rationale is to prevent any personal contact, inhalation, or accidental release.

  • Engineering Controls : Always handle the chemical and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes. The risk of serious eye damage (H318) necessitates this level of protection.

  • Skin Protection : Wear a fully buttoned lab coat and appropriate chemical-resistant gloves. Nitrile gloves may offer limited protection; it is advisable to use butyl rubber or check the manufacturer's glove compatibility chart for halogenated organic compounds.[3]

  • Respiratory Protection : If there is any risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for hazardous chemical waste. The overarching precautionary statement for this chemical class is P501: Dispose of contents/container to an approved waste disposal plant . This means it cannot be discarded via standard trash or sewer systems.

Proper classification is a legal and safety requirement. Based on its chemical structure and likely properties, waste containing this compound should be classified as follows:

  • Halogenated Organic Waste : As a chlorinated pyridine, it falls into this category. This is a common waste stream in research labs and has specific disposal requirements.

  • EPA Hazardous Waste Code : While a specific listing for this compound may not exist, it should be managed in accordance with federal and local regulations. If it is a discarded commercial chemical product, it could fall under the "U" or "P" lists. More commonly, as laboratory waste, it may be classified under the "F" list if mixed with spent solvents (e.g., F001 or F002 for halogenated solvents).[4][5] Consult your institution's Environmental Health & Safety (EHS) department for the precise codes used at your facility.

To ensure safety and manage disposal costs, proper segregation is crucial.

  • DO NOT mix this waste with non-hazardous waste.

  • DO NOT mix with other incompatible chemical waste streams like strong oxidizers or acids.[3]

  • Collect waste this compound (and materials contaminated with it) in a dedicated container for halogenated organic solids or liquids.

  • Container Choice : Use a container made of a compatible material, such as polyethylene or glass, with a secure, tight-fitting lid.[6] The original product container is often a suitable choice for accumulating waste. The container must be in good condition, free from leaks or cracks.

  • Labeling : From the moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "HAZARDOUS WASTE ".[6]

    • The full chemical name: "This compound ".

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., Corrosion, Health Hazard, Exclamation Mark).

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6]

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.

  • Keep the container closed at all times except when adding waste.[6]

  • Once the container is full or is no longer needed, arrange for its disposal through your institution's EHS or equivalent safety department.

  • Complete a chemical collection request form as required by your institution.[3]

  • Disposal must be carried out by a licensed hazardous waste management company, which will transport the material for final destruction, typically via high-temperature incineration.

Emergency Procedures for Spills and Exposures

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Minor Spill (in a fume hood) :

    • Ensure your PPE is intact.

    • Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.

    • Collect the contaminated absorbent material using non-sparking tools and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood) :

    • Alert all personnel in the immediate area and evacuate.

    • If the material is volatile or dusty, close the laboratory doors and prevent re-entry.

    • Contact your institution's emergency response team or EHS immediately.

  • Personal Exposure :

    • Eyes : Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

    • Skin : Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound waste.

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 4-Chloro-2,3-dimethylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Principles

Substituted pyridines, particularly those with halogen and alkyl functionalities, warrant a cautious and well-informed approach. While comprehensive toxicological data for 4-Chloro-2,3-dimethylpyridine is not widely published, the available information for its N-oxide analog and similar chlorinated aromatic compounds indicates several potential hazards.

Based on the Safety Data Sheet for this compound N-oxide, this class of compound is anticipated to be:

  • Harmful if swallowed [1]

  • A cause of skin irritation [1]

  • A cause of serious eye damage [1]

  • A potential cause of respiratory irritation [1]

Therefore, all handling procedures must be designed to minimize the risk of ingestion, skin and eye contact, and inhalation of dust or vapors.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the recommended PPE, with an emphasis on material compatibility and the reasoning behind each selection.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesNitrile offers good resistance to a range of chemicals, including many chlorinated compounds and pyridines.[2][3] Always check for signs of degradation and replace gloves immediately if contamination is suspected. For prolonged handling, consider double-gloving.
Eye Protection Chemical splash gogglesGoggles provide a complete seal around the eyes, offering superior protection from splashes of liquids or airborne particles compared to safety glasses.
Body Protection Laboratory coatA standard lab coat will protect your skin and personal clothing from incidental splashes and spills.
Respiratory Protection Use in a chemical fume hoodA properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors or dust.[2][3] Ensure adequate airflow before beginning work.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This procedural guide is designed to be a self-validating system, where each step logically follows the last to ensure a consistently safe working environment.

Preparation and Pre-Handling
  • Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood.[2][3]

  • Assemble Materials: Before introducing the chemical, ensure all necessary equipment (glassware, spatulas, weighing paper, etc.) and waste containers are inside the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.

  • Don PPE: Put on your laboratory coat, chemical splash goggles, and nitrile gloves before handling the chemical container.

Handling and Experimental Use

The following diagram illustrates the core workflow for handling this compound in a laboratory setting.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_start Start: Verify Fume Hood and Emergency Equipment don_ppe Don Appropriate PPE prep_start->don_ppe weigh_transfer Weigh and Transfer Chemical Inside Fume Hood don_ppe->weigh_transfer Enter Fume Hood conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment decontaminate Decontaminate Glassware and Surfaces conduct_experiment->decontaminate Experiment Complete segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose Dispose of Waste per Institutional Guidelines segregate_waste->dispose doff_ppe Doff PPE and Wash Hands dispose->doff_ppe Leave Work Area

Caption: Workflow for Safe Handling of this compound.

Post-Handling and Cleanup
  • Decontamination: Thoroughly clean all surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE: Remove gloves using a technique that avoids contaminating your skin. Dispose of them in the appropriate waste stream. Remove your lab coat and goggles.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after completing your work and before leaving the laboratory.

Disposal Plan: Responsible Management of Halogenated Waste

As a chlorinated organic compound, this compound must be disposed of as hazardous waste. Proper segregation is crucial for both safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including excess material, contaminated consumables (e.g., gloves, weighing paper), and solvent rinses, must be collected in a designated "Halogenated Organic Waste" container.[4][5][6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a full list of its contents.[5]

  • Institutional Guidelines: Adhere strictly to your institution's specific procedures for hazardous waste disposal. Do not pour any amount of this chemical or its solutions down the drain.[5][7]

By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues while ensuring compliance with environmental regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,3-dimethylpyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2,3-dimethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.